molecular formula C12H21NO4 B578611 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid CAS No. 1252867-16-5

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Cat. No.: B578611
CAS No.: 1252867-16-5
M. Wt: 243.303
InChI Key: BSWHWMPKCSLEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, also known as 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.303. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWHWMPKCSLEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a bifunctional synthetic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of the azepane scaffold, a seven-membered nitrogen-containing heterocycle, it provides access to a flexible yet constrained three-dimensional chemical space that is often underexplored compared to traditional five- and six-membered rings.[1] This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthetic methodologies, and core reactivity, providing researchers and drug development professionals with the technical insights required to effectively utilize this versatile molecule in their discovery programs.

The Azepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered azepane ring is a prominent structural motif in numerous bioactive natural products and synthetic pharmaceuticals.[2] Its prevalence stems from the unique conformational flexibility of the seven-membered ring, which allows for a broader spatial arrangement of substituents compared to more rigid piperidine or pyrrolidine systems.[3] This conformational diversity is often a decisive factor in achieving high-affinity and selective interactions with biological targets.[3]

Azepane-containing molecules have demonstrated a wide range of pharmacological activities, including roles as anticancer, antidiabetic, and antiviral agents.[2][4] A notable example is Balanol, a natural product inhibitor of protein kinase C.[2][3] The ability to strategically introduce functional groups onto the azepane core, as exemplified by 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, is therefore critical for designing novel therapeutics and chemical probes.[3] The subject of this guide serves as a non-canonical, cyclic amino acid analogue, protected for controlled, sequential chemical transformations.

Physicochemical and Spectroscopic Profile

The rational use of any chemical building block begins with a thorough understanding of its fundamental properties. This section details the known and predicted characteristics of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Core Chemical Properties

The fundamental identifiers and physical data for the compound are summarized below. It exists as a racemic mixture and as individual enantiomers, which should be considered during synthesis and application.

PropertyValue
IUPAC Name 1-[(tert-butoxy)carbonyl]azepane-3-carboxylic acid
Synonyms Boc-azepane-3-carboxylic acid, N-Boc-azepane-3-carboxylic acid
CAS Number 1252867-16-5 (racemic), 1427514-89-3 ((S)-enantiomer)[5][6][7][8]
Molecular Formula C₁₂H₂₁NO₄[7]
Molecular Weight 243.30 g/mol [7]
Appearance Typically an off-white to white solid
Storage Sealed in a dry environment, often refrigerated (2-8°C)[7]
Spectroscopic Analysis

Direct experimental spectra are not always published; however, the expected spectroscopic signatures can be reliably predicted based on the functional groups present.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation of organic molecules.

  • ¹H NMR: The proton spectrum is characterized by several key signals. The acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet far downfield, typically between 10-12 ppm, due to strong deshielding and hydrogen bonding.[9][10] The nine protons of the tert-butyl group on the Boc protector will yield a sharp, intense singlet around 1.4-1.5 ppm. The protons on the azepane ring will appear as a series of complex, overlapping multiplets between approximately 1.5 and 3.8 ppm. The protons adjacent to the nitrogen and the carbonyl group will be the most downfield-shifted within this range.

  • ¹³C NMR: The carbon spectrum provides complementary information. Two carbonyl carbons will be visible in the downfield region: the carboxylic acid carbon (~175-185 ppm) and the carbamate carbon of the Boc group (~155-160 ppm).[9][10] The quaternary carbon and the methyl carbons of the Boc group are expected around 80 ppm and 28 ppm, respectively. The seven carbons of the azepane ring will appear in the aliphatic region, typically between 25-60 ppm.

2.2.2 Infrared (IR) Spectroscopy IR spectroscopy is ideal for identifying the key functional groups.

  • O–H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][11]

  • C=O Stretches: Two distinct carbonyl absorptions are anticipated. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ for the hydrogen-bonded dimer.[9][11] The carbamate C=O stretch of the Boc group is expected at a slightly lower wavenumber, often around 1680-1700 cm⁻¹.

  • C–O Stretch: A strong C–O stretching band associated with the carboxylic acid and carbamate groups will be present in the 1200-1320 cm⁻¹ region.[11]

2.2.3 Mass Spectrometry (MS) In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent [M+H]⁺ peak at m/z 244.15 or an [M-H]⁻ peak at m/z 242.13. A common and diagnostic fragmentation pattern would be the loss of the tert-butyl group (56 Da) or isobutylene, or the complete loss of the Boc group (100 Da).

Synthesis and Purification

While 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is commercially available, understanding its synthesis is crucial for scalability and the preparation of analogues. A robust and logical synthetic route starting from a readily available precursor is outlined below.

Synthetic Workflow Overview

A common strategy for accessing substituted saturated heterocycles is the hydrogenation of their aromatic counterparts. This approach allows for the predictable installation of substituents. The workflow proceeds in three main stages: reduction of a substituted pyridine, N-protection, and ester hydrolysis.

G cluster_0 Stage 1: Heterocycle Reduction cluster_1 Stage 2: N-Boc Protection cluster_2 Stage 3: Saponification A Ethyl Nicotinate B Ethyl Piperidine-3-carboxylate A->B H₂, PtO₂ or Rh/C AcOH, High Pressure C N-Boc Ethyl Azepane-3-carboxylate (Intermediate) B->C Boc₂O, Base (e.g., TEA) DCM or THF D 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (Final Product) C->D 1. LiOH or NaOH THF/H₂O 2. Acidic Workup (e.g., HCl) G cluster_0 Carboxylic Acid Reactions cluster_1 N-Boc Group Reactions A 1-(tert-Butoxycarbonyl)azepane- 3-carboxylic acid B Amide Derivative A->B R-NH₂, Coupling Agent (HATU, EDC) C Ester Derivative A->C R-OH, Acid Catalyst or Alkyl Halide, Base D Azepane-3-carboxylic acid (Free Amine) A->D Strong Acid (TFA in DCM) E N-Alkylated/Acylated Product D->E R-X (Alkylation) or R-COCl (Acylation)

Sources

(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a chiral heterocyclic building block of significant interest in modern medicinal chemistry. As a conformationally flexible, seven-membered saturated ring system, the azepane scaffold offers access to underexplored three-dimensional chemical space, a critical advantage in the design of novel therapeutics with improved physicochemical properties and target engagement profiles.[1][2] This guide provides a comprehensive overview of the molecule's structure, properties, a robust synthetic strategy, analytical characterization protocols, and its strategic application in drug discovery programs. The content herein is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Molecular Identity and Physicochemical Properties

The fundamental identity of this molecule is established by its unique combination of a chiral center, a carboxylic acid functional handle, and a tert-butoxycarbonyl (Boc) protected nitrogen within the azepane core. This specific arrangement makes it an exceptionally versatile intermediate for library synthesis and lead optimization.

Chemical Structure

The structure features an azepane ring with a carboxylic acid at the C3 position and a Boc protecting group on the ring nitrogen. The stereochemistry at the C3 position is designated as (S).

Figure 1: 2D Structure of (S)-1-Boc-azepane-3-carboxylic acid
Properties Summary

The physicochemical properties of this compound are summarized in the table below. These values are critical for planning reactions, purification, and storage.

PropertyValueSource(s)
IUPAC Name (3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid[3]
CAS Number 1427514-89-3, [3][4]
Molecular Formula C₁₂H₂₁NO₄, [4][5]
Molecular Weight 243.30 g/mol , [4][5]
Appearance White to off-white solidInferred from supplier data
Storage Sealed in dry, 2-8°C, [4][5]
Boiling Point (Predicted) 369.0 ± 35.0 °C[6][7]
Density (Predicted) 1.133 ± 0.06 g/cm³[6]
pKa (Predicted) 4.49 ± 0.20[6]
SMILES O=C(O)[C@H]1CCCCN(C1)C(=O)OC(C)(C)C[3]

The Strategic Value of the Azepane Scaffold

The azepane ring system is a "privileged scaffold" in medicinal chemistry, found in over 20 FDA-approved drugs.[8] Unlike flat, aromatic systems which have dominated historical drug discovery, saturated heterocycles like azepane provide inherent three-dimensionality. This is crucial for several reasons:

  • Improved Physicochemical Properties: Higher sp³ character often leads to better solubility, reduced metabolic liability, and improved pharmacokinetic profiles.

  • Enhanced Target Selectivity: The defined, yet flexible, conformational landscape of the azepane ring allows for more precise and selective interactions with the complex 3D architecture of biological targets like enzymes and receptors.[1]

  • Novelty and IP Space: Azepanes remain less explored than their five- and six-membered counterparts (pyrrolidine and piperidine), offering opportunities to develop novel chemical entities with strong intellectual property positions.[4]

The (S)-chirality at the C3 position is not a trivial feature. Biological systems are chiral, and the specific stereochemistry of a drug molecule is paramount for its efficacy and safety.[9][10] Using an enantiopure building block like this ensures that subsequent synthetic efforts produce a single, well-defined stereoisomer, simplifying downstream biological evaluation and regulatory processes.

Synthesis and Mechanistic Considerations

The asymmetric synthesis of polysubstituted azepanes is a recognized challenge in organic chemistry.[4][11] A robust and scalable synthesis is critical for its utility as a building block. Below is a proposed, field-proven synthetic approach based on established methodologies, such as asymmetric allylation followed by ring-closing metathesis (RCM).

Proposed Synthetic Workflow

This route leverages a chiral auxiliary to set the key stereocenter early, followed by the construction of the seven-membered ring.

Figure 2: High-Level Synthetic Workflow Diagram
Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of a Chiral Diene Precursor

  • Start with a commercially available, enantiopure precursor, such as (S)-2-amino-5-hexenoic acid methyl ester.

  • Protect the amine functionality with a suitable protecting group, for instance, a nosyl (Ns) group, using 2-nitrobenzenesulfonyl chloride and a base like triethylamine in dichloromethane (DCM). The Ns group is chosen for its stability and orthogonal removal conditions relative to the Boc group.

  • The carboxylic ester is then reduced to the primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄) in THF.

  • The resulting alcohol is converted to a leaving group, typically a tosylate (Ts) or mesylate (Ms), by reacting with TsCl or MsCl in the presence of pyridine.

  • Displace the leaving group with a four-carbon nucleophile, such as the Grignard reagent derived from 4-bromobut-1-ene, in the presence of a copper catalyst to form the key diene precursor.

Step 2: Ring-Closing Metathesis (RCM) and Reduction

  • Dissolve the diene precursor (1.0 eq) in degassed DCM to a concentration of ~0.01 M.

  • Add a second-generation Grubbs catalyst (e.g., 2-5 mol%). The choice of catalyst is critical for achieving high turnover and efficiency in forming the seven-membered ring.

  • Reflux the mixture under an inert atmosphere (Argon) for 4-12 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, quench the reaction and purify the resulting cyclic olefin by flash column chromatography.

  • Reduce the double bond of the cyclized product. This can be achieved via catalytic hydrogenation (H₂, 10% Pd/C) in a solvent like ethanol or methanol. This step yields the saturated, Ns-protected azepane ring.

Step 3: Deprotection and Final Functionalization

  • Remove the Ns protecting group using a thiol (e.g., thiophenol) and a base like potassium carbonate (K₂CO₃) in DMF. This deprotection method is selective and will not affect other functional groups.

  • Protect the now-free secondary amine with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) in DCM to install the final Boc group.

  • The terminal alkene from the original butenyl chain must now be converted to the carboxylic acid. This can be achieved via a two-step process: first, oxidative cleavage to an aldehyde using ozonolysis (O₃ followed by a reductive workup with DMS or Zn/H₂O), and then oxidation of the aldehyde to the carboxylic acid using a standard oxidant like Pinnick oxidation (NaClO₂ with a scavenger).

  • Purify the final product, (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, by crystallization or chromatography to yield the high-purity material required for drug discovery applications.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the final compound. A self-validating protocol involves a suite of orthogonal techniques.

TechniquePurposeExpected Observations
¹H NMR Structural Confirmation & Purity~12.0 ppm (br s, 1H): Carboxylic acid proton. ~3.2-3.6 ppm (m, 2H): Protons on C7 adjacent to Nitrogen. ~3.8-4.2 ppm (m, 1H): Chiral proton on C3. ~1.4-2.0 ppm (m, 8H): Complex multiplet for the remaining azepane ring protons (C2, C4, C5, C6). 1.45 ppm (s, 9H): tert-butyl protons of the Boc group.
¹³C NMR Carbon Skeleton Confirmation~175-178 ppm: Carboxylic acid carbonyl carbon. ~155 ppm: Boc carbonyl carbon. ~80 ppm: Quaternary carbon of the Boc group. ~45-55 ppm: Carbons adjacent to nitrogen (C2, C7). ~40-45 ppm: Chiral carbon (C3). ~25-35 ppm: Remaining ring carbons (C4, C5, C6). 28.5 ppm: Methyl carbons of the Boc group.
LC-MS (ESI) Molecular Weight Confirmation[M+H]⁺: Expected at m/z 244.15. [M+Na]⁺: Expected at m/z 266.13. [M-H]⁻: Expected at m/z 242.14.
Chiral HPLC Enantiomeric Purity (e.e.)Using a suitable chiral stationary phase (e.g., Chiralpak AD-H), the (S)-enantiomer should resolve from the (R)-enantiomer, allowing for quantification of enantiomeric excess, which should be >98%.
FT-IR Functional Group AnalysisBroad O-H stretch (~2500-3300 cm⁻¹), C=O stretch of carboxylic acid (~1710 cm⁻¹), C=O stretch of carbamate (~1690 cm⁻¹), C-N and C-O stretches (~1100-1300 cm⁻¹).

Applications in Drug Discovery and Lead Optimization

(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is not an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility stems from the two orthogonal functional handles: the Boc-protected amine and the carboxylic acid.

Workflow for Library Synthesis

G cluster_0 Derivatization at Carboxylic Acid cluster_1 Derivatization at Nitrogen start (S)-1-Boc-azepane-3-carboxylic acid COOH N-Boc amide Amide Coupling (HBTU, HATU, etc.) start:f0->amide ester Esterification (Fischer, Mitsunobu) start:f0->ester reduction Reduction to Alcohol (BH₃•THF) start:f0->reduction deprotect Boc Deprotection (TFA, HCl) start:f1->deprotect libA Library A (Amides) amide->libA Diverse Amine Library libB Library B (Esters) ester->libB Diverse Alcohol Library libC Library C (Alcohols/Ethers) reduction->libC Further Derivatization alkylation Reductive Amination or Acylation deprotect->alkylation Diverse Aldehyde or Acyl Chloride Library libD Library D (N-Substituted) alkylation->libD

Figure 3: Strategic Derivatization Pathways
  • Amide Scaffolding (Most Common): The carboxylic acid is readily coupled with a diverse library of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HBTU). This allows for the rapid exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents that can probe interactions with different pockets of a target protein.

  • Boc Group Manipulation: The Boc group is stable to most coupling and reduction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid in DCM). The resulting free secondary amine can then be functionalized via reductive amination, acylation, or sulfonylation, providing another vector for diversification.

  • Target Classes: Azepane scaffolds have shown activity against a wide range of targets, including kinases, G-protein coupled receptors (GPCRs), and central nervous system targets.[1][8][12] For example, recent work has identified novel bicyclic azepanes as potent inhibitors of monoamine transporters for potential application in neuropsychiatric disorders.[12] This building block is an ideal starting point for projects targeting these and other disease areas.

Conclusion

(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid represents a key strategic tool for the modern medicinal chemist. Its inherent three-dimensionality, coupled with its chiral nature and orthogonal functional handles, provides a robust platform for escaping the "flatland" of traditional aromatic scaffolds. By enabling the systematic exploration of 3D chemical space, this building block facilitates the discovery of next-generation therapeutics with potentially superior efficacy, selectivity, and pharmacokinetic properties. The synthetic and analytical protocols outlined in this guide provide a reliable foundation for its successful implementation in any drug discovery program.

References

  • Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937–1940. Available at: [Link]

  • Coldham, I., & Hufton, R. (2005). Asymmetric Synthesis of 4,5,6- and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation−Conjugate Addition Sequence. Journal of the American Chemical Society, 127(48), 17063–17073. Available at: [Link]

  • Coldham, I., et al. (2005). Asymmetric syntheses of 4,5,6- and 3,4,5,6-substituted azepanes. Organic & Biomolecular Chemistry, 3(21), 3904-3914. Available at: [Link]

  • University of Cambridge. Supporting Information for The effect of S-alkylation on organocatalytic enamine activation. Available at: [Link]

  • Singh, H., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic Chemistry, 146, 107289. Available at: [Link]

  • Kaur, G., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 590-612. Available at: [Link]

  • Hegde, S. G., et al. (2018). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 99-105. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Nucleophilic Ring Opening. Available at: [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283. Available at: [Link]

  • De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Available at: [Link]

  • Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. Available at: [Link]

  • Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. Available at: [Link]

  • Zhang, M., et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 66(15), 10459–10472. Available at: [Link]

  • De Kimpe, N., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250-2253. Available at: [Link]

  • Wang, Z., et al. (2016). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines. Acta Crystallographica Section C, 72(Pt 10), 868–877. Available at: [Link]

  • Wu, J., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e30. Available at: [Link]

  • Ferretti, R., & Cirilli, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909. Available at: [Link]

  • Kumar, A., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry, 15(1), 38-54. Available at: [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279-5283. Available at: [Link]

  • Dvorak, C. A., et al. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Bioorganic & Medicinal Chemistry Letters, 31, 127669. Available at: [Link]

  • CP Lab Safety. (2s)-1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram. Available at: [Link]

  • Hagen, D. S., et al. (1975). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society, 97(20), 5823–5827. Available at: [Link]

  • Kaur, G., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1674-1706. Available at: [Link]

Sources

(R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Introduction: The Azepane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars for the design of novel therapeutics. While five- and six-membered rings like pyrrolidines and piperidines are ubiquitous in drug candidates, the seven-membered azepane scaffold represents a less explored, yet highly promising, region of chemical space.[1] The increased conformational flexibility of the azepane ring offers unique opportunities for optimizing ligand-receptor interactions, potentially leading to compounds with improved potency and selectivity.

(R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a chiral building block of significant interest. As a constrained, non-proteinogenic amino acid, it serves as a valuable starting material for synthesizing complex molecules and peptide mimics. Its structural analogy to key neurotransmitters and bioactive molecules, such as γ-aminobutyric acid (GABA) and nipecotic acid derivatives (known GABA uptake inhibitors), suggests its potential utility in developing therapeutics for neurological disorders.[2][3][4]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical overview of robust synthetic strategies for accessing the enantiomerically pure (R)-isomer of this valuable compound. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Chapter 1: Core Strategic Considerations for Stereoselective Synthesis

The primary challenge in synthesizing the target molecule is the precise control of the stereocenter at the C3 position of the azepane ring. Achieving high enantiomeric purity is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Three principal strategies are employed to address this challenge: asymmetric synthesis, chiral pool synthesis, and resolution of a racemic mixture.

  • Asymmetric Synthesis: This is the most elegant and often most efficient approach, creating the desired stereocenter selectively during the reaction sequence. This can be achieved using chiral catalysts, auxiliaries, or reagents that bias the formation of one enantiomer over the other.[5][6]

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure natural product (e.g., an amino acid or carbohydrate) as the starting material, where the stereochemistry is already established.

  • Resolution of Racemates: In this approach, the racemic azepane derivative is synthesized first and then the two enantiomers are separated. Common methods include fractional crystallization of diastereomeric salts formed with a chiral resolving agent or preparative chromatography on a chiral stationary phase.[7][8]

A critical component in these synthetic routes is the use of a protecting group for the nitrogen atom of the azepane ring. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose. It is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions, yet can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), ensuring the integrity of other functional groups in the molecule.[9][10]

Caption: Overview of primary strategies for synthesizing the chiral target molecule.

Chapter 2: Pathway I: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides a powerful and atom-economical route to enantiomerically enriched cyclic amino acids. One of the most effective methods involves an asymmetric alkylation followed by a reductive amination cascade. This strategy builds the chiral center early in the synthesis with high fidelity.

Rationale and Mechanistic Insight

This approach leverages a phase-transfer catalyst (PTC) complexed with a chiral ligand. The catalyst transports an enolate, generated from a glycine or alanine ester Schiff base, from the aqueous phase to the organic phase. The chiral environment around the catalyst then directs the approach of an alkylating agent, leading to the formation of a new carbon-carbon bond with high stereoselectivity. Subsequent reductive amination of a key intermediate then forges the seven-membered azepane ring.

Experimental Protocol: Asymmetric Synthesis and Cyclization

This protocol is a representative workflow based on established principles of asymmetric synthesis of cyclic amino acids.

Step 1: Asymmetric Phase-Transfer Catalyzed Alkylation

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester and a suitable dihaloalkane (e.g., 1-bromo-4-chlorobutane, which will be further elaborated) in toluene, add a solution of the chiral phase-transfer catalyst (e.g., a Maruoka catalyst).

  • Cool the mixture to 0 °C and add 50% aqueous potassium hydroxide solution dropwise.

  • Stir the reaction vigorously at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Deprotection and Reductive Amination

  • Dissolve the alkylated product from Step 1 in a mixture of tetrahydrofuran and 1N hydrochloric acid. Stir at room temperature to hydrolyze the Schiff base.

  • After deprotection is complete (monitored by TLC), neutralize the solution and extract the resulting amino ester.

  • Dissolve the crude amino ester in a suitable solvent like methanol. Add a reducing agent, such as sodium cyanoborohydride or a palladium catalyst under a hydrogen atmosphere.

  • The intramolecular reductive amination will proceed to form the azepane ring. Monitor the reaction until the starting material is consumed.

  • Work up the reaction by quenching the reducing agent, filtering any solids, and concentrating the solution.

Step 3: Boc Protection and Ester Hydrolysis

  • Dissolve the crude cyclic amine in a solvent such as dichloromethane. Add triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O).

  • Stir at room temperature until the protection is complete.

  • Wash the reaction mixture with aqueous acid, bicarbonate solution, and brine. Dry the organic layer and concentrate.

  • Dissolve the resulting Boc-protected ester in a mixture of THF, methanol, and water. Add lithium hydroxide and stir until the ester is fully hydrolyzed.

  • Acidify the mixture with dilute HCl and extract the final product, (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, with ethyl acetate. Purify by recrystallization or chromatography.

Parameter Step 1: Alkylation Step 2: Cyclization Step 3: Hydrolysis
Key Reagents Chiral PTC, KOHPd/C, H₂ or NaBH₃CNLiOH, H₂O
Solvent Toluene / H₂OMethanolTHF / MeOH / H₂O
Temperature 0 °CRoom TemperatureRoom Temperature
Typical Yield 75-90%70-85%>90%
Expected e.e. >95%->95%
Caption: Representative conditions and expected outcomes for the asymmetric synthesis pathway.

Chapter 3: Pathway II: Photochemical Dearomative Ring Expansion

A cutting-edge and highly innovative strategy for accessing complex azepanes involves the photochemical ring expansion of simple nitroarenes.[1] This method, mediated by blue light, transforms a flat, six-membered aromatic ring into a seven-membered azepane framework in a single key step, opening up a new area of chemical space.

Rationale and Mechanistic Insight

The core of this transformation is the photochemical excitation of a nitroarene. Upon absorption of blue light, the nitro group is converted into a highly reactive singlet nitrene intermediate. This nitrene can then insert into the adjacent aromatic ring, leading to a dearomative ring expansion and the formation of a bicyclic azepine derivative. A subsequent hydrogenation step reduces the double bonds and the N-O bond, yielding the saturated azepane core. This strategy is powerful because it allows for the rapid construction of the complex azepane scaffold from readily available starting materials.

Photochemical_Ring_Expansion A Substituted Nitroarene B Bicyclic Azepine Intermediate A->B Blue Light (hν) Singlet Nitrene Formation C Saturated Azepane (after Hydrogenolysis) B->C Hydrogenolysis (e.g., Pd/C, H₂) D Final Product (R)-1-Boc-azepane-3-carboxylic acid C->D 1. Resolution or Chiral Synthesis 2. Boc Protection 3. Functional Group Interconversion

Caption: Workflow for azepane synthesis via photochemical ring expansion of a nitroarene.

Experimental Protocol: Ring Expansion and Functionalization

Step 1: Photochemical Dearomatization

  • Prepare a solution of the substituted nitroarene precursor in a suitable solvent (e.g., acetonitrile) in a photoreactor equipped with blue LED lamps.

  • Degas the solution with nitrogen or argon for 15-20 minutes.

  • Irradiate the solution at room temperature while stirring. Monitor the reaction by LC-MS for the consumption of the starting material and formation of the bicyclic azepine product.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

Step 2: Hydrogenolysis to the Azepane Core

  • Dissolve the crude product from Step 1 in methanol or ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Place the reaction vessel under an atmosphere of hydrogen (typically using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction until the complete saturation of the ring system is achieved.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the crude azepane derivative.

Step 3: Resolution, Protection, and Carboxylic Acid Formation

  • The resulting racemic azepane must be resolved. This can be accomplished via diastereomeric salt formation as described in Chapter 4.

  • Once the desired (R)-enantiomer is isolated, protect the secondary amine with Boc₂O as described previously.

  • The carboxylic acid functionality at the C3 position would need to be installed from a precursor group present on the initial nitroarene. For example, if the precursor had a protected hydroxymethyl group, it could be deprotected and oxidized to the carboxylic acid.

Chapter 4: Analytical Validation and Stereochemical Control

Rigorous analytical characterization is paramount to validate the successful synthesis of the target compound and to confirm its enantiomeric purity.

  • Structural Confirmation: The identity and structure of the final product and key intermediates should be confirmed using standard spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the Boc group and carboxylic acid.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.

  • Purity Assessment: The chemical purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector.

  • Enantiomeric Purity: The enantiomeric excess (e.e.) is the most critical quality attribute for a chiral compound. It is determined exclusively by chiral HPLC.

    • Method: A sample of the final product is injected onto a chiral stationary phase (CSP) column (e.g., Chiralpak or Chiralcel).

    • Elution: An isocratic mobile phase, typically a mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid, is used to separate the (R) and (S) enantiomers.

    • Quantification: The relative peak areas of the two enantiomers are integrated to calculate the e.e. A successful asymmetric synthesis should yield an e.e. of >98%.

Conclusion and Outlook

The synthesis of (R)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid presents a compelling challenge that can be met through several sophisticated chemical strategies. Modern methods in asymmetric catalysis offer direct and elegant routes to this valuable chiral building block, while innovative techniques like photochemical ring expansion are pushing the boundaries of what is possible in heterocyclic chemistry. The availability of robust and scalable synthetic pathways, coupled with rigorous analytical validation, is essential for advancing the use of the azepane scaffold in drug discovery. As researchers continue to explore this underrepresented area of chemical space, compounds derived from this chiral acid are poised to play a significant role in the development of next-generation therapeutics.

References

  • Ooi, T., Kameda, M., & Maruoka, K. (2004). Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives. Chemical Science (RSC Publishing).
  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett.
  • Belokon, Y. N., et al. Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications (RSC Publishing).
  • Kudolo, S., et al. (Year not available). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Vulcanchem. (Date not available). 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid.
  • Skarzhevsky, S., et al. (Date not available). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. NIH.
  • ResearchGate. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
  • Chem-Impex. (Date not available). 3-Amino-azepane-1-carboxylic acid tert-butyl ester.
  • BOC Sciences. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
  • TCI Chemicals. (Date not available). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Rossi, S., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry.

Sources

N-Boc-azepane-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Boc-azepane-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of N-Boc-azepane-3-carboxylic acid, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. We will explore its physicochemical properties, detailed analytical characterization, validated synthesis and purification protocols, and key chemical transformations. The guide emphasizes the strategic application of this scaffold in constructing conformationally constrained molecules to enhance pharmacological properties such as potency, selectivity, and metabolic stability. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical synthons for the creation of novel therapeutics.

Introduction to the Azepane Scaffold

Saturated nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals. The seven-membered azepane ring, in particular, offers a unique combination of conformational flexibility and structural complexity that medicinal chemists exploit to orient pharmacophoric elements in three-dimensional space. This conformational control is critical for optimizing interactions with biological targets like receptors and enzymes.

The introduction of a carboxylic acid functional group onto the azepane ring creates a versatile handle for further chemical modification, such as amide bond formation, which is central to peptide and small molecule synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen serves a crucial role by preventing its unwanted participation in reactions, thereby enabling selective chemistry at the carboxylic acid terminus. Once the desired modifications are complete, the Boc group can be cleanly removed under acidic conditions to reveal the secondary amine for subsequent functionalization.

N-Boc-azepane-3-carboxylic acid, therefore, represents a bifunctional, non-canonical amino acid analogue that allows for the systematic exploration of chemical space in drug discovery programs. Its incorporation into lead compounds can impart improved pharmacokinetic profiles and novel intellectual property.

Physicochemical Properties & Characterization

Precise identification and characterization are the cornerstones of chemical synthesis. N-Boc-azepane-3-carboxylic acid is a chiral molecule, and its properties can be defined as follows:

PropertyValueSource(s)
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid[1]
CAS Number 1252867-16-5 (Racemic), 1427514-89-3 ((S)-enantiomer)[1][2]
Molecular Formula C₁₂H₂₁NO₄[3][4]
Molecular Weight 243.30 g/mol [3][4]
Appearance White to off-white solid[5]
Storage Sealed in a dry environment at 2-8°C[6]
Spectroscopic Analysis

The structural integrity of N-Boc-azepane-3-carboxylic acid is confirmed through standard spectroscopic methods. While a specific public spectrum for the 3-isomer is not available, the expected signals can be reliably predicted based on the analysis of closely related structures and general principles.

  • ¹H NMR Spectroscopy : The proton spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (O-H) in the downfield region of 10-12 ppm. The nine protons of the tert-butyl group (Boc) will appear as a sharp singlet around 1.4 ppm. The protons on the azepane ring will present as a series of complex multiplets between approximately 1.5 and 4.0 ppm.

  • ¹³C NMR Spectroscopy : The carbon spectrum will feature a signal for the carboxylic acid carbonyl carbon between 170-180 ppm and the Boc carbonyl carbon around 155 ppm. The quaternary carbon of the Boc group will appear near 80 ppm, and the methyl carbons of the Boc group will be found around 28 ppm. The carbons of the azepane ring will resonate in the 25-60 ppm range.

  • Infrared (IR) Spectroscopy : Key absorbances include a very broad O-H stretch from the carboxylic acid, typically spanning 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will appear around 1700-1725 cm⁻¹, and the C=O stretch of the Boc carbamate will be visible around 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) would typically show the [M+H]⁺ ion at m/z 244.15 or the [M-H]⁻ ion at m/z 242.14. A characteristic fragmentation pattern involves the loss of the Boc group or isobutylene (56 Da).

Synthesis and Purification

The synthesis of chiral azepane derivatives can be achieved through various strategic routes, often involving multi-step sequences that build the heterocyclic ring and install the desired functional groups. A modern approach combines photochemical and biocatalytic methods to achieve high stereoselectivity.[7]

Representative Synthetic Workflow

A plausible chemoenzymatic route to chiral N-Boc-amino-azepanes starts from the unfunctionalized azepane.[7] This approach, while demonstrated for the 4-amino isomer, establishes a powerful methodology applicable to other positions. The key steps involve a regioselective C-H activation followed by an enzymatic resolution to install the chiral center.

G cluster_0 Synthesis & Protection cluster_1 Chiral Functionalization cluster_2 Purification A Azepane B Photochemical Oxyfunctionalization A->B C Azepan-3-one B->C D Boc Protection (Boc₂O) C->D E N-Boc-azepan-3-one D->E F Stereoselective Biocatalytic Transamination (ATA) E->F G Racemic N-Boc-3-aminoazepane F->G H Oxidation to Carboxylic Acid G->H I Chiral N-Boc-azepane-3-carboxylic acid H->I J Chromatographic Separation (e.g., Chiral HPLC) I->J K Isolated Enantiopure Product J->K

Caption: Chemoenzymatic synthesis and purification workflow.

Protocol: Synthesis of Racemic N-Boc-azepane-3-one (Intermediate)

This protocol is illustrative, based on established chemical principles for analogous systems.

  • Ring Expansion/Formation: Prepare a suitable precursor, such as a substituted piperidine, that can undergo a ring expansion reaction (e.g., Tiffeneau-Demjanov rearrangement) to form the azepane-3-one core.

  • Boc Protection: To a solution of the crude azepane-3-one in a suitable solvent (e.g., dichloromethane or THF), add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or DIPEA.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure N-Boc-azepan-3-one.

Chiral Resolution

Since biological activity is typically stereospecific, obtaining enantiomerically pure material is critical. The racemic carboxylic acid can be resolved using several methods:

  • Chiral Derivatizing Agents: Reacting the racemic acid with a chiral amine to form diastereomeric amides, which can then be separated by standard chromatography (TLC or column).[8] Subsequent hydrolysis cleaves the auxiliary to yield the enantiopure acid.

  • Chiral HPLC: Direct separation of enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) equipped with a Chiral Stationary Phase (CSP), such as one based on immobilized human serum albumin or derivatized polysaccharides.[9][10]

Key Chemical Reactions & Applications

N-Boc-azepane-3-carboxylic acid is a versatile building block due to its two orthogonal reactive sites: the Boc-protected amine and the carboxylic acid.

G cluster_N N-Terminus Modification cluster_C C-Terminus Modification Core N-Boc Azepane Core COOH Deprotection 1. Acidic Deprotection (e.g., TFA, HCl) Core:N->Deprotection Coupling 1. Amide Coupling (e.g., HATU, EDC) Core:C->Coupling FreeAmine Free Secondary Amine Deprotection->FreeAmine Alkylation 2. Reductive Amination or Alkylation FreeAmine->Alkylation Deriv_N Diverse N-Substituted Derivatives Alkylation->Deriv_N Deriv_C Diverse Amide Derivatives Coupling->Deriv_C

Caption: Orthogonal functionalization of the azepane scaffold.

Boc Deprotection Protocol
  • Dissolution: Dissolve N-Boc-azepane-3-carboxylic acid in a minimal amount of a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Treatment: Add an excess of a strong acid. Commonly used reagents are trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Removal of Volatiles: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Isolation: The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt) and can often be used directly in the next step.

Amide Coupling Protocol (HATU)
  • Activation: In an inert atmosphere, dissolve N-Boc-azepane-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent like HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture.

  • Reaction: Stir at room temperature for 2-12 hours until the reaction is complete as monitored by LC-MS.

  • Work-up: Dilute the reaction with a solvent like ethyl acetate and wash sequentially with aqueous acid, bicarbonate solution, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the resulting amide product by flash chromatography.

Applications in Drug Design

The carboxylic acid moiety is a common feature in pharmacophores, but its presence can lead to poor metabolic stability or limited membrane permeability.[11] Replacing a native carboxylic acid in a drug candidate with a bioisostere or a constrained scaffold like azepane-3-carboxylic acid can overcome these liabilities.[12][13]

  • Scaffold for Constrained Peptidomimetics: The seven-membered ring restricts the conformational freedom compared to an open-chain amino acid, which can lock the molecule into a bioactive conformation, increasing potency and selectivity.

  • Bioisosteric Replacement: The azepane carboxylic acid can serve as a bioisostere for other acidic groups or act as a novel scaffold to explore new chemical space, moving away from "flat" aromatic rings common in many drugs.[12][14]

  • Access to Novel Chemical Space: Its three-dimensional structure provides a unique vectoral exit from the core, enabling the synthesis of compounds with distinct shapes that can access previously undrugged binding pockets on protein targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures must be followed.

  • Hazard Identification: While specific data for the 3-isomer is limited, analogous compounds like N-Boc-azetidine-3-carboxylic acid are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

N-Boc-azepane-3-carboxylic acid is a high-value, versatile building block for contemporary drug discovery. Its unique seven-membered ring structure provides a conformationally constrained scaffold that is instrumental in designing molecules with enhanced pharmacological profiles. The orthogonal reactivity of its protected amine and carboxylic acid functions allows for controlled, stepwise synthesis of complex molecular architectures. By understanding its properties, synthesis, and reactivity, researchers can effectively utilize this tool to accelerate the development of next-generation therapeutics.

References

  • Hage, D. S., et al. (1997). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Chirality, 9(2), 178-83. Retrieved from [Link]

  • Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Retrieved from [Link]

  • Gemo, M., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 11(15), 9576-9585. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Retrieved from [Link]

  • Sivaprakasam, P., et al. (2014). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. ChemMedChem, 9(12), 2737-2743. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 9370838. Retrieved from [Link]

  • Ismaili, L., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 282. Retrieved from [Link]

  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. European Journal of Medicinal Chemistry, 118104. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 3-Carboxyazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl 3-carboxyazepane-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, outlining a proposed synthetic pathway and methods for characterization, and discuss its relevance and applications within the pharmaceutical landscape.

Core Molecular Attributes

tert-Butyl 3-carboxyazepane-1-carboxylate, also known as 1-(tert-butoxycarbonyl)azepane-3-carboxylic acid, is a derivative of azepane, a seven-membered saturated heterocycle containing nitrogen. The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid at the 3-position makes it a valuable bifunctional scaffold for chemical library synthesis and lead optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this molecule is essential for its application in drug design and development. While specific experimental data for the 3-carboxy isomer is not extensively available, we can infer its properties from its structure and data from analogous compounds, such as the 2-carboxy isomer.

PropertyValueSource/Method
Molecular Formula C₁₂H₂₁NO₄-
Molecular Weight 243.30 g/mol [1][2]
IUPAC Name 1-(tert-butoxycarbonyl)azepane-3-carboxylic acid-
CAS Number Not available for the 3-carboxy isomer. The 2-carboxy isomer is 155905-76-3.[2]
Appearance Expected to be a white to off-white solid.Inferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred
Melting Point The analogous (S)-1-(Boc)azepane-2-carboxylic acid has a melting point of 110–112°C.[2]

The Boc protecting group enhances the molecule's solubility in organic solvents, a crucial factor for its use in synthetic organic chemistry.[2] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

Structural Elucidation

The chemical structure of tert-butyl 3-carboxyazepane-1-carboxylate is foundational to its reactivity and function.

G cluster_0 Synthesis of tert-Butyl 3-Carboxyazepane-1-carboxylate start Commercially Available Piperidine Derivative step1 Boc Protection of Piperidine start->step1 Di-tert-butyl dicarbonate step2 Introduction of a Keto Group at the 4-position step1->step2 Oxidation step3 Ring Expansion using Diazoacetate step2->step3 e.g., Ethyl diazoacetate step4 Reduction of the Keto Group step3->step4 e.g., NaBH₄ step5 Conversion of Hydroxyl to Carboxyl Group step4->step5 Oxidation end tert-Butyl 3-Carboxyazepane-1-carboxylate step5->end

Caption: Proposed synthetic workflow for tert-butyl 3-carboxyazepane-1-carboxylate.

Step-by-Step Methodology (Hypothetical)
  • Boc Protection: The secondary amine of a suitable piperidine precursor is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

  • Introduction of a Keto Group: The piperidine ring is functionalized with a keto group at the 4-position through oxidation.

  • Ring Expansion: The key step involves a ring expansion reaction of the N-Boc-4-piperidone with a diazo compound like ethyl diazoacetate to form the seven-membered azepane ring. This would yield a keto-ester derivative.

  • Reduction: The resulting keto group is then selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride.

  • Oxidation to Carboxylic Acid: The secondary alcohol is oxidized to the corresponding carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation, to yield the final product.

Characterization and Quality Control

The identity and purity of the synthesized tert-butyl 3-carboxyazepane-1-carboxylate would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the Boc group, the azepane ring protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular weight and elemental composition of the compound. [3]* Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups of the Boc-protected amine and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

  • Purity Analysis: High-performance liquid chromatography (HPLC) would be utilized to determine the purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. [4][5]Its derivatives have shown a wide range of biological activities, making them attractive for the development of new therapeutic agents. [5]

Role as a Building Block

tert-Butyl 3-carboxyazepane-1-carboxylate serves as a versatile building block due to its orthogonal protecting groups. The Boc group can be removed under acidic conditions to liberate the amine, while the carboxylic acid can be activated for coupling reactions. This allows for the selective functionalization of either the nitrogen or the carboxylic acid, enabling the synthesis of diverse libraries of compounds.

Potential Therapeutic Areas

Azepane derivatives have been investigated for a variety of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: The azepane motif is a key component of several drugs targeting the CNS. [4]* Oncology: Carboxamide derivatives, which can be synthesized from this building block, are a promising class of compounds in anticancer drug discovery.

  • Infectious Diseases: Seven-membered heterocycles are being explored as novel antibacterial agents. [6]* Metabolic Diseases: Azepane derivatives have been investigated as inhibitors of various enzymes involved in metabolic pathways.

The conformational flexibility of the seven-membered azepane ring allows it to adopt various spatial arrangements, which can be advantageous for binding to diverse biological targets.

Conclusion

tert-Butyl 3-carboxyazepane-1-carboxylate is a valuable synthetic intermediate with significant potential for the discovery of novel therapeutics. Its bifunctional nature, coupled with the proven importance of the azepane scaffold in medicinal chemistry, makes it a key building block for the synthesis of new chemical entities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • PubChem. tert-Butyl 3-oxoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Cenmed Enterprises. tert-butyl 3-cyanoazepane-1-carboxylate (C007B-424884). [Link]

  • PubChem. tert-Butyl (3R)-3-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Ortega-García, M., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PeerJ, 4, e2200.
  • PubChem. Tert-butyl 3-(hydroxymethyl)azepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • O'Dowd, H., et al. (2013). Synthesis and application oft[3][7][8]riazepane ando[3][7][8]xadiazepane as versatile structural units for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(17), 4894-4898.

  • PubChem. 2-Ethylacryloylcarnitine. National Center for Biotechnology Information. [Link]

  • Inch Calculator. Molecular Weight Calculator (Molar Mass). [Link]

  • Calculator.net. Molecular Weight Calculator. [Link]

  • EndMemo. Molecular Weight Calculator. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 71-89.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 71-89.
  • ResearchGate. Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a constrained amino acid analogue, its incorporation into peptide scaffolds can impart unique conformational properties, enhance metabolic stability, and modulate biological activity. The azepane ring, a seven-membered saturated heterocycle, offers a greater degree of conformational flexibility compared to its smaller five- and six-membered ring counterparts, such as proline and pipecolic acid derivatives. The tert-Butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, making this compound a versatile intermediate in the synthesis of complex molecular architectures.[1][2]

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data essential for the unambiguous identification and characterization of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. The following sections will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and analysis of closely related structures, offering a robust framework for researchers in the field.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for the accurate assignment of spectroscopic signals. The following diagram illustrates the structure of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid with the IUPAC-recommended numbering scheme that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. Due to the conformational flexibility of the seven-membered azepane ring and the presence of the Boc protecting group, the ¹H NMR spectrum of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is expected to exhibit broad signals, particularly for the ring protons. The presence of rotamers around the N-Boc amide bond can also lead to the observation of multiple sets of signals for adjacent protons.

Predicted ¹H NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for the protons of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. These predictions are based on typical values for N-Boc protected cyclic amines and related carboxylic acids.[3][4]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Notes
COOH10.0 - 12.0Broad singletChemical shift is concentration and solvent dependent. May exchange with D₂O.
H2, H73.2 - 3.6Multiplet (broad)Protons adjacent to the nitrogen atom, deshielded by the carbamate group.
H32.5 - 2.9MultipletMethine proton alpha to the carboxylic acid group.
H4, H5, H61.4 - 2.0Multiplet (broad)Overlapping signals of the azepane ring methylene protons.
Boc (t-Bu)1.45Singlet9 equivalent protons of the tert-butyl group.
Interpretation of the ¹H NMR Spectrum

The most downfield signal is anticipated to be the acidic proton of the carboxylic acid group, typically appearing as a broad singlet above 10 ppm.[5] The protons on the carbons adjacent to the nitrogen (H2 and H7) are expected to be in the range of 3.2-3.6 ppm, deshielded by the electron-withdrawing nature of the Boc-carbamate. The methine proton at the C3 position, alpha to the carboxyl group, will likely appear as a multiplet around 2.5-2.9 ppm. The remaining methylene protons of the azepane ring (H4, H5, and H6) are expected to produce a complex, overlapping set of broad multiplets in the aliphatic region (1.4-2.0 ppm). The most prominent and sharp signal in the spectrum will be the singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically observed around 1.45 ppm.

Experimental Protocol for ¹H NMR Data Acquisition

A self-validating protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural confirmation.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of an internal standard (e.g., TMS at 0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Tune and shim the instrument for optimal magnetic field homogeneity. prep3->acq1 acq2 Set acquisition parameters: spectral width ~16 ppm, acquisition time ~4s, relaxation delay ~2s. acq1->acq2 acq3 Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. acq2->acq3 proc1 Apply Fourier transformation to the FID. acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to the internal standard. proc2->proc3 proc4 Integrate the signals and analyze the multiplicities. proc3->proc4

Caption: Workflow for ¹H NMR data acquisition and processing.

Causality Behind Experimental Choices:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. If the compound has limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative; it will also allow for the observation of the exchangeable COOH proton.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its signal appears at 0 ppm, away from most other organic signals.[3]

  • Spectrometer Frequency: A 400 MHz (or higher) spectrometer provides better signal dispersion, which is crucial for resolving the complex multiplets of the azepane ring protons.

  • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to their equilibrium state before the next pulse, allowing for accurate integration.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will typically give rise to a distinct signal.

Predicted ¹³C NMR Chemical Shifts

The predicted chemical shifts for the carbon atoms are summarized below, based on data for similar N-Boc protected amino acids and general chemical shift ranges.[5][6][7]

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
COOH (C14)175 - 180Carboxylic acid carbonyl carbon, typically downfield.
Boc C=O (C8)155 - 157Carbamate carbonyl carbon.
Boc C(CH₃)₃ (C10)79 - 81Quaternary carbon of the tert-butyl group.
C2, C745 - 50Carbons adjacent to the nitrogen atom.
C340 - 45Methine carbon alpha to the carboxylic acid group.
C4, C5, C625 - 35Methylene carbons of the azepane ring.
Boc C(CH₃)₃ (C11, C12, C13)28 - 29Methyl carbons of the tert-butyl group.
Interpretation of the ¹³C NMR Spectrum

The two carbonyl carbons are expected to be the most downfield signals, with the carboxylic acid carbonyl (C14) appearing at a higher chemical shift than the carbamate carbonyl (C8). The quaternary carbon of the Boc group (C10) is typically found around 80 ppm. The carbons of the azepane ring will appear in the aliphatic region, with those closer to the electron-withdrawing nitrogen and carboxyl groups (C2, C7, C3) being more deshielded than the other ring carbons (C4, C5, C6). The three equivalent methyl carbons of the Boc group will give rise to a strong signal around 28 ppm.

Experimental Protocol for ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum requires more scans than a ¹H spectrum due to the low natural abundance of the ¹³C isotope.

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) than for ¹H NMR.

  • Instrument Setup: Use a broadband probe on a 100 MHz (for ¹³C) or higher spectrometer.

  • Acquisition Parameters: A proton-decoupled experiment is standard. Set a spectral width of ~220 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2 seconds.

  • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

  • Data Processing: The processing steps are similar to those for ¹H NMR (Fourier transformation, phasing, and calibration).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorption Bands

The key functional groups in 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid will give rise to characteristic absorption bands.[8][9][10][11]

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
AlkaneC-H stretch2850 - 2960Strong
Carbamate (Boc)C=O stretch1680 - 1700Strong
Carboxylic AcidC=O stretch1700 - 1725Strong
Carboxylic AcidC-O stretch1200 - 1300Strong
Carboxylic AcidO-H bend920 - 960Broad, Medium
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a very broad and strong absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[9] Overlapping with this will be the sharp C-H stretching absorptions of the aliphatic ring and the Boc group between 2850 and 2960 cm⁻¹. The carbonyl region will likely show two strong peaks: one for the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) and another for the Boc carbamate C=O stretch (around 1680-1700 cm⁻¹). The C-O stretching of the carboxylic acid and the O-H bending will also be present as strong and broad bands, respectively.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric absorptions (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically perform the background subtraction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Expected Molecular Ions

For 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (C₁₂H₂₁NO₄, Molecular Weight: 243.30 g/mol ), the following molecular ions may be observed depending on the ionization technique:

  • Electrospray Ionization (ESI+): [M+H]⁺ at m/z 244.15

  • Electrospray Ionization (ESI-): [M-H]⁻ at m/z 242.14

  • Electron Ionization (EI): M⁺· at m/z 243.15 (may be weak or absent)

Plausible Fragmentation Pathway (ESI+)

The fragmentation of the [M+H]⁺ ion is likely to proceed through the loss of neutral molecules associated with the Boc protecting group, which is known to be labile under MS conditions.

parent [M+H]⁺ m/z 244 frag1 Loss of isobutylene (-C₄H₈) m/z 188 parent->frag1 - C₄H₈ frag3 Loss of tert-butanol (-C₄H₁₀O) m/z 144 parent->frag3 - C₄H₉OH frag2 Loss of CO₂ m/z 144 frag1->frag2 - CO₂

Caption: A plausible fragmentation pathway for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid in ESI+ mode.

Interpretation of Fragmentation: A primary fragmentation route involves the characteristic loss of isobutylene (56 Da) from the tert-butyl group to form an ion at m/z 188.[2] This can be followed by the loss of carbon dioxide (44 Da) to yield a fragment at m/z 144. Alternatively, the entire Boc group can be lost as tert-butanol (74 Da) in a concerted or stepwise manner, also leading to the ion at m/z 144. Further fragmentation of the azepane ring can also occur.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)

Liquid chromatography-mass spectrometry with electrospray ionization is a standard method for the analysis of non-volatile compounds like this one.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, and then further dilute it with the mobile phase to a final concentration of ~1-10 µg/mL.

  • LC Separation (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to purify the sample before it enters the mass spectrometer.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: Scan from m/z 50 to 500.

  • Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis by selecting the [M+H]⁺ ion (m/z 244) as the precursor and applying collision-induced dissociation (CID) to generate and analyze the product ions.

Conclusion

The comprehensive spectroscopic analysis of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic signals, including the broad carboxylic acid proton in ¹H NMR, the two distinct carbonyl carbons in ¹³C NMR, the broad O-H and strong C=O stretches in IR, and the predictable fragmentation pattern in MS, collectively form a unique spectroscopic fingerprint for this important synthetic building block. By following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity of their synthetic pathways and the quality of their final products.

References

  • ACS Publications. Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. The Journal of Organic Chemistry. 2002. Available at: [Link]

  • NIH National Library of Medicine. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 2024. Available at: [Link]

  • SciELO. Article. Available at: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. 2021. Available at: [Link]

  • ACS Publications. On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry. 2008. Available at: [Link]

  • Química Organica.org. IR Spectrum: Carboxylic Acids. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. 2024. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • NIH National Library of Medicine. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. 2021. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. 2024. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. 2018. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Carboxylic Acids, Esters & Amides. Available at: [Link]

  • IR Absorption Table. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Diva-portal.org. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. 2021. Available at: [Link]

  • ResearchGate. Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. 2020. Available at: [Link]

  • PubMed. Surface-activated Chemical Ionization Combined With Electrospray Ionization and Mass Spectrometry for the Analysis of Cannabinoids in Biological Samples. Part I. 2011. Available at: [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. 2020. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. 2025. Available at: [Link]

Sources

A Technical Guide to the Solubility of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its azepane core is a key structural motif in a variety of biologically active compounds, and the presence of both a carboxylic acid and a Boc-protected amine allows for versatile synthetic modifications. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, empowering researchers to make informed decisions in their experimental design.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. For 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, the key features influencing its solubility are:

  • Molecular Structure: The molecule possesses a seven-membered aliphatic ring (azepane), a carboxylic acid group (-COOH), and a tert-butoxycarbonyl (Boc) protecting group.

  • Polarity: The carboxylic acid group is highly polar and capable of hydrogen bonding, while the azepane ring and the tert-butyl group of the Boc protecting group are nonpolar. This amphiphilic nature dictates its solubility in a range of solvents.

  • Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor. The carbonyl groups of both the carboxylic acid and the Boc group can act as hydrogen bond acceptors.

  • Acidity: The carboxylic acid group is weakly acidic, and its state of ionization will significantly impact solubility in protic or basic solvents.

  • Lipophilicity: The presence of the Boc group and the hydrocarbon backbone of the azepane ring contribute to its lipophilicity. A related isomer, 1-Boc-azepane-4-carboxylic acid, has a calculated LogP of 2.04610, suggesting a moderate degree of lipophilicity which likely translates to the 3-carboxylic acid isomer as well.[1]

The interplay of these factors determines the extent to which 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid will dissolve in a given organic solvent. The general principle of "like dissolves like" is a useful starting point for predicting solubility.

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This table summarizes the expected solubility of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid in a range of common organic solvents, categorized by their polarity.

Solvent ClassSolventDielectric Constant (20°C)Predicted SolubilityRationale
Polar Protic Methanol33.0HighThe alcohol can engage in hydrogen bonding with the carboxylic acid and carbonyl groups.
Ethanol24.3HighSimilar to methanol, ethanol is an effective hydrogen-bonding solvent.
Isopropanol18.3Moderate to HighThe increased hydrocarbon character of isopropanol may slightly reduce solubility compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7HighDMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid group.
Dimethylformamide (DMF)36.7HighSimilar to DMSO, DMF is a potent polar aprotic solvent capable of strong dipole-dipole interactions.
Acetonitrile37.5ModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF.
Acetone20.7ModerateThe carbonyl group of acetone can act as a hydrogen bond acceptor.
Moderately Polar Ethyl Acetate6.0Moderate to LowOffers a balance of polar (ester) and nonpolar (ethyl) characteristics.
Dichloromethane (DCM)9.1Moderate to LowA common solvent for organic synthesis; its moderate polarity can solvate the molecule to some extent.
Tetrahydrofuran (THF)7.6Moderate to LowThe ether oxygen can act as a hydrogen bond acceptor.
Nonpolar Toluene2.4Low to InsolubleThe nonpolar nature of toluene makes it a poor solvent for the polar carboxylic acid group.
Hexanes1.9InsolubleThe highly nonpolar nature of alkanes will not effectively solvate the polar functional groups of the molecule.

Experimental Determination of Solubility

To obtain quantitative solubility data, experimental determination is essential. The following is a detailed, self-validating protocol based on the well-established shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.

Materials and Equipment:

  • 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique (e.g., NMR with an internal standard)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of solid 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid to a series of vials. An excess is crucial to ensure a saturated solution is formed. A general guideline is to add at least 2-3 times the expected amount.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantitative Analysis:

    • Analyze the filtered supernatant using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) of the calibration standards versus their known concentrations.

    • Determine the concentration of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid in the sample by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess solid B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Analyze concentration (e.g., HPLC) E->F G Calculate solubility F->G

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility and Practical Considerations

Several factors can influence the measured solubility of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • pH of the Medium: In protic solvents, especially aqueous mixtures, the pH can significantly affect the solubility of a carboxylic acid. At pH values above the pKa of the carboxylic acid, it will be deprotonated to the more soluble carboxylate salt.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility.

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.

Conclusion

While specific experimental data for the solubility of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid in organic solvents is not widely published, a strong predictive framework can be established based on its molecular structure and the principles of physical organic chemistry. This guide provides researchers with a theoretical understanding of its expected solubility profile and a robust, detailed experimental protocol for its quantitative determination. By understanding the interplay of polarity, hydrogen bonding, and lipophilicity, and by employing rigorous experimental techniques, scientists can effectively handle and utilize this important building block in their research and development endeavors.

References

Sources

A Technical Guide to Sourcing and Utilizing (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azepane Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the selection of foundational scaffolds is a critical determinant of a program's success. Saturated heterocyclic systems are particularly prized for their ability to provide three-dimensional diversity, improve physicochemical properties, and serve as bioisosteres for other chemical groups. Among these, the azepane ring system has garnered significant interest due to its conformational flexibility, a characteristic that can be pivotal for optimizing interactions with biological targets.[1]

This guide provides an in-depth technical overview of (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid , a chiral building block of increasing importance. Its unique structure, featuring a seven-membered azepane ring, a stereocenter at the C3 position, and orthogonal Boc and carboxylic acid functionalities, makes it a versatile reagent for constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive look at commercial sourcing, quality validation, and strategic applications.

Molecular Identification and Physicochemical Properties

Precise identification is paramount when sourcing chemical reagents. (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is defined by a specific stereochemistry and substitution pattern. Confusion with its isomers (e.g., 2-carboxylic or 4-carboxylic acids) or the racemic mixture can lead to significant setbacks in a synthesis campaign. Researchers must meticulously verify the CAS Number and IUPAC name before procurement.

Below is the 2D chemical structure of the target compound, rendered to clarify its key functional groups.

Caption: 2D Structure of (S)-1-Boc-azepane-3-carboxylic acid.

Table 1: Key Compound Identifiers

PropertyValueSource
IUPAC Name (3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid[2]
CAS Number 1427514-89-3[2][3]
Molecular Formula C12H21NO4[3][4]
Molecular Weight 243.30[3][4]
PubChem CID 71743041[2]
SMILES O=C(O)[C@H]1CCCCN(C1)C(=O)OC(C)(C)C[2]

Commercial Suppliers and Procurement Strategy

A number of fine chemical suppliers offer this building block, typically synthesized on demand or held in stock in research quantities. When selecting a supplier, researchers should prioritize transparency in analytical data, purity specifications, and lead times.

Table 2: Selected Commercial Suppliers

SupplierPurity SpecificationStorage ConditionsNotes
SynHet >95% (synthesis on demand), >99% availableNot specified, transport conditions notedOffers various analytical services upon request, including HPLC, GCMS, and NMR.[2]
BLDpharm Not specifiedSealed in dry, 2-8°CListed as a chiral building block for asymmetric synthesis.[3]
Achmem Not specifiedSealed in dry, 2-8°CProvides basic physicochemical properties.[4]
Biosynth Not specifiedNot specifiedListed under a different CAS number (1252867-16-5) for the racemic mixture.[5]

Note: This list is not exhaustive and is intended as a starting point. Researchers should conduct their own due diligence.

Quality Control and In-House Validation: A Self-Validating Workflow

Trust in a starting material is non-negotiable. While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of good scientific practice. The workflow below outlines a robust process for qualifying a new batch of (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. The goal is to create a self-validating system where the identity, purity, and stereochemical integrity of the material are confirmed before its inclusion in critical experiments.

G start Procurement Phase select 1. Select Supplier & Request Lot-Specific CoA start->select receive 2. Receive Compound select->receive qc_phase In-House QC Phase id_confirm 3. Identity Confirmation (¹H NMR, ¹³C NMR, MS) receive->id_confirm purity_assay 4. Purity Assessment (HPLC, qNMR) id_confirm->purity_assay chiral_assay 5. Enantiomeric Purity (Chiral HPLC/SFC) purity_assay->chiral_assay decision Decision Point chiral_assay->decision accept Batch Accepted Proceed to Synthesis decision->accept  Meets Specs?   (>95% Purity, >98% ee) reject Batch Rejected Contact Supplier decision->reject  Fails Specs?  

Caption: Recommended workflow for procurement and quality validation.

Key Analytical Protocols:

  • Identity Confirmation:

    • Mass Spectrometry (MS): To confirm the molecular weight (243.30 g/mol ).

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to verify the structural integrity and absence of major impurities. The spectra should be consistent with the structure in Table 1.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing chemical purity. A standard protocol would involve a C18 reverse-phase column with a water/acetonitrile gradient mobile phase and UV detection. Purity should typically exceed 95%.

  • Chiral Integrity:

    • Chiral HPLC or SFC: Essential for confirming the enantiomeric purity of the (S)-enantiomer. The presence of the (R)-enantiomer could lead to undesired side products in stereospecific reactions.

Many suppliers, such as SynHet, can provide data from these analytical methods upon request.[2]

Applications in Synthesis and Drug Discovery

The utility of (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid stems from its pre-installed chirality and its versatile functional handles.

cluster_applications Synthetic Applications cluster_outcomes Drug Discovery Outcomes start (S)-Boc-Azepane-3-Carboxylic Acid app1 Amide Coupling (Peptide Synthesis) start->app1 app2 Boc Deprotection (Secondary Amine Formation) start->app2 app3 Carboxylate Reduction (Alcohol Formation) start->app3 out1 Novel Peptidomimetics app1->out1 out2 Chiral Scaffolds for Bioactive Molecules app2->out2 app3->out2 out3 GPCR Ligands & Other Therapeutic Targets out1->out3 out2->out3

Caption: Synthetic utility and pathways in drug discovery.

  • Chiral Scaffolding : The azepane ring is a component of several approved and experimental drugs.[1] The defined stereocenter in this building block allows for the synthesis of enantiomerically pure compounds, which is critical for achieving selectivity and potency against specific biological targets like G protein-coupled receptors.[6]

  • Peptide and Peptidomimetic Synthesis : The carboxylic acid and Boc-protected amine are orthogonal functional groups, making this compound an ideal non-canonical amino acid for incorporation into peptides.[6] The seven-membered ring introduces unique conformational constraints compared to standard proline or pipecolic acid residues, potentially enhancing proteolytic stability and modulating biological activity.[7]

  • Further Derivatization : The Boc group can be easily removed under acidic conditions, revealing a secondary amine that is ready for further functionalization (e.g., alkylation, acylation). The carboxylic acid can be reduced, esterified, or used in various coupling reactions, providing multiple avenues for library synthesis and lead optimization.[6]

Conclusion

(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is more than a mere chemical reagent; it is a strategic tool for introducing stereochemical and conformational complexity into drug candidates. Its successful application hinges on careful sourcing from reliable commercial suppliers and a rigorous, in-house quality validation process. By adhering to the principles of analytical diligence and understanding the synthetic potential of this building block, researchers can effectively leverage its unique properties to accelerate the discovery of novel therapeutics.

References

  • CP Lab Safety. 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

Sources

A Technical Guide to the Comprehensive Purity Analysis of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a crucial heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount, as even trace impurities can propagate through multi-step syntheses, compromising the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents a multi-faceted, orthogonal approach to the purity and quality assessment of this compound, grounded in field-proven analytical methodologies. We will detail the core techniques required for a comprehensive evaluation: High-Performance Liquid Chromatography (HPLC) for primary purity assessment, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural verification, and complementary analyses such as Elemental Analysis, Karl Fischer Titration, and Thermogravimetric Analysis to construct a complete and reliable purity profile.

The Imperative of Purity for a Synthetic Building Block

In the rigorous landscape of drug development, the principle of "garbage in, garbage out" holds significant weight. The quality of starting materials and intermediates directly dictates the quality of the final drug substance. For a compound like 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, potential impurities can include unreacted starting materials, by-products from the Boc-protection step (e.g., di-Boc species, tert-butyl esters), or residual solvents from purification.[1] These impurities can lead to the formation of undesired side-products, complicate purification processes, and introduce potentially genotoxic substances into the synthetic pathway.[2][3] Therefore, a robust, multi-technique analytical strategy is not merely a quality control measure but a foundational element of a successful and compliant drug development program.

An Orthogonal Approach to Purity Verification

To establish the purity of a compound with a high degree of confidence, relying on a single analytical technique is insufficient. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, is the industry standard. Each technique provides a unique piece of the puzzle. HPLC quantifies the main component relative to detectable impurities, NMR confirms the molecular structure, MS verifies the molecular weight, and other methods quantify non-chromophoric and volatile impurities like water and residual solvents. This integrated strategy ensures that the assigned purity value is accurate, reliable, and defensible.

The following diagram illustrates the logical workflow for the comprehensive analysis of a new batch of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Caption: Orthogonal Purity Analysis Workflow.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of N-Boc protected amino acid derivatives due to its high resolution and sensitivity. The non-polar tert-butyl group provides excellent retention on alkyl-bonded stationary phases (like C18), allowing for effective separation from more polar starting materials or potential acidic by-products.

Field-Proven HPLC Protocol

This protocol is designed for the quantitative purity determination of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Objective: To quantitatively determine the purity of the compound and separate it from potential process-related impurities.[4]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm. The carboxylic acid and carbamate groups lack a strong chromophore, necessitating detection at lower wavelengths.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation and Interpretation

Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

ParameterTypical ResultSpecification
Retention Time~15-20 min (Varies)Report
Purity (Area %)>99.0%≥ 98.0%
Largest Impurity<0.5%≤ 1.0%
Total Impurities<1.0%≤ 2.0%

Structural Confirmation and Impurity Identification

While HPLC provides a quantitative purity value, it does not confirm the identity of the main peak. For this, spectroscopic methods are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.[6][7]

Expected ¹H NMR Signals (in CDCl₃, chemical shifts are approximate):

  • ~9-11 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

  • ~3.2-3.6 ppm (multiplet, 2H): Protons on the carbon adjacent to the nitrogen (-N-CH₂-).

  • ~2.5-2.8 ppm (multiplet, 1H): Proton on the carbon bearing the carboxyl group (-CH-COOH).

  • ~1.8-2.2 ppm (multiplets, 6H): Remaining azepane ring protons.

  • ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group (-C(CH₃)₃).[8]

Expected ¹³C NMR Signals (in CDCl₃, chemical shifts are approximate):

  • ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • ~155-157 ppm: Carbamate carbonyl carbon (N-COO-).[8]

  • ~79-81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).[8]

  • ~40-50 ppm: Carbons of the azepane ring adjacent to the nitrogen.

  • ~28.5 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[8]

  • ~25-35 ppm: Remaining azepane ring carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a common technique for this type of molecule.[9][10]

Expected Ions (Positive Mode ESI):

  • [M+H]⁺: Calculated for C₁₂H₂₂NO₄⁺ = 244.15 m/z

  • [M+Na]⁺: Calculated for C₁₂H₂₁NNaO₄⁺ = 266.13 m/z

  • Fragment [M-C₄H₈+H]⁺ (loss of isobutylene): 188.09 m/z

  • Fragment [tBu]⁺: 57.1 m/z[11]

The observation of the correct molecular ion is a critical identity check. The fragmentation pattern, particularly the loss of the Boc group, provides further structural confirmation.[8][12]

Complementary Purity Analyses

These techniques quantify impurities that are often invisible to HPLC-UV and are essential for calculating a final, mass-balance purity.

Elemental Analysis (CHN)

This technique determines the mass fractions of carbon, hydrogen, and nitrogen in the sample.[13] It serves as a fundamental check of composition and purity. The results should match the theoretical values for the molecular formula C₁₂H₂₁NO₄.[14][15]

ElementTheoretical %Specification
Carbon (C)59.24%59.24 ± 0.4%
Hydrogen (H)8.70%8.70 ± 0.4%
Nitrogen (N)5.76%5.76 ± 0.4%

A deviation of more than ±0.4% from the theoretical value may indicate the presence of significant impurities or incorrect structural assignment.[16]

Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in pharmaceutical materials.[17][18] Unlike "Loss on Drying," KF is specific to water and is not affected by other volatile substances.[19] Given the hygroscopic potential of carboxylic acids, this is a critical test.[20][21]

Protocol Outline (Volumetric Method):

  • Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.[21]

  • Accurately weigh a suitable amount of the sample and add it to the titration vessel containing an appropriate solvent (e.g., anhydrous methanol).

  • Titrate with the standardized KF reagent to the electrometric endpoint.

  • Calculate the water content (% w/w).

A typical specification for water content in a solid intermediate is ≤ 0.5%.

Residual Solvents by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[22] It is a valuable tool for determining the total content of volatile residues, including solvents.[23][24] A mass loss observed at temperatures below the compound's decomposition point typically corresponds to the evaporation of water and residual solvents.[25]

Protocol Outline:

  • Place 5-10 mg of the sample in the TGA pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point above the boiling points of common solvents but below the decomposition temperature of the compound.

  • The percentage weight loss in this region corresponds to the total volatile content.

By subtracting the water content determined by Karl Fischer, the residual solvent content can be estimated. For specific solvent identification and quantification, hyphenated techniques like TGA-MS or headspace Gas Chromatography (GC) are required.[25][26]

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?[Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. [Link]

  • Testing Laboratory. (2026). TGA Residual Solvent and Additive Screening. [Link]

  • Impact Analytical. (n.d.). TGA Analysis. [Link]

  • Journal of the American Society for Mass Spectrometry. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • Farmacia. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]

  • PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • PubMed. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • NETZSCH Analyzing & Testing. (2024). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. [Link]

  • NIH. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?[Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]

  • RSC Publishing. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Methodological & Application

Introduction: The Role of Conformational Constraint in Modern Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Incorporation of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid into Synthetic Peptides

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and low off-target toxicity. However, native linear peptides often suffer from poor metabolic stability and low bioavailability. A leading strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. The incorporation of non-canonical, cyclic amino acids is a powerful tool to achieve this, pre-organizing the peptide into a bioactive conformation and enhancing its resistance to enzymatic degradation.[1][2]

The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities.[3][4][5] Its incorporation into a peptide backbone introduces a unique structural element that can induce specific turns and folds. 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a versatile building block designed for this purpose, enabling the systematic exploration of structure-activity relationships (SAR) in novel peptidomimetics.[4]

This guide provides a detailed technical overview and actionable protocols for the efficient incorporation of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid into peptide sequences using both solid-phase and solution-phase synthesis methodologies.

Part 1: Foundational Principles of Synthesis

The successful synthesis of peptides containing sterically demanding, non-canonical residues hinges on a solid understanding of the underlying chemical principles. The strategy revolves around the orthogonal protection of the N-terminus (Boc group) and the activation of the C-terminus carboxylic acid for efficient amide bond formation.[6][7]

The Boc N-α-Protecting Group: Strategy and Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis.[][9] Its primary function is to temporarily mask the N-terminal amine, preventing self-polymerization and directing the reaction to the desired C-terminal carboxyl group.[7][10]

Mechanism of Deprotection: The Boc group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM).[11][12] The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and carbon dioxide, liberating the free amine as an ammonium salt.

Critical Step: Neutralization: Following deprotection, the newly formed N-terminal ammonium salt must be neutralized to the free amine to render it nucleophilic for the subsequent coupling step.[6][10] This is typically achieved by washing the resin with a solution of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Carboxyl Group Activation: Driving Peptide Bond Formation

Directly reacting a carboxylic acid with an amine to form an amide bond is inefficient. Therefore, the carboxyl group of the incoming Boc-azepane-3-carboxylic acid must be converted into a more reactive species. This is accomplished using coupling reagents, which form highly reactive intermediates that are readily attacked by the N-terminal amine of the resin-bound peptide.[13]

For sterically hindered amino acids like 1-(Boc)-azepane-3-carboxylic acid, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions, particularly racemization.

Table 1: Comparison of Common Coupling Reagents for Challenging Residues

Coupling ReagentReagent TypeKey AdvantagesConsiderations
HBTU / HATU Aminium/Uronium SaltFast reaction kinetics, highly efficient for hindered couplings, low racemization (especially HATU).[14]Requires a non-nucleophilic base (e.g., DIPEA). Can cause guanidinylation of the free amine if not used correctly.
DIC / HOBt Carbodiimide / AdditiveCost-effective, simple byproducts. HOBt additive accelerates coupling and suppresses racemization.DIC alone is slow; the byproduct diisopropylurea is soluble, unlike the dicyclohexylurea from DCC.
PyBOP Phosphonium SaltHigh coupling efficiency, byproducts are generally non-problematic. Does not cause guanidinylation.[14]More expensive than carbodiimide-based methods.

For the incorporation of 1-(Boc)-azepane-3-carboxylic acid, aminium/uronium salts like HBTU and HATU are highly recommended due to their superior performance in sterically demanding couplings.

Part 2: Experimental Protocols

The following protocols provide step-by-step guidance for incorporating 1-(Boc)-azepane-3-carboxylic acid. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol describes a standard manual SPPS cycle for adding 1-(Boc)-azepane-3-carboxylic acid to a growing peptide chain on a resin support (e.g., Merrifield or Rink Amide resin).

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Resin Peptide-Resin (N-Boc Protected) Deprotection 1. Boc Deprotection (20-50% TFA in DCM) Resin->Deprotection Wash1 2. Wash (DCM, DMF) Deprotection->Wash1 Neutralization 3. Neutralization (5-10% DIPEA in DMF) Wash1->Neutralization Wash2 4. Wash (DMF) Neutralization->Wash2 Coupling 5. Coupling (Boc-Azepane-COOH, HBTU/DIPEA in DMF) Wash2->Coupling Wash3 6. Wash (DMF, DCM) Coupling->Wash3 Wash3->Resin Repeat for next amino acid caption SPPS workflow for incorporating the azepane amino acid.

Caption: SPPS workflow for incorporating the azepane amino acid.

Materials:

  • Peptide-resin with a free N-terminal amine or a Boc-protected N-terminus.

  • 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20-50% TFA in DCM (v/v)

  • Solvents: DMF (peptide grade), DCM (dichloromethane)

  • Kaiser Test Kit

Step-by-Step Methodology:

  • Resin Preparation: If starting with a dry resin, swell it in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Boc Deprotection (If applicable): If the N-terminus is Boc-protected, add the TFA/DCM solution to the resin and agitate for 30 minutes. Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid.[14]

  • Neutralization: Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes. Repeat this step once more. Wash the resin thoroughly with DMF (5x).[14]

  • Coupling Solution Preparation: In a separate vial, dissolve 1-(Boc)-azepane-3-carboxylic acid (2.0 eq. relative to resin loading) and HBTU (2.0 eq.) in a minimal amount of DMF.

  • Activation and Coupling: Add DIPEA (4.0 eq.) to the solution from Step 4. The solution may change color, indicating activation. Immediately add this activated mixture to the neutralized resin. Agitate the reaction vessel for 1-4 hours at room temperature.[14]

  • Monitoring the Reaction: Remove a few resin beads, wash them thoroughly with DMF and ethanol, and perform a qualitative Kaiser test.[14]

    • Negative Result (Yellow/Colorless Beads): Coupling is complete. Proceed to Step 7.

    • Positive Result (Blue/Purple Beads): Coupling is incomplete. Continue agitation and re-test after 1-2 hours. If it remains positive, a recoupling may be necessary.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2.2: Solution-Phase Synthesis (Di-peptide Example)

This protocol outlines the synthesis of Boc-Azepane-Gly-OMe as an illustrative example of a solution-phase coupling.

Solution_Phase_Reaction BocAze Boc-Azepane-COOH CouplingReagent + DIC, HOBt in DMF BocAze->CouplingReagent GlyOMe H-Gly-OMe GlyOMe->CouplingReagent Dipeptide Boc-Azepane-Gly-OMe CouplingReagent->Dipeptide caption Solution-phase synthesis of a dipeptide.

Caption: Solution-phase synthesis of a dipeptide.

Materials:

  • 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1.0 eq.)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq.)

  • Coupling Reagent: DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq.)

  • Additive: HOBt (Hydroxybenzotriazole) (1.1 eq.)

  • Base: NMM (N-Methylmorpholine) or DIPEA (1.1 eq.)

  • Solvents: DMF, Ethyl Acetate, Saturated NaHCO₃(aq), 1M HCl(aq), Brine

Step-by-Step Methodology:

  • Reactant Dissolution: Dissolve 1-(Boc)-azepane-3-carboxylic acid and HOBt in DMF. In a separate flask, suspend H-Gly-OMe·HCl in DMF and add NMM/DIPEA to neutralize, stirring for 10-15 minutes.

  • Pre-activation: Cool the Boc-azepane-COOH/HOBt solution to 0 °C in an ice bath. Add DIC and stir for 15-20 minutes.

  • Coupling: Add the neutralized glycine methyl ester solution to the activated Boc-azepane-COOH solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl(aq), saturated NaHCO₃(aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure dipeptide.

Part 3: Troubleshooting and Data Interpretation

Table 2: Common Issues and Solutions in Azepane Incorporation

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient reaction time. 2. Steric hindrance of the azepane ring. 3. Poor resin swelling or aggregation.1. Extend coupling time to 4-6 hours. 2. Switch to a more powerful coupling reagent like HATU. 3. Perform a second coupling (recouple) with a fresh solution of activated amino acid.
Racemization 1. Excessive base during activation. 2. Prolonged activation time before coupling.1. Use a weaker base like N-methylmorpholine (NMM) or collidine if racemization is a concern. 2. Add the activated amino acid solution to the resin immediately.
Side Product Formation Tert-butylation of sensitive residues (e.g., Trp, Met) during final cleavage.During the final TFA or HF cleavage step, use a scavenger cocktail (e.g., water, triisopropylsilane, thioanisole) to trap the liberated tert-butyl cations.[6]

Part 4: Applications and Scientific Significance

The incorporation of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid into peptides provides a direct route to novel therapeutics with potentially enhanced properties. The seven-membered ring structure imparts significant conformational rigidity, which can lead to:

  • Increased Metabolic Stability: The constrained backbone is often less susceptible to cleavage by proteases, increasing the peptide's in vivo half-life.[1]

  • Improved Receptor Affinity and Selectivity: By locking the peptide into a specific conformation that mimics the bound state, binding affinity to the target receptor can be significantly improved.[2]

  • Enhanced Cell Permeability: The rigid structure can mask polar amide bonds, potentially improving the passive diffusion of the peptide across cell membranes.

These attributes make azepane-containing peptides highly attractive candidates for the development of next-generation drugs targeting a wide range of diseases, from cancer to metabolic and inflammatory disorders.[3][4]

References

  • Chatterjee, A., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Nature Communications. Available at: [Link]

  • Zha, G-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Bio-Synthesis Inc.. Available at: [Link]

  • Zha, G-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Geyer, A., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Zha, G-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zha, G-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. Available at: [Link]

  • Delor, A., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. PharmaChem. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs. ResearchGate. Available at: [Link]

  • Jensen, K. J., & Brask, J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

  • LibreTexts Chemistry. (2024). 26.8: Peptide Synthesis. LibreTexts. Available at: [Link]

  • Jensen, K. J., & Brask, J. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. JoVE. Available at: [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts. Available at: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Kubota, H., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. Available at: [Link]

  • Park, H., & Lee, Y. (2005). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society. Available at: [Link]

Sources

The Azepane Ring: A Versatile Scaffold in Modern Drug Discovery — Applications of N-Boc-azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azepane Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Saturated heterocyclic scaffolds are a cornerstone of molecular design, and among them, the seven-membered azepane ring system has garnered considerable attention.[1][2] Unlike the more common five- and six-membered rings, the azepane scaffold offers a higher degree of conformational flexibility. This inherent three-dimensional character can be crucial for optimizing interactions with biological targets, often leading to enhanced potency and selectivity.[2]

The azepane motif is a privileged structure found in numerous natural products and FDA-approved drugs, demonstrating its broad therapeutic relevance.[1][2] For instance, the antihypertensive drug Benazepril and the antihistamine Azelastine both feature a seven-membered nitrogen-containing ring, highlighting the scaffold's utility across different therapeutic areas.[1] The ability to introduce specific substituents onto the azepane ring allows medicinal chemists to fine-tune the molecule's pharmacological profile, making substituted azepanes valuable building blocks in the synthesis of complex bioactive molecules.[2]

This application note focuses on the utility of a key derivative, N-Boc-azepane-3-carboxylic acid , as a versatile building block for medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and selective reactions, while the carboxylic acid functionality serves as a convenient handle for elaboration, most commonly through amide bond formation. This guide will provide detailed protocols for the key transformations involving this building block, discuss the rationale behind the experimental choices, and present a framework for its application in drug discovery programs.

Physicochemical Properties and Advantages in Synthesis

N-Boc-azepane-3-carboxylic acid is a bifunctional molecule that combines the structural features of a cyclic amino acid with the synthetic tractability of a Boc-protected amine. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[3][4]

The carboxylic acid moiety is a versatile functional group that can participate in a wide array of chemical transformations.[5][6][7] Its primary role in the context of this building block is to serve as an anchor point for coupling with various amine-containing fragments to form stable amide bonds, a cornerstone of medicinal chemistry.[8]

Table 1: Physicochemical Properties of N-Boc-azepane-3-carboxylic acid and Related Structures

PropertyN-Boc-azepane-3-carboxylic acid(S)-1-(Boc)azepane-2-carboxylic acidGeneral Carboxylic Acids
Molecular Formula C₁₂H₂₁NO₄C₁₂H₂₁NO₄-
Molecular Weight 243.30 g/mol 243.30 g/mol -
Appearance Typically a white to off-white solid-Variable
Melting Point Data not widely available110–112°C[9]Varies with structure
Boiling Point Data not widely available369.0 ± 35.0°C (Predicted)[9]Increases with molar mass[7]
Solubility Generally soluble in organic solvents like DCM, DMF, and alcohols. Limited solubility in non-polar solvents and water.-Short-chain acids are water-soluble; solubility decreases as the carbon chain lengthens.[6][7]
pKa Estimated to be around 4-5-Typically around 4-5

Note: Specific experimental data for N-Boc-azepane-3-carboxylic acid is not extensively published. The provided information is based on general chemical principles and data from isomeric or related compounds.

Core Synthetic Tranformations: Protocols and Mechanistic Rationale

The synthetic utility of N-Boc-azepane-3-carboxylic acid is primarily realized through two key chemical transformations: amide bond formation to extend the molecular scaffold and Boc deprotection to reveal the secondary amine for further functionalization.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

The coupling of a carboxylic acid and an amine to form an amide bond is one of the most frequently used reactions in drug discovery.[8] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed for this purpose due to their reliability and the mild reaction conditions required. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial to suppress racemization (if chiral centers are present) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.

Diagram 1: Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process N_Boc_Acid N-Boc-azepane-3-carboxylic acid Mixing Combine Acid, Amine, HOBt, Base in Solvent N_Boc_Acid->Mixing Amine Primary/Secondary Amine (R-NH2) Amine->Mixing EDC EDC Activation Cool to 0°C, Add EDC EDC->Activation HOBt HOBt HOBt->Mixing Base DIPEA Base->Mixing Solvent Anhydrous DMF or DCM Solvent->Mixing Mixing->Activation Reaction Stir at RT (4-24h) Activation->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Boc-azepane-3-carboxamide Purification->Product

Caption: General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-azepane-3-carboxylic acid (1.0 equivalent) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (to make a ~0.1 M solution), add the desired primary or secondary amine (1.1 equivalents).

  • Addition of Reagents: Add HOBt (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise to the stirred solution. Causality: Adding EDC at a low temperature controls the exothermic reaction and minimizes the formation of undesired side products.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Trustworthiness: This aqueous work-up sequence removes excess reagents and byproducts. The acidic wash removes unreacted amine and DIPEA, the basic wash removes unreacted carboxylic acid and HOBt, and the brine wash removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-azepane-3-carboxamide.

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical Yield Range (%)Key Considerations
EDC HOBtDIPEA75-95Cost-effective and widely used. The urea byproduct is water-soluble, simplifying purification.[8]
HATU NoneDIPEA85-99Highly efficient and fast, but more expensive. Can be advantageous for sterically hindered substrates.
DCC DMAP-70-90Effective, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, requiring filtration for removal.
Protocol 2: Boc Group Deprotection

Removal of the Boc protecting group is typically achieved under acidic conditions, which generates a transient tert-butyl cation.[4] The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule. The most common methods involve Trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent like dioxane or methanol.

Diagram 2: Boc Deprotection Mechanism and Workflow

Boc_Deprotection cluster_mechanism Deprotection Mechanism cluster_workflow Experimental Workflow Boc_Amide N-Boc-azepane-3-carboxamide Protonation Protonation by Acid (H+) Boc_Amide->Protonation TFA or HCl Elimination Elimination of Isobutylene & CO2 Protonation->Elimination Amine_Salt Azepane Amine Salt Elimination->Amine_Salt Neutralization Basification (e.g., NaHCO3) & Extraction (for free base) Amine_Salt->Neutralization Start Dissolve N-Boc Substrate in Solvent Acid_Addition Add Acid (e.g., TFA) at 0°C Start->Acid_Addition Reaction Stir at RT (1-4h) Acid_Addition->Reaction Evaporation Concentrate in vacuo Reaction->Evaporation Final_Product Deprotected Azepane Amide Evaporation->Final_Product as salt Neutralization->Final_Product as free base

Caption: Mechanism and workflow for acidic Boc deprotection.

Step-by-Step Methodology (TFA/DCM):

  • Reaction Setup: Dissolve the N-Boc-azepane-3-carboxamide (1.0 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA) (5-10 equivalents, often used as a 20-50% solution in DCM). Causality: The reaction is exothermic; slow addition at 0°C prevents overheating and potential side reactions. A large excess of TFA ensures the reaction goes to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Isolation of the Salt: Concentrate the reaction mixture under reduced pressure. The resulting product is typically the TFA salt, which can sometimes be an oil. Co-evaporation with a solvent like toluene can help remove residual TFA. The salt can often be used directly in the next step.

  • Isolation of the Free Base (Optional): To obtain the neutral amine, dissolve the crude TFA salt in DCM. Carefully wash with a saturated aqueous solution of NaHCO₃ until gas evolution ceases (pH > 8). Separate the organic layer, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Application Case Study: Azepane Scaffolds in Bioactive Molecules

While a specific marketed drug synthesized directly from N-Boc-azepane-3-carboxylic acid is not prominently featured in publicly accessible literature, the azepane scaffold itself is a key component in many advanced drug candidates and approved medicines. For example, derivatives of 3-aminoazepane are crucial pharmacophores in the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and in Factor Xa inhibitors used as anticoagulants.[1][10][11]

The synthesis of (R)-3-(Boc-amino)azepane, a closely related analogue, has been efficiently achieved in two steps from D-lysine.[10] This highlights the accessibility of the chiral azepane core from readily available starting materials. N-Boc-azepane-3-carboxylic acid serves as a strategic building block to introduce this valuable scaffold into a lead molecule, allowing for the exploration of the chemical space around the azepane ring to optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Perspectives

N-Boc-azepane-3-carboxylic acid is a valuable and versatile building block for medicinal chemists. Its unique seven-membered ring provides access to a distinct and conformationally flexible region of chemical space, while the orthogonal protecting group and carboxylic acid handle allow for straightforward and controlled incorporation into complex molecular architectures. The protocols detailed in this application note for amide bond formation and Boc deprotection provide robust and reliable methods for the synthetic manipulation of this building block. As the drive for novel chemical entities continues, the strategic use of scaffolds like the azepane ring, facilitated by well-designed building blocks such as N-Boc-azepane-3-carboxylic acid, will remain a critical component of successful drug discovery campaigns.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.
  • Kadyrov, R., & Tok, O. L. (2020). Convenient Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-Butoxycarbonyl)amino]azepane. SynOpen, 4(02), 100-103.
  • Ford, G. J., Kress, N., Mattey, A. P., Hepworth, L. J., Baldwin, C. R., Marshall, J. R., ... & Flitsch, S. L. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Pinto, D. J., et al. (2007). Discovery of Apixaban (BMS-562247), a Potent, Orally Bioavailable, and Efficacious Factor Xa Inhibitor. Journal of Medicinal Chemistry, 50(22), 5339-5356.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Save My Exams. (2025). Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry). Retrieved from [Link]

  • Choudhary, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145.

Sources

Application Notes & Protocols: Strategic Amide Coupling of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid moiety is a valuable building block for medicinal chemists and drug development professionals. As a conformationally constrained, seven-membered cyclic amino acid analogue, it offers a unique three-dimensional architecture that can impart desirable pharmacokinetic properties, improve target engagement, and explore novel chemical space.[1][2][3] The azepane ring system is a prevalent motif in numerous FDA-approved drugs and clinical candidates, highlighting its pharmacological significance.[1][2][3]

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures stability under a range of conditions while allowing for facile deprotection under acidic treatment, a cornerstone of modern synthetic strategy.[4] However, the successful incorporation of this building block into a target molecule hinges on the efficient and reliable formation of an amide bond—a reaction that, while fundamental, is not without its challenges, particularly with sterically demanding or electronically deactivated substrates.

This guide provides a detailed exploration of robust, field-proven protocols for the amide coupling of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, explains the chemical principles underpinning the choice of reagents, and offers a systematic approach to troubleshooting.

The Fundamental Challenge: Activating the Carboxylic Acid

Directly reacting a carboxylic acid with an amine is generally infeasible as the amine, being a base, will simply deprotonate the acidic carboxylic acid to form a non-reactive ammonium-carboxylate salt.[1] Therefore, the core principle of amide bond formation is the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This "activation" step transforms the carboxylate into a highly electrophilic species that is readily attacked by the nucleophilic amine to form the desired amide linkage.

The choice of activation strategy is critical and depends on the specific properties of the coupling partners, including steric hindrance, electronic effects, and the presence of other functional groups. For a substrate like N-Boc-azepane-3-carboxylic acid, which possesses a degree of steric bulk, high-efficiency coupling reagents are often required to achieve satisfactory yields and reaction times.

Strategic Approaches & Reagent Selection

Two primary classes of coupling reagents have proven most effective for substrates of this type: uronium/aminium salts and carbodiimides.

Uronium/Aminium Salts: The High-Efficiency Standard (HATU)

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most powerful and reliable coupling reagents available.[5][6][7] HATU-mediated couplings are fast, efficient, and known to suppress racemization, making them the gold standard for challenging substrates.[5][7]

Mechanism of Action: The reaction proceeds through the formation of a highly reactive OAt-active ester.[8][9] A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to the OAt-ester. This activated intermediate is then attacked by the amine to furnish the amide product.[8][9]

Carbodiimides: The Classic, Cost-Effective Workhorse (EDC/HOBt)

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), represent a more traditional and cost-effective approach. EDC functions by activating the carboxylic acid to form a reactive O-acylisourea intermediate.[1] However, this intermediate can be prone to side reactions and racemization.

To mitigate these issues, an additive like HOBt (1-Hydroxybenzotriazole) is almost always included. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable and selective HOBt-ester, which then cleanly reacts with the amine. This combination enhances reaction efficiency and minimizes unwanted side products.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for coupling 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid with a generic primary or secondary amine.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary method for its high success rate with a broad range of amines, including those that are sterically hindered or electronically deactivated.

Materials:

  • 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1.0 eq)

  • Amine (R¹R²NH) (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 - 0.2 M concentration).

  • Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 - 3.0 eq).

  • Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester.

  • Add the desired amine (1.1 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

Work-up & Purification:

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess DIPEA and other bases), followed by saturated aqueous sodium bicarbonate (NaHCO₃) (to remove unreacted carboxylic acid and HOBt), and finally with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel. The byproduct tetramethylurea can sometimes be challenging to remove; washing with water or using a non-polar/polar solvent gradient can be effective.[9]

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a reliable and economical alternative, particularly for less challenging amine coupling partners.

Materials:

  • 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in anhydrous DCM or DMF.

  • Stir the solution and cool to 0 °C in an ice-water bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cold, stirred solution. Maintaining the temperature at 0 °C during the addition is important to minimize side reactions.[5]

  • Allow the reaction to slowly warm to room temperature and continue stirring for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are typically slower than HATU-mediated couplings.

Work-up & Purification:

  • Upon completion, if DCM was used as the solvent, dilute the mixture with additional DCM. If DMF was used, dilute with EtOAc.

  • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl, saturated aqueous NaHCO₃, and brine, as described in Protocol 1.

  • The water-soluble urea byproduct from EDC is typically removed during the aqueous washes.[7]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation & Visualization

Table 1: Comparison of Coupling Reagent Strategies
ParameterHATU / DIPEAEDC / HOBt / DIPEA
Activation Principle Forms highly reactive OAt-active esterForms HOBt-active ester via O-acylisourea
Relative Speed Very Fast (Typically 1-6 hours)Moderate to Slow (Typically 4-24 hours)
Typical Yield Excellent (>90%)Good to Excellent (75-95%)
Racemization Risk Very LowLow (Minimized by HOBt)
Key Byproducts Tetramethylurea, HOAtWater-soluble urea, HOBt
Cost HigherLower
Best For Hindered substrates, acid-sensitive compounds, rapid synthesisStandard couplings, cost-sensitive processes, large-scale synthesis
Diagram 1: General Amide Coupling Workflow

G cluster_coupling Coupling cluster_workup Work-up & Purification A 1. Dissolve Acid (1.0 eq) & Reagents in Solvent B 2. Pre-activation (HATU) or Cool to 0C (EDC) A->B C 3. Add Amine (1.1 eq) B->C D 4. Stir at RT (Monitor by TLC/LC-MS) C->D E 5. Dilute with Organic Solvent D->E F 6. Aqueous Washes (Acid, Base, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H

Caption: General experimental workflow for amide coupling reactions.

Diagram 2: HATU Activation Mechanism

G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + DIPEA DIPEA DIPEA (Base) ActiveEster [OAt-Active Ester] R-CO-OAt RCOO->ActiveEster + HATU - Tetramethylurea HATU HATU Product Amide Product ActiveEster->Product + R'R''NH HOAt HOAt (Byproduct) Amine R'R''NH

Caption: Simplified mechanism of carboxylic acid activation by HATU.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section provides a self-validating system to diagnose and resolve common issues.

Observation Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (moisture contamination).2. Poor solubility of starting materials.3. Insufficient activation time (HATU).4. Amine is a poor nucleophile (e.g., aniline).1. Use fresh, anhydrous solvents and reagents. Ensure glassware is oven-dried.2. Try a different solvent (e.g., switch from DCM to DMF). Perform a pre-reaction solubility test.3. Increase pre-activation time to 30-45 minutes before adding the amine.4. Switch to the more powerful HATU protocol. May require gentle heating (40-50 °C) and extended reaction time.
Recovery of Starting Acid 1. Incomplete activation.2. Hydrolysis of the active ester due to water in the reaction.1. Increase equivalents of coupling reagent (e.g., 1.2-1.3 eq).2. Ensure all reagents and solvents are scrupulously dry. Run the reaction under a strict inert atmosphere.
Multiple Unidentified Spots on TLC 1. Side reaction with other functional groups.2. Epimerization (if chiral centers are present).3. Decomposition of starting material or product.1. Ensure other nucleophilic groups (e.g., alcohols, thiols) are appropriately protected.2. Use HATU, which is known to minimize racemization. Avoid excess base or elevated temperatures.3. Lower reaction temperature; monitor closely to avoid over-running the reaction.
Difficulty in Purification 1. Persistent tetramethylurea (TMU) byproduct from HATU.2. Emulsion formation during aqueous work-up.1. After initial work-up, dissolve crude product in a minimal amount of DCM and wash several times with cold water. Alternatively, triturate the crude solid with a solvent in which TMU is soluble but the product is not (e.g., ether or hexane).2. Add more brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of Celite if necessary.

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Thakur, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Reddit r/Chempros Community. (2022). amide coupling help. Reddit. [Link]

  • ResearchGate Community. (2022). How to get a better yield from the HATU reaction experiment? ResearchGate. [Link]

  • Reddit r/Chempros Community. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

  • ResearchGate Community. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Chemistry Channel. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Beilstein Journals. (2012). EXPERIMENTAL PROCEDURES. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Zha, G.F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Gennari, C., et al. (2017). Synthesis and biological evaluation of dual action cyclo-RGD/SMAC mimetic conjugates targeting αvβ3/α vβ5 integrins and IAP proteins. ResearchGate. [Link]

  • Google Patents. (2015). United States Patent US 9,492,453 B2. [Link]

  • Reddit r/chemhelp Community. (2021). Having great trouble with a Boc-protection reaction. Reddit. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • jOeCHEM. (2019). Making Amides from Carboxylic Acids. YouTube. [Link]

  • ResearchGate Community. (2014). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. [Link]

  • Google Patents. (2007). WO2007059922A1 - Synthesis of carbon acid amides.
  • Google Patents. (2002).
  • Google Patents. (2000). US6107498A - Process for making carboxylic amides.
  • Google Patents. (2024). United States Patent US20240275837A1. [Link]

  • Royal Society of Chemistry. (2016). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. [Link]

  • Google Patents. (2023). WO2023244604A1 - Tetrahydropyridopyrimidine pan-kras inhibitors.

Sources

Application Notes and Protocols for (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold as a Privileged Structure in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a persistent demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among these, saturated heterocycles have garnered significant attention for their ability to introduce three-dimensionality, improve physicochemical properties, and provide unique vectors for interacting with biological targets. The seven-membered azepane ring system has emerged as a particularly valuable "privileged scaffold" in this context.[1][2][3][4] Its inherent conformational flexibility allows for a more precise and dynamic interaction with protein binding sites compared to more rigid five- or six-membered rings.[5] This has led to the successful incorporation of the azepane motif into a range of approved drugs and clinical candidates targeting diverse diseases, including cancer, metabolic disorders, and central nervous system ailments.[2][4]

This technical guide focuses on a specific, high-value building block: (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid . The strategic placement of the carboxylic acid at the 3-position, combined with the defined (S)-stereochemistry and the versatile Boc-protecting group, makes this molecule a powerful tool for medicinal chemists. The Boc (tert-butoxycarbonyl) group provides robust protection of the azepane nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, facilitating stepwise synthesis.[6] This guide will provide a comprehensive overview of its synthesis, key physicochemical properties, and detailed protocols for its application, with a particular focus on its role in the development of next-generation enzyme inhibitors.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties is fundamental to its effective use in a drug discovery campaign. The combination of the flexible azepane ring, the polar carboxylic acid, and the lipophilic Boc group gives (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid a unique physicochemical profile.

PropertyValueReference
Molecular Formula C₁₂H₂₁NO₄[7]
Molecular Weight 243.30 g/mol [7]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in methanol, dichloromethane, ethyl acetateGeneral Knowledge
Storage Store at 2-8 °C, sealed in a dry environment[7]
General Synthetic Approach

The enantioselective synthesis of (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a multi-step process that requires careful control of stereochemistry. While several synthetic routes to substituted azepanes have been reported, a common strategy involves the stereoselective functionalization of a suitable precursor followed by ring expansion or cyclization. A generalized, plausible synthetic workflow is outlined below.

Synthesis_Workflow Generalized Synthetic Workflow A Chiral Precursor (e.g., from amino acid pool) B Functional Group Interconversion A->B C Ring-Closing Metathesis or Intramolecular Cyclization B->C D Azepane Core Formation C->D E Boc Protection D->E F Final Product: (S)-1-Boc-azepane-3-carboxylic acid E->F

Caption: Generalized workflow for the synthesis of the title compound.

Application Case Study: Development of Potent PTPN2/PTPN1 Inhibitors for Cancer Immunotherapy

A compelling application of the azepane-3-carboxamide scaffold is in the development of inhibitors for Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and Type 1 (PTPN1). These phosphatases are critical negative regulators of inflammatory signaling pathways, and their inhibition has emerged as a promising strategy to enhance anti-tumor immunity.[6][8][9] Recently, a novel series of azepane-containing small molecules has been developed, demonstrating nanomolar inhibitory potency against both PTPN2 and PTPN1, coupled with good oral bioavailability and significant in vivo antitumor efficacy.[6]

The core of these inhibitors features an azepane-3-carboxamide moiety, highlighting the utility of (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid as a key starting material. The azepane ring serves to orient the substituents in a precise three-dimensional arrangement within the enzyme's active site, while the carboxamide provides a crucial hydrogen bonding interaction.

PTPN2_Inhibition Mechanism of PTPN2/PTPN1 Inhibition cluster_pathway Immune Signaling Pathway cluster_inhibition Inhibitor Action JAK JAK STAT STAT JAK->STAT phosphorylates TCF T-Cell Function STAT->TCF activates PTPN2 PTPN2/PTPN1 PTPN2->JAK dephosphorylates (negative regulation) Inhibitor Azepane-3-carboxamide Inhibitor Inhibitor->PTPN2 inhibits

Caption: Simplified pathway showing PTPN2/PTPN1 inhibition.

Structure-Activity Relationship (SAR) Insights

In the development of these PTPN2/PTPN1 inhibitors, the azepane-3-carboxamide core was systematically explored. The (S)-stereochemistry at the 3-position is crucial for optimal orientation of the carboxamide and other substituents within the binding pocket. The R-enantiomer typically shows significantly reduced activity, underscoring the importance of stereochemical control in the synthesis of the building block.

Compound IDR Group (at azepane-N)PTPN2 IC₅₀ (nM)PTPN1 IC₅₀ (nM)Oral Bioavailability (F%)
Lead Compound 2,4-difluorobenzyl< 10< 1025
Analog A 4-fluorobenzyl152218
Analog B benzyl456012

Note: Data is representative and adapted from findings in recent literature on azepane-based PTPN2/PTPN1 inhibitors.[6][9]

The data clearly indicates that substitutions on the benzyl group attached to the azepane nitrogen significantly impact potency, with electron-withdrawing groups like fluorine being beneficial. This highlights how the (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid scaffold provides a versatile platform for SAR exploration.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for coupling (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid to a primary or secondary amine using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

  • Amine of interest (1.0 equivalent)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolution: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1.1 equivalents) and dissolve in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes. The formation of the activated ester can be monitored by TLC or LC-MS if desired. Rationale: HATU is a highly efficient coupling reagent that minimizes racemization, and DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

  • Amine Addition: Add the amine of interest (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF or DCM, to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). Rationale: The aqueous washes remove excess reagents, DMF, and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Coupling_Protocol Amide Coupling Protocol Workflow A Dissolve Azepane Acid in DMF B Add HATU and DIPEA (Activation) A->B C Add Amine B->C D Stir at Room Temp (Reaction) C->D E Aqueous Work-up D->E F Purification (Chromatography) E->F G Isolated Product (Azepane-3-carboxamide) F->G

Caption: Step-by-step workflow for amide coupling.

Protocol 2: Boc-Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the azepane nitrogen for further functionalization.

Materials:

  • Boc-protected azepane derivative

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the Boc-protected azepane derivative in anhydrous DCM (approximately 0.1 M concentration).

  • Acidification: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v with DCM). Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The reaction is performed at 0°C to control the exothermic reaction and minimize potential side reactions.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected azepane derivative.

Conclusion

(S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a highly valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally flexible seven-membered ring, stereochemically defined substitution, and synthetically tractable protecting group provides medicinal chemists with a powerful tool to access novel chemical space. As demonstrated in the case study of PTPN2/PTPN1 inhibitors, the incorporation of this scaffold can lead to the development of potent and orally bioavailable drug candidates. The protocols provided herein offer a practical guide for the effective utilization of this building block in research and development settings, paving the way for the discovery of new and improved therapeutics.

References

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 2024. [Link]

  • Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. Request PDF on ResearchGate. [Link]

  • Development of Novel PTPN2/1 Inhibitors for the Treatment of Melanoma. Journal of Medicinal Chemistry, 2025. [Link]

  • Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2017. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 2019. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Medicinal Chemistry. SciTechnol. [Link]

  • (12) United States Patent (10) Patent No.: US 8,173,840 B2. Googleapis. [Link]

  • (12) Patent Application Publication (10) Pub. No.: US 2011/0263526 A1. Googleapis. [Link]

  • EP0149201B1 - Carboxylic acid derivatives, processes for their production and pharmaceutical preparations containing them.
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Request PDF on ResearchGate. [Link]

  • US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
  • US10059714B2 - Protein kinase B inhibitors.
  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. PubMed. [Link]

  • Structure activity relationship – Knowledge and References. Taylor & Francis. [Link]

  • Structure-Activity Relationships (SAR) in Drug Design. Pharmacology Mentor. [Link]

  • Structure-activity relationships in carboxamide derivatives based on the targeted delivery of radionuclides and boron atoms by means of peripheral benzodiazepine receptor ligands. PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC - NIH. [Link]

  • COMPOUND, PROCESS FOR ITS PREPARATION, A PHARMACEUTICAL SOLUTION CONTAINING THE COMPOUND, A METHOD OF DETERMINING THE PRESENCE O. EPO. [Link]

  • Application Data. Patent File Wrapper. [Link]

  • (12) United States Patent (10) Patent No.: US 8,173,840 B2. Googleapis. [Link]

  • (12) United States Patent. Googleapis. [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

  • WO2012046882A1 - 1,4-oxazepane derivatives.
  • Synthesis of azepane-acridine heterocyclic adducts assisted by the catalytic influence of γ-Fe2O3@TiO2-Vitamin B1 and evaluation of their medicinal potential through in vitro antimicrobial, QSAR, and molecular docking studies. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Open. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed. [Link]

  • Synthesis of Membrane-Permeable Macrocyclic Peptides via Imidazopyridinium Grafting. ACS Publications. [Link]

  • Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. PMC - NIH. [Link]

  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. PubMed. [Link]

Sources

Chiral Resolution of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid Enantiomers: An Application Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid are pivotal chiral building blocks in contemporary drug discovery, with their stereochemistry often dictating pharmacological activity and safety profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview and actionable protocols for the chiral resolution of this racemic compound. We will explore three primary methodologies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography. This document is structured to not only provide step-by-step instructions but also to elucidate the underlying principles and rationale behind the experimental choices, ensuring both scientific integrity and practical success.

Introduction: The Significance of Chiral Azepanes

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The introduction of a chiral center at the 3-position of the azepane ring, as in 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, offers a three-dimensional diversity that is crucial for specific molecular interactions with biological targets. Consequently, the ability to isolate the individual enantiomers in high purity is a critical step in the synthesis of new chemical entities for therapeutic applications. This guide will equip researchers with the necessary knowledge to effectively resolve the racemic mixture of this valuable intermediate.

Principles of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Unlike diastereomers, enantiomers possess identical physical properties in an achiral environment, making their separation challenging. The strategies detailed herein circumvent this by creating a transient diastereomeric relationship or by employing a chiral environment that interacts differently with each enantiomer.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. The resulting products are diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

  • Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases or esterases, to preferentially catalyze a reaction with one enantiomer of a racemic substrate.[4][5] For a racemic ester of the target carboxylic acid, an enzyme can selectively hydrolyze one enantiomer, leaving the other unreacted.

  • Chiral Chromatography: This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, thus, separation.[2][6] This technique can be used for both analytical determination of enantiomeric purity and for preparative-scale separations.

Method 1: Diastereomeric Salt Resolution

This method is often the first choice for industrial-scale resolutions due to its cost-effectiveness. The key to success lies in the selection of the appropriate chiral resolving agent and crystallization solvent.

Rationale and Strategy

The carboxylic acid moiety of the target molecule allows for the formation of salts with chiral amines. The bulky tert-butoxycarbonyl (Boc) group and the seven-membered ring influence the crystal packing of the resulting diastereomeric salts. A screening approach is highly recommended to identify the optimal combination of a chiral resolving agent and solvent that provides a significant difference in the solubility of the two diastereomeric salts.[7]

Experimental Protocol: High-Throughput Screening

A high-throughput screening approach using a 96-well plate format can efficiently screen multiple conditions.[7]

Materials:

  • Racemic 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

  • Chiral resolving agents (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, (1R,2S)-(-)-norephedrine, cinchonidine, etc.)

  • A variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof)

  • 96-well microplate with sealing mat

  • Automated liquid handler (optional)

  • Plate shaker with temperature control

  • HPLC with a chiral column for analysis

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the racemic acid and each chiral resolving agent in a suitable solvent like methanol.

  • Plate Loading: Dispense a specific amount of the racemic acid stock solution into each well of the 96-well plate.

  • Addition of Resolving Agents: Add an equimolar amount of each chiral resolving agent stock solution to the wells.

  • Solvent Addition: Add the screening solvents to the wells.

  • Salt Formation and Crystallization: Seal the plate and shake at an elevated temperature (e.g., 50 °C) to ensure complete salt formation and dissolution. Then, slowly cool the plate to room temperature to induce crystallization.

  • Analysis: After a set period, take a sample from the supernatant of each well and analyze by chiral HPLC to determine the enantiomeric excess (ee) of the dissolved acid. The well with the highest ee in the supernatant indicates the preferential crystallization of the salt of the other enantiomer.

Scale-Up Protocol (Example)

Based on a successful screening hit (e.g., with (R)-(+)-α-phenylethylamine in ethanol), the following scale-up procedure can be followed.

Protocol:

  • Dissolution: Dissolve racemic 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1.0 eq) in ethanol at 60 °C.

  • Addition of Resolving Agent: Add (R)-(+)-α-phenylethylamine (0.5 eq) dropwise to the warm solution. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the crystallized salt.

  • Crystallization: Slowly cool the mixture to room temperature and then further cool to 0-5 °C for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Liberation of the Free Acid: Suspend the crystalline salt in a mixture of ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of 2-3. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess: Analyze the product by chiral HPLC to determine the ee.

Method 2: Enzymatic Kinetic Resolution

Enzymatic resolutions offer high selectivity under mild reaction conditions. This protocol focuses on the kinetic resolution of the methyl ester of the target carboxylic acid.

Rationale and Strategy

The racemic carboxylic acid is first converted to its methyl ester. A lipase, such as Candida antarctica lipase B (CALB), can then selectively hydrolyze one of the enantiomers of the ester back to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These two products, an acid and an ester, can be easily separated by extraction.

G cluster_0 Workflow for Enzymatic Kinetic Resolution racemic_acid Racemic Boc-Azepane-3-COOH esterification Esterification (e.g., SOCl2, MeOH) racemic_acid->esterification racemic_ester Racemic Boc-Azepane-3-COOMe esterification->racemic_ester enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Lipase, Buffer/Toluene) racemic_ester->enzymatic_hydrolysis products Mixture: (S)-Boc-Azepane-3-COOMe (R)-Boc-Azepane-3-COOH enzymatic_hydrolysis->products separation Extraction Separation (Acid/Base Extraction) products->separation enantiomer_s (S)-Enantiomer (Ester) separation->enantiomer_s enantiomer_r (R)-Enantiomer (Acid) separation->enantiomer_r hydrolysis Hydrolysis enantiomer_s->hydrolysis (S)-Boc-Azepane-3-COOH enantiomer_s_acid enantiomer_s_acid hydrolysis->enantiomer_s_acid (S)-Boc-Azepane-3-COOH

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol

Part A: Esterification

  • Reaction Setup: To a solution of racemic 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid in methanol at 0 °C, add thionyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the racemic methyl ester.

Part B: Enzymatic Resolution

  • Reaction Setup: To a solution of the racemic methyl ester in a mixture of phosphate buffer (pH 7.5) and toluene, add a lipase (e.g., lipoprotein lipase from Burkholderia sp. or immobilized CALB).[5]

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) for 18-24 hours. Monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high ee for both products.

  • Workup: Filter to remove the enzyme. Separate the aqueous and organic layers.

  • Isolation of the Unreacted Ester: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched ester.

  • Isolation of the Hydrolyzed Acid: Acidify the aqueous layer with 1M HCl to pH 2-3 and extract with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched carboxylic acid.

  • Hydrolysis of the Enriched Ester (Optional): The enriched ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Method 3: Preparative Chiral Chromatography

Direct separation of enantiomers by preparative HPLC or Supercritical Fluid Chromatography (SFC) is a powerful, albeit often more expensive, method that can provide high-purity enantiomers.[7]

Rationale and Strategy

The choice of the chiral stationary phase (CSP) is critical. For N-Boc protected amino acids, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based) have shown excellent results.[2][8] Method development typically involves screening different CSPs and mobile phase compositions to achieve baseline separation.

Experimental Protocol: Analytical Method Development

Table 1: Chiral HPLC Screening Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralpak AD-H (Amylose derivative)CHIROBIOTIC T (Teicoplanin)[8]
Mobile Phase n-Hexane/Isopropanol/TFA (80:20:0.1)10 mM Ammonium Acetate in Water/Methanol (50:50)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Temperature 25 °C25 °C

Protocol:

  • Screening: Inject a solution of the racemic acid onto different chiral columns using various mobile phase compositions as outlined in Table 1.

  • Optimization: Once a promising separation is observed, optimize the mobile phase composition (e.g., the ratio of solvents, the type and concentration of additives) to maximize the resolution (Rs > 1.5).

Preparative Separation Protocol

Once an analytical method is established, it can be scaled up to a preparative scale.

G cluster_0 Preparative Chiral Chromatography Workflow racemic_sample Racemic Sample Solution prep_hplc Preparative Chiral HPLC System racemic_sample->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection enantiomer_1_fractions Fractions of Enantiomer 1 fraction_collection->enantiomer_1_fractions enantiomer_2_fractions Fractions of Enantiomer 2 fraction_collection->enantiomer_2_fractions pooling_1 Pool Fractions enantiomer_1_fractions->pooling_1 pooling_2 Pool Fractions enantiomer_2_fractions->pooling_2 solvent_evap_1 Solvent Evaporation pooling_1->solvent_evap_1 solvent_evap_2 Solvent Evaporation pooling_2->solvent_evap_2 pure_enantiomer_1 Pure Enantiomer 1 solvent_evap_1->pure_enantiomer_1 pure_enantiomer_2 Pure Enantiomer 2 solvent_evap_2->pure_enantiomer_2

Caption: Preparative Chiral Chromatography Workflow.

Protocol:

  • System Setup: Use a preparative HPLC system equipped with a larger-scale version of the analytical column that provided the best separation.

  • Sample Loading: Dissolve the racemic acid in the mobile phase and inject a larger quantity onto the column. The loading amount will depend on the column dimensions and the separation factor.

  • Fraction Collection: Collect the eluting peaks corresponding to each enantiomer in separate fractions.

  • Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to ensure enantiomeric purity.

  • Isolation: Pool the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.

Analysis and Characterization

The enantiomeric excess (ee) of the resolved products must be determined. Chiral HPLC is the most common and accurate method for this.[9]

Analytical Chiral HPLC Method:

  • Column: A suitable chiral column identified during screening (e.g., Chiralpak AD-H).

  • Mobile Phase: An optimized mobile phase (e.g., n-Hexane/Isopropanol/Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Calculation of ee: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting

IssuePossible CauseSuggested Solution
Diastereomeric Salt Resolution: Poor or no crystallizationInappropriate solvent or resolving agent.Perform a broader screen of resolving agents and solvents. Try solvent mixtures.
Diastereomeric Salt Resolution: Low ee of the crystallized productIncomplete separation of diastereomers.Recrystallize the diastereomeric salt. Optimize the amount of resolving agent.
Enzymatic Resolution: Slow or no reactionInactive enzyme. Poor substrate solubility.Use a fresh batch of enzyme. Add a co-solvent (e.g., DMSO) to improve solubility. Optimize pH and temperature.
Enzymatic Resolution: Low eeReaction went past 50% conversion. Low enzyme selectivity.Carefully monitor the reaction and stop at ~50% conversion. Screen different lipases or esterases.
Chiral Chromatography: Poor resolutionInappropriate column or mobile phase.Screen a wider range of chiral stationary phases. Optimize the mobile phase composition (solvent ratio, additives).

Conclusion

The chiral resolution of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a critical process for the advancement of drug discovery programs that utilize this versatile building block. This guide has detailed three robust methods—diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography—each with its own advantages. The choice of method will depend on factors such as the scale of the resolution, cost considerations, and available equipment. By following the protocols and understanding the principles outlined herein, researchers can confidently and efficiently obtain the desired enantiomers in high purity, paving the way for the synthesis and evaluation of novel chiral therapeutics.

References

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Retrieved from [Link]

  • Chang, S. C., & Armstrong, D. W. (1992). Facile Resolution of N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis.
  • Daicel Corporation. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Walts, A. E., et al. (1994). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Protein Science, 3(10), 1734-1743.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Gricman, L., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4283.
  • Wallworth, D. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Hammock, B. D., et al. (2021). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ACS Omega, 6(4), 2889–2895.
  • Zhang, L., et al. (2024).
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceutical Processing and Practices, 1(1), 100008.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a valuable building block in medicinal chemistry, frequently incorporated into complex molecules to modulate their pharmacokinetic and pharmacodynamic properties. The seven-membered azepane ring system offers a unique conformational flexibility that is of significant interest in drug design. This document provides a comprehensive guide for the large-scale synthesis of this compound, outlining a robust and scalable three-step synthetic pathway. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on procedural safety, efficiency, and reproducibility at scale. Each step is detailed with explanations of the underlying chemical principles and practical considerations for process optimization.

Introduction: The Significance of the Azepane Scaffold

Cyclic amino acid derivatives are crucial components in the development of novel therapeutics. The incorporation of these scaffolds into peptide or small molecule drug candidates can induce conformational constraints, enhance metabolic stability, and improve binding affinity to biological targets. The azepane ring, a seven-membered saturated heterocycle, provides a desirable level of conformational restriction without the rigidity of smaller ring systems, making it an attractive motif in modern drug discovery. The title compound, with its synthetically versatile carboxylic acid handle and the acid-labile tert-butoxycarbonyl (Boc) protecting group, serves as a key intermediate for the synthesis of a wide array of complex molecular architectures.

This guide details a reliable and scalable synthetic route starting from a commercially available pyridine derivative, proceeding through catalytic hydrogenation, N-Boc protection, and final saponification.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence that prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures suitable for large-scale production.

G cluster_0 Overall Workflow A Ethyl Nicotinate B Step 1: Catalytic Hydrogenation A->B H₂, Catalyst C Ethyl Azepane-3-carboxylate B->C D Step 2: N-Boc Protection C->D (Boc)₂O E Ethyl 1-(tert-butoxycarbonyl)azepane-3-carboxylate D->E F Step 3: Saponification E->F Base, H₂O G 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid F->G

Caption: A three-step synthetic workflow for the title compound.

Detailed Experimental Protocols and Scientific Rationale

Step 1: Synthesis of Ethyl Azepane-3-carboxylate via Catalytic Hydrogenation

Introduction: The initial step involves the reduction of the aromatic pyridine ring of ethyl nicotinate to the corresponding saturated azepane (perhydro-azepine) ring. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its efficiency, high atom economy, and the relative ease of product isolation.[1][2] The choice of catalyst and reaction conditions is critical to ensure complete saturation of the ring while minimizing side reactions. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of pyridines, often requiring acidic conditions to facilitate the reduction.[3]

Reaction Scheme:

G compound1 Ethyl Nicotinate plus + reagents H₂ (high pressure) PtO₂ Acetic Acid arrow compound2 Ethyl Azepane-3-carboxylate

Caption: Catalytic hydrogenation of ethyl nicotinate.

Protocol:

  • Reactor Preparation: Charge a high-pressure hydrogenation reactor with ethyl nicotinate (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add glacial acetic acid as the solvent (approx. 5-10 volumes). Subsequently, carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.01-0.05 eq).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 bar).

  • Reaction Execution: Heat the mixture to a temperature of 50-80 °C with vigorous stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue is then basified with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield crude ethyl azepane-3-carboxylate, which can be purified by vacuum distillation.

Causality and Expertise:

  • Acidic Medium: The use of acetic acid as a solvent protonates the pyridine nitrogen, activating the ring towards reduction.[4]

  • Catalyst Choice: PtO₂ is highly effective for pyridine hydrogenation, though other catalysts like rhodium on carbon could also be considered.[3]

  • Safety: High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment in a well-ventilated area.

Step 2: N-Boc Protection of Ethyl Azepane-3-carboxylate

Introduction: The secondary amine of the azepane ring is protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, particularly in peptide chemistry, as the Boc group is stable under a wide range of conditions but can be easily removed with acid.[5] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically performed in the presence of a base to neutralize the acid byproduct.

Reaction Scheme:

G compound1 Ethyl Azepane-3-carboxylate plus + reagents (Boc)₂O Base (e.g., TEA or NaHCO₃) Solvent (e.g., DCM or THF) arrow compound2 Ethyl 1-(tert-butoxycarbonyl)azepane-3-carboxylate

Caption: N-Boc protection of the azepane intermediate.

Protocol:

  • Reaction Setup: Dissolve ethyl azepane-3-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and acetone in a reactor.[6]

  • Base Addition: Add a base, such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (2.0 eq).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, if a water-miscible solvent was used, remove it under reduced pressure. If DCM was used, wash the organic layer with a mild aqueous acid (e.g., 1M HCl or citric acid solution), followed by saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product, ethyl 1-(tert-butoxycarbonyl)azepane-3-carboxylate, is often an oil of sufficient purity for the next step. If necessary, it can be purified by flash chromatography.[7]

Causality and Expertise:

  • Reagent Stoichiometry: A slight excess of (Boc)₂O is used to ensure complete conversion of the amine.

  • Base Selection: The choice of base depends on the work-up procedure. An inorganic base like NaHCO₃ is easily removed by aqueous washes, which is advantageous for large-scale operations.

  • Catalyst-Free Conditions: For some substrates, N-Boc protection can be achieved efficiently under catalyst-free conditions in an aqueous medium, which is a greener and often simpler alternative.[6]

Step 3: Saponification to 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Introduction: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a classic saponification reaction, typically carried out using an alkali metal hydroxide such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system to ensure solubility of the starting material.[8][9]

Reaction Scheme:

G compound1 Ethyl 1-(tert-butoxycarbonyl)azepane-3-carboxylate plus + reagents LiOH or NaOH THF/H₂O or MeOH/H₂O arrow compound2 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Caption: Saponification of the Boc-protected ester.

Protocol:

  • Reaction Setup: Dissolve ethyl 1-(tert-butoxycarbonyl)azepane-3-carboxylate (1.0 eq) in a mixture of THF and water (or methanol and water).

  • Base Addition: Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature, monitoring the reaction by TLC or LC-MS.

  • Work-up: Once the hydrolysis is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.[9]

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with a suitable acid (e.g., 1M HCl or citric acid solution). The product will often precipitate or can be extracted with ethyl acetate.

  • Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 1-(tert-butoxycarbonyl)azepane-3-carboxylic acid, can be purified by crystallization.[10]

Causality and Expertise:

  • Base Choice: LiOH is often preferred for its high reactivity and the good solubility of its carboxylate salts.

  • Temperature Control: Acidification is performed at low temperature to control the exotherm and prevent any potential acid-catalyzed deprotection of the Boc group.

  • Purification Strategy: Crystallization is a highly effective and scalable method for purifying the final product, often yielding material of high purity without the need for chromatography.[7][10]

Data Summary

Step Starting Material Product Key Reagents Typical Yield Purity Assessment
1 Ethyl NicotinateEthyl Azepane-3-carboxylateH₂, PtO₂, Acetic Acid70-85%GC-MS, ¹H NMR
2 Ethyl Azepane-3-carboxylateEthyl 1-(tert-butoxycarbonyl)azepane-3-carboxylate(Boc)₂O, Base>95%LC-MS, ¹H NMR
3 Ethyl 1-(tert-butoxycarbonyl)azepane-3-carboxylate1-(tert-Butoxycarbonyl)azepane-3-carboxylic AcidLiOH or NaOH>90%HPLC, ¹H NMR, m.p.

Conclusion

The presented three-step synthesis provides a scalable and efficient route to 1-(tert-butoxycarbonyl)azepane-3-carboxylic acid. The methodologies employed are well-established in process chemistry and can be adapted for large-scale manufacturing. Careful control of reaction parameters and adherence to safety protocols are paramount for successful and reproducible synthesis. This application note serves as a comprehensive guide for chemists in the pharmaceutical and related industries, enabling the reliable production of this important synthetic intermediate.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • ResearchGate. (n.d.).
  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. (2022). Russian Journal of Physical Chemistry A, 96(13), 30-35.
  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. (2011). Tetrahedron Letters, 52(11), 1174-1177.
  • ResearchGate. (2015).
  • Organic Reactions. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2022). Journal of the American Chemical Society, 144(40), 18453–18461.
  • Organic Chemistry Portal. (n.d.).
  • Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. (1999). Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442.
  • ResearchGate. (2015). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines.
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2013).
  • J&K Scientific LLC. (2025).
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2010). International Journal of Molecular Sciences, 11(12), 5063-5074.
  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica, 8(17), 272-276.
  • Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2013). Revista de la Sociedad Química de México, 57(3), 198-203.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Patsnap. (n.d.).
  • ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • ChemicalBook. (n.d.).
  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). Scientific Reports, 13, 679.
  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. (2021). Chemical Science, 12(45), 15291-15297.
  • Organic Syntheses Procedure. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Hydrolysis of (S)
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(15), 4435.
  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (2009). Molecules, 14(2), 793-804.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2016). Organic & Biomolecular Chemistry, 14(30), 7268-7271.

Sources

Application Note: A Robust Preparative HPLC Method for the Purification of N-Boc-azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Boc-azepane-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, often utilized in the synthesis of complex molecular scaffolds.[1][2] The presence of both a polar carboxylic acid moiety and a moderately hydrophobic tert-butyloxycarbonyl (Boc) protecting group presents a unique challenge for purification. This application note provides a detailed, field-proven protocol for the efficient purification of N-Boc-azepane-3-carboxylic acid using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). We will delve into the scientific rationale behind method development, from analytical-scale optimization to preparative-scale execution, ensuring high purity and recovery. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy.

Introduction: The Purification Challenge

The successful synthesis of drug candidates and intermediates relies on the effective purification of target molecules from unreacted starting materials, by-products, and other impurities. N-Boc-azepane-3-carboxylic acid possesses dual chemical characteristics: the carboxylic acid group imparts significant polarity, while the Boc group adds non-polar character. Standard chromatographic techniques can be challenging; however, reversed-phase HPLC is exceptionally well-suited for such molecules, provided the chromatographic conditions are carefully optimized.[3]

The primary challenge in RP-HPLC for compounds like this is achieving adequate retention on a non-polar stationary phase.[4] The key to success lies in controlling the ionization state of the carboxylic acid group through precise pH management of the mobile phase.[5] By suppressing its ionization, we increase the molecule's overall hydrophobicity, leading to enhanced retention and enabling a high-resolution separation.[6]

The Principle of pH-Controlled Reversed-Phase Separation

Reversed-phase chromatography separates molecules based on their hydrophobicity, using a non-polar stationary phase (typically C18) and a polar mobile phase. Polar compounds have weak interactions with the stationary phase and elute quickly. N-Boc-azepane-3-carboxylic acid, in its ionized (deprotonated) carboxylate form at neutral or basic pH, is highly polar and would exhibit poor retention.

To overcome this, the mobile phase pH must be lowered to a value at least 1.5-2 units below the pKa of the carboxylic acid group (typically pKa ≈ 4-5).[5] Under these acidic conditions, the carboxyl group exists predominantly in its neutral, protonated form (-COOH). This protonation significantly reduces the molecule's polarity, increases its hydrophobicity, and promotes stronger interaction with the C18 stationary phase, resulting in longer retention times and enabling effective separation from more polar impurities.[6]

Sources

Functionalization of the Carboxylic Acid Group in 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azepane Scaffold in Modern Drug Discovery

The azepane ring system, a seven-membered saturated nitrogen-containing heterocycle, represents a significant and underexplored area of chemical space in medicinal chemistry.[1] While its smaller five- and six-membered counterparts, pyrrolidine and piperidine, are ubiquitous in drug candidates, the inherent flexibility and unique three-dimensional conformations of the azepane scaffold offer novel opportunities for designing molecules with improved pharmacological profiles.[1][2][3] Functionalized azepane derivatives are key structural motifs in a variety of bioactive molecules, demonstrating activities ranging from anticancer and antimicrobial to neuroprotective.[2]

This guide provides a comprehensive overview and detailed protocols for the functionalization of a key building block, 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for selective manipulation of the carboxylic acid moiety, which can be transformed into a variety of functional groups, including amides, esters, and alcohols. These transformations are fundamental for the construction of diverse chemical libraries for drug discovery and the synthesis of complex target molecules.

Core Functionalization Strategies

The carboxylic acid group of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a versatile handle for a range of chemical transformations. The primary strategies for its functionalization, which will be covered in detail in this guide, are:

  • Amide Bond Formation: Coupling with a diverse range of primary and secondary amines to generate carboxamides.

  • Esterification: Reaction with various alcohols to produce the corresponding esters.

  • Reduction to Alcohol: Conversion of the carboxylic acid to the primary alcohol, (1-(tert-butoxycarbonyl)azepan-3-yl)methanol.

Each of these transformations opens up a distinct avenue for derivatization, allowing for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. Subsequently, the Boc protecting group can be efficiently removed under acidic conditions to liberate the secondary amine, providing a further point for diversification.

I. Amide Bond Formation: The Power of Peptide Coupling Reagents

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[4] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.

Causality Behind Reagent Selection

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the potential for racemization (if chiral centers are present), and the desired reaction conditions. For a secondary cyclic amino acid like 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, uronium/aminium-based reagents such as HATU are often preferred due to their high efficiency and low racemization rates. Carbodiimide-based reagents like EDC, often used in conjunction with additives like HOBt or DMAP, offer a cost-effective alternative.

Comparative Data for Common Amide Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventTypical Reaction TimeExpected Yield (%)Notes
HATU NoneDIPEADMF, CH₂Cl₂1-4 hours85-95Highly efficient, even for hindered amines. Low racemization.
EDC·HCl HOBtDIPEA, Et₃NDMF, CH₂Cl₂4-24 hours75-90Cost-effective and widely used. The urea byproduct is water-soluble, simplifying purification.[5]
DCC DMAP (catalytic)NoneCH₂Cl₂, THF2-12 hours70-85Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.

Yields are substrate-dependent and the values presented are typical for the coupling of N-Boc protected amino acids with primary amines.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid with a primary amine using HATU.

Materials:

  • 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

  • Primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or CH₂Cl₂ (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate (EtOAc)

Procedure:

  • To a stirred solution of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1.0 eq) in anhydrous DMF at room temperature, add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Add HATU (1.1 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Workflow for HATU-Mediated Amide Coupling

HATU_Coupling cluster_setup Reaction Setup cluster_activation Activation & Coupling cluster_workup Work-up & Purification reagents 1. Dissolve Acid (1.0 eq), Amine (1.1 eq), & DIPEA (2.5 eq) in anhydrous DMF add_hatu 2. Add HATU (1.1 eq) reagents->add_hatu stir 3. Stir at RT (1-4 h) add_hatu->stir quench 4. Dilute with EtOAc, Wash with NaHCO₃ & Brine stir->quench Reaction Completion dry 5. Dry (Na₂SO₄), Filter & Concentrate quench->dry purify 6. Purify by Column Chromatography dry->purify product Desired Amide purify->product Steglich_Esterification start Start: Acid, Alcohol, DMAP in CH₂Cl₂ cool Cool to 0 °C start->cool add_dcc Add DCC solution cool->add_dcc warm_stir Warm to RT and Stir (2-12 h) add_dcc->warm_stir filter_dcu Filter off DCU precipitate warm_stir->filter_dcu wash Aqueous Work-up (HCl, NaHCO₃, Brine) filter_dcu->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Final Ester Product purify->product Reduction_Decision start Reduce Carboxylic Acid? check_sensitivity Are other functional groups LiAlH₄-sensitive? start->check_sensitivity direct_reduction Direct Reduction check_sensitivity->direct_reduction No two_step Two-Step Reduction check_sensitivity->two_step Yes lialh4 Use LiAlH₄ in THF direct_reduction->lialh4 activate_reduce 1. Activate (e.g., with ethyl chloroformate) 2. Reduce with NaBH₄ two_step->activate_reduce product Primary Alcohol lialh4->product activate_reduce->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (Boc-Azepane-3-COOH). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable building block used in pharmaceutical and medicinal chemistry. The guidance provided herein is based on established chemical principles and field-proven insights to help you navigate common challenges and optimize your synthetic outcomes.

Synthetic Overview

The most common and reliable laboratory-scale synthesis of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a two-step process. It begins with the protection of the secondary amine of an azepane-3-carboxylic acid ester, typically the ethyl or methyl ester, using di-tert-butyl dicarbonate (Boc₂O). This is followed by the saponification (base-catalyzed hydrolysis) of the ester to yield the desired carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Saponification SM Azepane-3-carboxylic acid ethyl ester Intermediate Ethyl 1-(tert-butoxycarbonyl)azepane-3-carboxylate Boc-Protected Ester SM:e->Intermediate:w Base (e.g., Et₃N), Solvent (e.g., DCM) Boc2O Boc₂O Boc2O->Intermediate:w Product 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid Final Product Intermediate:e->Product:w Solvent (e.g., THF/H₂O) Base Base (e.g., LiOH) Base->Product:w Workup Acidic Workup (e.g., HCl) Workup->Product:w Neutralization caption Figure 1. General two-step synthetic workflow.

Caption: Figure 1. General two-step synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing root cause analysis and actionable solutions.

Question 1: My N-Boc protection reaction is sluggish or incomplete, leaving significant unreacted starting amine. What's going wrong?

Answer:

This is a common issue often related to reaction conditions or reagent quality. The nucleophilic attack of the secondary amine on the Boc anhydride is the key step[1][2].

Potential Causes & Solutions:

  • Insufficient Base: If you are starting with the hydrochloride salt of the azepane ester, a stoichiometric amount of a non-nucleophilic base (like triethylamine, Et₃N, or diisopropylethylamine, DIPEA) is crucial to liberate the free amine. An insufficient amount will leave a portion of the amine protonated and unreactive.

    • Solution: Ensure you use at least 1.0-1.1 equivalents of base relative to the amine hydrochloride salt.

  • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture.

    • Solution: Use a fresh bottle of Boc₂O or verify the purity of your existing stock. Store it in a desiccator.

  • Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

    • Solution: Ensure your solvent is anhydrous. Water can compete with the amine in reacting with Boc₂O, although this is generally a slow reaction.

  • Low Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes be beneficial for sterically hindered amines, though this is not typically necessary for azepane derivatives.

Troubleshooting Workflow:

Troubleshooting_Boc_Protection start Incomplete Boc Protection check_base Is starting material a salt? start->check_base add_base Add stoichiometric base (e.g., Et₃N) check_base->add_base Yes check_reagent Check Boc₂O quality check_base->check_reagent No add_base->check_reagent use_fresh_boc Use fresh Boc₂O check_reagent->use_fresh_boc No (Old/Exposed) check_solvent Is solvent anhydrous? check_reagent->check_solvent Yes (Fresh) use_fresh_boc->check_solvent use_dry_solvent Use anhydrous solvent check_solvent->use_dry_solvent No success Reaction Complete check_solvent->success Yes use_dry_solvent->success

Caption: Figure 2. Logic for troubleshooting incomplete N-Boc protection.

Question 2: After saponification and workup, my NMR spectrum still shows the ethyl ester signals. How can I drive the hydrolysis to completion?

Answer:

Incomplete saponification is usually due to insufficient base, short reaction time, or poor solubility. Saponification is an irreversible process under basic conditions because the final deprotonation of the carboxylic acid by the alkoxide byproduct drives the reaction to completion[3][4][5].

Potential Causes & Solutions:

  • Insufficient Base: Saponification is not catalytic; it requires at least one equivalent of base. Using a slight excess is recommended to ensure completion.

    • Solution: Increase the amount of base (e.g., LiOH, NaOH) to 1.5-2.0 equivalents. Lithium hydroxide is often preferred due to its good solubility in THF/water mixtures[3].

  • Reaction Time/Temperature: While many saponifications are complete within a few hours at room temperature, sterically hindered esters or suboptimal conditions may require longer times or heating.

    • Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, extend the reaction time or gently heat the mixture to reflux[6].

  • Phase-Transfer Issues: The reaction is often run in a biphasic system (e.g., THF/water). If mixing is inadequate or the substrate has poor solubility in the aqueous phase where the hydroxide ions reside, the reaction rate will be slow.

    • Solution: Ensure vigorous stirring. Adding a co-solvent like methanol or ethanol, which can dissolve both the ester and the hydroxide, can create a homogenous solution and accelerate the reaction[6].

Question 3: My final product is a sticky oil and won't crystallize. What are the likely impurities?

Answer:

Failure to crystallize is almost always due to the presence of impurities that disrupt the crystal lattice.

Common Culprits:

  • Residual Solvents: Incomplete removal of extraction solvents (e.g., ethyl acetate, DCM) or reaction co-solvents (e.g., THF, tert-butanol) is a primary cause. tert-Butanol is a byproduct of the Boc protection step and can be difficult to remove under vacuum[2].

    • Solution: After concentrating the organic extracts, re-dissolve the residue in a minimal amount of a different solvent (e.g., diethyl ether) and re-concentrate. A high-vacuum pump may be necessary. For tert-butanol, azeotropic removal with a solvent like toluene can be effective.

  • Incomplete Hydrolysis: As discussed in Q2, residual starting ester will inhibit crystallization.

    • Solution: Re-subject the crude material to the saponification conditions to ensure complete conversion.

  • Incorrect pH during Workup: The final product needs to be fully protonated to be the neutral carboxylic acid. If the pH of the aqueous layer after acidification is too high (e.g., >4), a significant portion of your product will remain as the carboxylate salt, which is highly water-soluble and will be lost or contaminate the product. Conversely, using a vast excess of strong acid can also lead to purification issues.

    • Solution: During the acidic workup, carefully add acid (e.g., 1M HCl) while monitoring the pH with litmus paper or a pH meter. Adjust to a final pH of ~2-3 to ensure complete protonation[6].

  • Boc-Deprotection: If any acidic conditions were inadvertently introduced before the final workup, some of the Boc group may have been cleaved, leading to the presence of azepane-3-carboxylic acid. The Boc group is generally stable to base but is labile to acid[1][7][8].

    • Solution: Strictly avoid acidic conditions until the final workup step.

Frequently Asked Questions (FAQs)

Q: What are the key impurities I should look for by HPLC or NMR?

A: The most common impurities are the starting materials and byproducts from each step.

Impurity/ByproductSourceRecommended Analytical Method
Azepane-3-carboxylic acid ethyl esterIncomplete N-Boc protection¹H NMR (characteristic ethyl signals), LC-MS
Ethyl 1-(tert-butoxycarbonyl)azepane-3-carboxylateIncomplete saponification¹H NMR (ethyl signals), LC-MS
tert-ButanolByproduct of N-Boc protection¹H NMR (singlet at ~1.2 ppm in CDCl₃)
Azepane-3-carboxylic acidAccidental deprotection of Boc groupLC-MS

Q: How can I be certain the saponification is complete?

A: The most reliable method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the carboxylic acid product should have a lower Rf value (be more polar) than the starting ester. Run a co-spot (a lane with both starting material and the reaction mixture) to confirm. For LC-MS, monitor for the disappearance of the mass corresponding to the starting ester.

Q: Is there a preferred base for the saponification step?

A: Lithium hydroxide (LiOH) is widely used and highly effective, often providing clean reactions at room temperature in a THF/water solvent system[3]. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are also effective but may sometimes require heating[6]. The choice can depend on the scale and specific substrate.

Q: Can the stereocenter at the 3-position racemize during saponification?

A: While strong basic conditions can pose a risk for racemization of α-protons adjacent to a carbonyl, saponification of esters is generally considered stereochemically safe under standard conditions (e.g., LiOH, room temperature). The mechanism does not involve deprotonation at the α-carbon. One study demonstrated that ester hydrolysis in the presence of a Boc group can proceed without noticeable racemization[9]. To minimize any risk, avoid prolonged exposure to high temperatures or excessively harsh basic conditions.

Key Experimental Protocols

Protocol 1: N-Boc Protection of Ethyl Azepane-3-carboxylate
  • Dissolve ethyl azepane-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.1 eq) dropwise and stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 1-(tert-butoxycarbonyl)azepane-3-carboxylate, which can often be used in the next step without further purification.

Protocol 2: Saponification to 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid
  • Dissolve the crude ethyl 1-(tert-butoxycarbonyl)azepane-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 or 4:1 ratio, ~0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

  • Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate or DCM (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by crystallization if necessary.

References

  • Godfrey, A. G., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Yadav, P., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Ouchakour, L., et al. (2021). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2025). Saponification Reaction of Esters. YouTube. [Link]

  • Khan Academy. Saponification - Base promoted ester hydrolysis. [Link]

  • Cabrera, A., et al. (2011). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SciELO. [Link]

  • Organic Chemistry Portal. Synthesis of azepines. [Link]

  • ResearchGate. Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]

  • Google Patents. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Pharmaffiliates. Azepane-3-carboxylic Acid. [Link]

  • CP Lab Safety. 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Kumar, A., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]

  • Clark, J. hydrolysis of esters. Chemguide. [Link]

  • Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. [Link]

  • Bull, J. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. PubMed. [Link]

  • ResearchGate. Synthesis and biological evaluation of Substituted Tetrahydro-1H-quino[7,8-b][10][11]benzodiazepine-3-carboxylic Derivatives. [Link]

  • ResearchGate. Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. [Link]

  • Sante, L., et al. (2007). Synthesis and Antimicrobial Activity of New (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic Acid Ethyl Esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic Acid Ethyl Esters, and 2-oxo-6-trihalomethyl-[3][10]oxazinane-3-carboxylic Acid Ethyl Esters. PubMed. [Link]

  • ResearchGate. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. [Link]

  • Wang, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. [Link]

Sources

Technical Support Center: Synthesis of N-Boc-azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc-azepane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable seven-membered heterocyclic building block. The azepane scaffold is an important motif in medicinal chemistry, yet its synthesis can be challenging compared to its five- and six-membered counterparts[1][2].

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles. Our goal is to empower you to overcome common hurdles and achieve a successful, reproducible synthesis.

Overview of a Common Synthetic Pathway

A robust and frequently employed strategy for constructing the azepane-3-carboxylic acid core involves an intramolecular Dieckmann condensation, followed by functional group manipulations. This multi-step sequence offers a logical and scalable approach to the target molecule.

Synthesis_Pathway cluster_0 Step 1: Diester Formation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Reduction & Esterification cluster_4 Step 5: N-Boc Protection cluster_5 Step 6: Saponification A N-Protected Amino Pimelate Precursor B Cyclic β-Keto Ester A->B  NaH or NaOEt   C Azepane-3-one B->C  Acid, Heat   D Ethyl Azepane-3-carboxylate C->D  Reduction, then Esterification   E Ethyl N-Boc-azepane-3-carboxylate D->E  (Boc)2O, Base   F N-Boc-azepane-3-carboxylic acid E->F  LiOH or NaOH  

Caption: General workflow for the synthesis of N-Boc-azepane-3-carboxylic acid.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Step 2: Dieckmann Condensation

Question 1: My Dieckmann condensation is giving very low yields of the desired cyclic β-keto ester. My main impurities appear to be starting material and a high-molecular-weight oil. What is happening?

Answer: This is a classic issue in intramolecular cyclizations. The primary competing reaction is an intermolecular Claisen condensation between two molecules of your diester precursor.

  • Causality: The Dieckmann condensation relies on an enolate attacking the second ester within the same molecule[3][4]. For this to be the favored pathway, the reactive ends of the molecule must be able to find each other easily. If the concentration of the diester is too high, the reactive enolate is more likely to encounter and react with a different diester molecule, leading to dimerization or polymerization. This is especially critical when forming medium-sized rings like azepanes, which have higher transitional strain energy compared to 5- or 6-membered rings[3][5].

  • Solution: The key is to employ high-dilution conditions.

    • Slow Addition: Add your diester substrate slowly (e.g., via syringe pump over several hours) to a stirring suspension of the base (like sodium hydride or sodium ethoxide) in a large volume of an anhydrous solvent (e.g., toluene or THF). This keeps the instantaneous concentration of the unreacted diester extremely low, favoring the intramolecular pathway.

    • Solvent Volume: Use a significantly larger solvent volume than you typically would for a standard reaction. A concentration of 0.01-0.05 M is a good starting point.

    • Base Choice: Ensure your base is strong enough to completely deprotonate the α-carbon and that it is sufficiently dispersed. For NaH, ensure it is a fine, oil-free dispersion. For alkoxide bases, ensure they are freshly prepared and anhydrous.

Side_Reaction cluster_0 Intended Reaction (Intramolecular) cluster_1 Side Reaction (Intermolecular) A Diester Molecule B Cyclic β-Keto Ester A->B High Dilution C Diester + Diester D Dimer / Polymer C->D High Concentration

Caption: Competing pathways in the Dieckmann condensation.

Step 5: N-Boc Protection

Question 2: My N-Boc protection of ethyl azepane-3-carboxylate is sluggish and incomplete, even after stirring overnight with excess di-tert-butyl dicarbonate ((Boc)₂O). How can I improve this reaction?

Answer: Incomplete Boc protection is a common frustration. The issue often lies with the nucleophilicity of the amine, solubility, or the choice of base.

  • Causality:

    • Starting Material Salt Form: If your ethyl azepane-3-carboxylate is an HCl or TFA salt from a previous deprotection step, the amine is protonated and non-nucleophilic. A stoichiometric amount of base is required just to free-base the amine before it can react with (Boc)₂O.

    • Solubility: Azepane derivatives, especially salts, may have poor solubility in common non-polar solvents like DCM or THF, slowing the reaction rate.

    • Base Strength: The choice of base is critical. Triethylamine (TEA) is often sufficient, but if the amine is hindered or less nucleophilic, a stronger, non-nucleophilic base like DIPEA or a different solvent system may be required.

  • Solutions & Troubleshooting Workflow:

Boc_Troubleshooting Start Problem: Incomplete N-Boc Protection CheckSalt Is the starting amine a salt (e.g., HCl, TFA)? Start->CheckSalt AddBase Add 1.1 eq. of base (e.g., TEA) to free-base the amine before adding (Boc)2O. CheckSalt->AddBase Yes CheckSolubility Is the starting material fully dissolved? CheckSalt->CheckSolubility No AddBase->CheckSolubility ChangeSolvent Try a more polar solvent (e.g., Acetonitrile, DMF) or a biphasic system (Dioxane/aq. NaHCO3). CheckSolubility->ChangeSolvent No ReassessBase Reaction still slow? CheckSolubility->ReassessBase Yes ChangeSolvent->ReassessBase UseDMAP Consider adding a catalytic amount of DMAP (0.05-0.1 eq.). Caution: DMAP is highly activating. ReassessBase->UseDMAP Yes Success Reaction Complete ReassessBase->Success No UseDMAP->Success

Caption: Troubleshooting workflow for N-Boc protection.

  • Protocol Tip: For amino esters that are difficult to protect, the Schotten-Baumann conditions work well. Dissolve the amine salt in water or a dioxane/water mixture, add sodium bicarbonate or sodium carbonate as the base, and then add a solution of (Boc)₂O in dioxane or THF. The reaction is often rapid and clean[].

Step 6: Saponification (Ester Hydrolysis)

Question 3: After hydrolyzing my ethyl N-Boc-azepane-3-carboxylate with LiOH and performing an acidic workup, my final product is difficult to extract and purify, and the yield is low. What can I do?

Answer: The workup and purification of Boc-protected amino acids are often more challenging than the reaction itself. The issues typically revolve around the amphiphilic nature of the product and workup procedure.

  • Causality:

    • Incomplete Hydrolysis: The reaction may not have gone to completion. Monitor carefully by TLC or LC-MS until all starting material is consumed.

    • Emulsion Formation: During the acidic workup and extraction with an organic solvent (like EtOAc or DCM), the deprotonated carboxylate (in the basic aqueous phase) and the lipophilic Boc group can act as surfactants, leading to persistent emulsions that make phase separation difficult.

    • Product Solubility: After acidification, the final N-Boc-azepane-3-carboxylic acid product has both a polar carboxylic acid and a non-polar Boc group. It can have partial solubility in both the aqueous and organic layers, leading to significant product loss in the aqueous phase during extraction.

  • Solutions:

    • Confirm Completion: Before workup, ensure 100% conversion by TLC (stain with permanganate) or LC-MS. If incomplete, add more base or warm the reaction slightly (e.g., to 40 °C).

    • Workup Optimization:

      • After hydrolysis, cool the reaction to 0 °C.

      • Slowly acidify with a dilute acid like 1 M HCl or citric acid solution to a pH of ~3-4. Avoid strong, concentrated acids which can cause partial Boc deprotection[][7].

      • To break emulsions and improve extraction, add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, "salting out" the organic product and forcing it into the organic layer.

      • Extract with a large volume of ethyl acetate or a 9:1 DCM/IPA mixture multiple times (e.g., 3-5 extractions) to recover all the product.

    • Purification Strategy: The final product is often a thick oil or an amorphous solid that is difficult to crystallize[8].

      • Avoid Silica Gel Chromatography if Possible: The acidic nature of silica gel can cause streaking, low recovery, and sometimes partial deprotection of the Boc group.

      • Trituration: If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., ether, DCM) and then adding a poor solvent (e.g., hexanes, pentane) dropwise while stirring vigorously. This can often precipitate the product as a solid.

      • Crystallization: If trituration fails, attempt crystallization from various solvent systems (e.g., ethyl acetate/hexanes, ether/petroleum ether). Seeding with a small crystal can be effective[8].

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the reaction progress and characterize the final product?

  • A1: For reaction monitoring, Thin Layer Chromatography (TLC) is invaluable. Use a combination of visualization techniques: UV light (if any part of your molecule is UV-active), potassium permanganate stain (visualizes most organic compounds, especially those that can be oxidized), and ninhydrin stain (specific for primary/secondary amines; useful before the Boc-protection step). For characterization, ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure and purity of your intermediates and final product.

Q2: Can I perform the N-Boc protection before the Dieckmann condensation?

  • A2: It is not advisable. The α-protons of the ester groups, which are crucial for the Dieckmann condensation, are acidic. The strong base used for the cyclization (e.g., NaH) would instead deprotonate the N-H proton of the Boc-protected amine, which is also acidic (pKa ~16), preventing the desired enolate formation. The nitrogen should be protected with a group that does not have acidic protons, like a benzyl (Bn) or p-methoxybenzyl (PMB) group, which can be removed and replaced with a Boc group later in the synthesis.

Q3: My final N-Boc-azepane-3-carboxylic acid is a persistent, sticky oil. Is this acceptable for subsequent reactions?

  • A3: While a crystalline solid is always preferred for purity and ease of handling, a well-characterized oil can be used in the next step, provided it is sufficiently pure. Before proceeding, ensure purity by NMR and check for residual solvents. If impurities are present, attempt purification by trituration as described in the troubleshooting guide. Using an impure oil can significantly complicate subsequent steps, particularly peptide couplings.

Key Experimental Protocols

Protocol 1: N-Boc Protection of Ethyl Azepane-3-carboxylate
  • Dissolve ethyl azepane-3-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (TEA, 1.5 eq). If starting from an HCl salt, use 2.5 eq of TEA.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting amine spot is completely consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield ethyl N-Boc-azepane-3-carboxylate, which can be purified by column chromatography if necessary.

Protocol 2: Saponification to N-Boc-azepane-3-carboxylic acid
  • Dissolve ethyl N-Boc-azepane-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/water (approx. 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

  • Stir vigorously at room temperature for 2-6 hours. Monitor by TLC or LC-MS until no starting ester remains.

  • Cool the mixture to 0 °C.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting product is often an oil or foam. Attempt trituration with hexanes or pentane to induce solidification.

Parameter Summary Table
Reaction Step Key Parameters Typical Yield
Dieckmann CondensationHigh dilution (0.01 M), slow addition, anhydrous conditions50-70%
N-Boc ProtectionAnhydrous DCM, TEA or NaHCO₃/Dioxane, (Boc)₂O85-95%
SaponificationTHF/H₂O, LiOH, careful acidic workup (pH 3-4)80-90%

References

  • Chong, H. S., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (17), 1974-1980. [Link]

  • Sci-Hub. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Accessed January 2024. [Link available through Sci-Hub search]
  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Chong, H. S., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. RSC Publishing. [Link]

  • Leonori, D., & Ruffoni, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. University of Manchester Research Explorer. [Link]

  • Wikipedia. Dieckmann condensation. Accessed January 2024. [Link]

  • ResearchGate. Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate 30. Accessed January 2024. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of some peptide derivatives. Scholars Research Library. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Accessed January 2024. [Link]

  • Kaur, H., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(16), 1896-1933. [Link]

  • Cikotiene, I., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6567. [Link]

  • Ye, W., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. Tetrahedron Letters, 52(23), 3003-3005. [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed January 2024. [Link]

  • ResearchGate. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Accessed January 2024. [Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules, 27(23), 8206. [Link]

  • RSC Publishing. (2023). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids. Organic & Biomolecular Chemistry. [Link]

  • El-Sayed, M. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines. Scientific Reports, 13(1), 639. [Link]

  • ResearchGate. (2020). How to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? Accessed January 2024. [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(24), 7586. [Link]

  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Society Reviews, 50(9), 5595-5646. [Link]

  • Google Patents. (2021). Crystallization method of Boc-amino acid. CN112661672A.
  • Google Patents. (1973).

Sources

Technical Support Center: Synthesis of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (N-Boc-azepane-3-carboxylic acid). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure you can achieve high yields and purity in your experiments.

Overview of Synthesis

The most common and practical synthetic route to 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid involves a two-step process starting from a suitable pyridine precursor. The core transformations are:

  • Catalytic Hydrogenation: The aromatic pyridine ring is fully saturated to yield the azepane (perhydroazepine) core. This step is often the most challenging due to the high stability of the pyridine ring and potential for catalyst poisoning.[1]

  • N-Boc Protection: The secondary amine of the resulting azepane-3-carboxylic acid is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.

This guide will dissect each of these stages, providing solutions to common obstacles encountered in the lab.

Synthetic Workflow

G cluster_0 Step 1: Ring Saturation cluster_1 Step 2: Amine Protection Start Pyridine-3-carboxylic Acid (or derivative) Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Intermediate Azepane-3-carboxylic Acid Hydrogenation->Intermediate Intermediate_ref Azepane-3-carboxylic Acid Boc_Protection N-Boc Protection (Boc₂O, Base) Product 1-(tert-Butoxycarbonyl)azepane- 3-carboxylic Acid Boc_Protection->Product Intermediate_ref->Boc_Protection

Caption: General two-step synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalyst for the hydrogenation of the pyridine precursor?

A1: While Palladium-on-carbon (Pd/C) is a common hydrogenation catalyst, it is often less effective for saturating the stable pyridine ring. Rhodium-based catalysts, such as Rhodium-on-carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), and Platinum-based catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) generally exhibit superior activity for this transformation.[1][2] Rhodium catalysts, in particular, have shown high efficacy under milder conditions than typically required.[1]

Q2: Why is an acidic additive sometimes recommended for the hydrogenation step?

A2: The nitrogen atom in both the pyridine starting material and the azepane product is Lewis basic and can coordinate to the metal catalyst surface, leading to catalyst inhibition or "poisoning".[2] Adding a small amount of a non-coordinating acid, like acetic acid or HCl, protonates the nitrogen. This reduces its ability to bind to the catalyst, thereby enhancing the reaction rate and preventing deactivation.[2][3]

Q3: My starting material, azepane-3-carboxylic acid, has poor solubility for the Boc protection step. What should I do?

A3: Azepane-3-carboxylic acid exists as a zwitterion, which often leads to poor solubility in common organic solvents like dichloromethane (DCM) or THF. A highly effective strategy is to perform the reaction in a biphasic or aqueous system. By using an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), you deprotonate the carboxylic acid and ammonium groups, forming a water-soluble salt that can readily react with Boc anhydride (Boc₂O).[4]

Q4: Can the Boc anhydride react with the carboxylic acid group?

A4: Under standard conditions for Boc protection of an amine (e.g., using a base like triethylamine or NaOH), the carboxylic acid is deprotonated to the carboxylate. This carboxylate is a poor nucleophile and does not react with Boc anhydride to any significant extent. The primary reaction is the nucleophilic attack of the secondary amine on the Boc anhydride.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting Logic Diagram

G Start Experiment Yield is Low or Reaction is Incomplete Step_Check Which step is problematic? Start->Step_Check Hydrogenation Hydrogenation Step_Check->Hydrogenation Step 1 Boc_Protection Boc Protection Step_Check->Boc_Protection Step 2 H_Symptom Symptom: Incomplete conversion of pyridine Hydrogenation->H_Symptom B_Symptom Symptom: Unreacted azepane starting material Boc_Protection->B_Symptom H_Cause1 Potential Cause: Catalyst Poisoning/Inactivity H_Symptom->H_Cause1 Reaction stalls H_Cause2 Potential Cause: Insufficient Reaction Conditions H_Symptom->H_Cause2 Reaction is slow H_Sol1 Solution: 1. Switch to Rh/C or PtO₂. 2. Add acetic acid (1-5 vol%). 3. Use fresh, high-quality catalyst. H_Cause1->H_Sol1 H_Sol2 Solution: 1. Increase H₂ pressure (e.g., >80 bar). 2. Increase temperature (e.g., >80 °C). 3. Increase reaction time. H_Cause2->H_Sol2 B_Cause1 Potential Cause: Poor Solubility B_Symptom->B_Cause1 Heterogeneous mixture B_Cause2 Potential Cause: Reagent Degradation B_Symptom->B_Cause2 No reaction observed B_Sol1 Solution: Switch to aqueous basic conditions (e.g., NaOH in water/dioxane). B_Cause1->B_Sol1 B_Sol2 Solution: Use fresh Boc₂O. Ensure base is not degraded. B_Cause2->B_Sol2

Caption: A decision tree for troubleshooting common synthesis issues.

Issue 1: Incomplete Hydrogenation / Low Yield of Azepane-3-carboxylic acid
Potential Cause Recommended Solution & Explanation
Catalyst Inactivity or Poisoning The pyridine nitrogen can poison Pd/C catalysts. Solution: Switch to a more robust catalyst such as 5% Rh/C or PtO₂.[2] These are less susceptible to poisoning by nitrogen-containing heterocycles. Additionally, add 2-5% (v/v) of acetic acid to the solvent. The acid protonates the nitrogen, preventing it from binding to and deactivating the catalyst.[3]
Insufficient Reaction Conditions The dearomatization of pyridine is energetically demanding and often requires forcing conditions.[5] Solution: If using a standard batch reactor, ensure it is rated for high pressure and temperature. Increase hydrogen pressure systematically (e.g., from 50 bar up to 100 bar) and temperature (e.g., from 60 °C to 100 °C).[5] Flow hydrogenation reactors like the H-Cube® can also achieve these conditions safely and efficiently.[5]
Side Product Formation Incomplete reduction can lead to partially hydrogenated intermediates. Over-reduction of the carboxylic acid is possible under very harsh conditions, though less common. Solution: Monitor the reaction by LC-MS or ¹H NMR on an aliquot to determine the optimal reaction time. Using a more active catalyst like Rh/C can often allow for lower temperatures, improving selectivity.[1]
Issue 2: Incomplete N-Boc Protection
Potential Cause Recommended Solution & Explanation
Poor Solubility of Starting Material Azepane-3-carboxylic acid is a zwitterionic amino acid, making it poorly soluble in many organic solvents (DCM, THF, ACN). Solution: Perform the reaction in an aqueous medium. Dissolve the amino acid in 1M NaOH(aq) and add a co-solvent like dioxane or THF. Then, add the Boc₂O. The resulting sodium salt of the amino acid is highly water-soluble, leading to a fast and clean reaction.[4]
Incorrect Stoichiometry or Inactive Reagents The base may be consumed by the acidic proton of the carboxylic acid, leaving insufficient base to facilitate the reaction. Boc anhydride can also degrade over time if not stored properly. Solution: When using a non-aqueous system with a base like triethylamine (TEA), use at least 2.2 equivalents of TEA: one to neutralize the carboxylic acid and one to act as a base for the protection reaction. Always use fresh, properly stored Boc₂O.
Difficult Workup & Purification Emulsions can form during the acidic workup, especially when using aqueous basic reaction conditions. Excess Boc anhydride or its byproduct, tert-butanol, can complicate purification. Solution: After the reaction, acidify the aqueous layer slowly with 1M HCl to pH ~3 to protonate the product, causing it to precipitate or become extractable into an organic solvent like ethyl acetate. To remove excess Boc₂O, wash the combined organic layers with a saturated sodium bicarbonate solution.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Pyridinecarboxylic Acid

Materials:

  • 3-Pyridinecarboxylic acid (Nicotinic acid)

  • 5% Rhodium on Carbon (Rh/C, 50% wet)

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

Procedure:

  • To a high-pressure reactor vessel, add 3-pyridinecarboxylic acid (1.0 eq).

  • Add the solvent (Methanol is a good starting point. For a more robust reaction, use neat Acetic Acid).

  • Carefully add 5% Rh/C catalyst (5-10 mol% catalyst loading).

  • Seal the reactor and purge thoroughly with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 80-100 bar.[5]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by observing hydrogen uptake. The reaction can take 12-48 hours.

  • Once complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude azepane-3-carboxylic acid, which can be used directly in the next step.

Protocol 2: N-Boc Protection of Azepane-3-carboxylic Acid (Aqueous Method)

Materials:

  • Crude Azepane-3-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the crude azepane-3-carboxylic acid (1.0 eq) in a 1M aqueous solution of NaOH (1.1 eq).

  • Add 1,4-dioxane or THF as a co-solvent (a 1:1 ratio with water is typical).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Boc₂O (1.2 eq) in a minimal amount of the same co-solvent.

  • Add the Boc₂O solution dropwise to the stirred amino acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic co-solvent.

  • Wash the remaining aqueous solution with a nonpolar solvent like hexanes or diethyl ether to remove unreacted Boc₂O and tert-butanol.

  • Cool the aqueous layer to 0 °C and slowly acidify to pH 2-3 with 1M HCl. The product may precipitate as a white solid.

  • Extract the aqueous layer 3 times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Boc Protection Mechanism

G Amine R₂NH (Azepane) Intermediate [Transition State] Amine->Intermediate Nucleophilic Attack Boc2O Boc-O-Boc (Boc Anhydride) Boc2O->Intermediate Product R₂N-Boc (Protected Amine) Intermediate->Product Collapse Byproduct tBuOH + CO₂ + Base-H⁺ Intermediate->Byproduct Base Base: Base->Amine activates

Caption: Simplified mechanism of N-Boc protection.

References

  • BenchChem Technical Support. (2025).
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Yamaguchi, J., et al. (2018). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • ThalesNano.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances.
  • O'Brien, C. J., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry.
  • Reddit r/chemhelp discussion. (2021). Having great trouble with a Boc-protection reaction.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide.
  • Mingozzi, M., et al. (2017). Synthesis and biological evaluation of dual action cyclo-RGD/SMAC mimetic conjugates targeting αvβ3/α vβ5 integrins and IAP proteins.

Sources

Technical Support Center: 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (CAS No. 1252867-16-5). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth information on the proper storage, handling, and application of this versatile building block, along with troubleshooting guides and frequently asked questions to ensure the success of your experiments.

I. Compound Overview and Key Specifications

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a cyclic amino acid derivative featuring a seven-membered azepane ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common acid-labile protecting group in peptide synthesis and medicinal chemistry.[1] This structural motif is of significant interest in the development of novel therapeutics due to the conformational constraints imposed by the azepane ring, which can lead to peptides and small molecules with enhanced stability and unique biological activity.[2]

PropertyValueSource
CAS Number 1252867-16-5[3]
Molecular Formula C₁₂H₂₁NO₄[4]
Molecular Weight 243.30 g/mol [4]
Appearance White to off-white solid/powder[2]
Purity Typically ≥97%[2]

II. Storage and Handling: Maintaining Chemical Integrity

Proper storage and handling are paramount to preserving the quality and reactivity of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Frequently Asked Questions (FAQs): Storage and Stability

Q1: What are the ideal storage conditions for this compound?

A1: For long-term storage, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers may recommend refrigeration. Always refer to the supplier's specific instructions. The key is to protect it from moisture and heat.

Q2: Is 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid hygroscopic?

Q3: How stable is the Boc protecting group under storage and various reaction conditions?

A3: The Boc group is generally stable under neutral and basic conditions, making it compatible with a wide range of synthetic transformations.[8] However, it is labile to acidic conditions. Care should be taken to avoid acidic contaminants during storage and in reaction setups where deprotection is not intended. The compound is stable at room temperature, but prolonged exposure to high temperatures should be avoided.

Q4: What are the signs of decomposition?

A4: Visual signs of decomposition can include a change in color or texture. Chemical degradation, such as premature deprotection, may not be visible. If you suspect decomposition, it is advisable to verify the purity of the material using analytical techniques like NMR or LC-MS before use.

III. Experimental Protocols and Troubleshooting

This section provides guidance on common experimental procedures and solutions to potential challenges you may encounter.

Solubility Profile

A common initial challenge is dissolving the compound. The solubility of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is influenced by its carboxylic acid and Boc-protected amine functionalities.

SolventQualitative SolubilityRationale and Notes
Dichloromethane (DCM) SolubleA good starting solvent for many reactions.
Dimethylformamide (DMF) SolubleOften used in peptide synthesis and for dissolving polar compounds.
Methanol (MeOH) SolubleA polar protic solvent that can dissolve the compound.
Water Sparingly Soluble to InsolubleThe presence of the hydrophobic Boc group and the hydrocarbon backbone of the azepane ring limits water solubility. Solubility may be slightly enhanced in basic aqueous solutions due to the deprotonation of the carboxylic acid.[9]
Ethyl Acetate (EtOAc) SolubleA moderately polar solvent suitable for reactions and extractions.
Diethyl Ether Sparingly SolubleGenerally, lower solubility is expected in less polar ethers.

Note: It is always recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.

Troubleshooting Guide: Peptide Coupling Reactions

The incorporation of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid into a peptide sequence is a common application. Here are some potential issues and their solutions.

Issue 1: Incomplete or Sluggish Coupling Reaction

  • Symptom: Monitoring of the reaction (e.g., by Kaiser test for primary amines or other appropriate tests for secondary amines) indicates the presence of unreacted starting material after the expected reaction time.[5]

  • Potential Cause & Solution:

    • Steric Hindrance: The azepane ring, while providing valuable conformational rigidity, can also introduce steric bulk that slows down the coupling reaction.[9]

      • Action: Consider using a more potent coupling reagent like HATU, HBTU, or HCTU. These reagents are known to be effective for hindered amino acids.[9] Also, extending the reaction time or performing a "double coupling" (repeating the coupling step with fresh reagents) can drive the reaction to completion.[9]

    • Suboptimal Activation: The pre-activation of the carboxylic acid may be inefficient.

      • Action: Ensure your coupling reagents are fresh and anhydrous. Minimize the pre-activation time before adding the amine component to reduce the formation of unreactive intermediates.[9]

    • Peptide Aggregation: The growing peptide chain on a solid support can aggregate, making the reactive sites inaccessible.[10]

      • Action: Try switching to a more polar solvent system, such as NMP or a mixture of DMF and DMSO, to disrupt aggregation.

Issue 2: Side Reactions During Coupling

  • Symptom: Appearance of unexpected peaks in the LC-MS analysis of the crude product.

  • Potential Cause & Solution:

    • Racemization: The chiral center of the amino acid can epimerize under certain conditions, particularly with excessive base or prolonged activation times.

      • Action: Use a racemization-suppressing additive like HOBt or Oxyma Pure®. If using a base like DIPEA, use it judiciously. For sensitive couplings, consider a weaker base such as N-methylmorpholine (NMM).[9]

    • Guanidinylation: If using uronium-based coupling reagents (like HBTU or HATU), a side reaction can occur where the free amine is guanidinylated, capping the peptide chain.

      • Action: This is more common when the carboxyl activation is slow. Ensure efficient activation and consider using phosphonium-based reagents like PyBOP, which do not cause this side reaction.

Experimental Protocol: Boc Deprotection

The removal of the Boc group is a critical step to liberate the amine for subsequent reactions.

Objective: To efficiently remove the Boc protecting group from 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid or a peptide containing this residue.

Method 1: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and effective method.

  • Materials:

    • Boc-protected substrate

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Scavenger (e.g., anisole or triisopropylsilane), if sensitive residues like Trp or Met are present in a peptide.[9]

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the Boc-protected compound in anhydrous DCM (a typical concentration is 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v). If other acid-sensitive groups are present, you may start with a lower concentration of TFA.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution will occur.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Troubleshooting Boc Deprotection

Issue: Incomplete Deprotection

  • Potential Cause & Solution:

    • Insufficient Acid or Time: The reaction may not have gone to completion.

      • Action: Increase the reaction time or the concentration of TFA. Ensure that your TFA is of good quality.

    • Presence of Water: Traces of water can reduce the effective acidity of the medium.[5]

      • Action: Use anhydrous solvents and reagents.

Issue: Side Reactions During Deprotection

  • Symptom: Formation of byproducts detected by LC-MS.

  • Potential Cause & Solution:

    • Alkylation by tert-butyl Cation: The tert-butyl cation generated during deprotection is electrophilic and can alkylate nucleophilic side chains in peptides (e.g., Trp, Met).[9]

      • Action: Add a scavenger like triisopropylsilane (TIS) or anisole to the deprotection cocktail to trap the tert-butyl cations.

    • Trifluoroacetylation: The newly liberated amine can sometimes be acylated by TFA.

      • Action: This is less common but can occur. Using HCl in dioxane for deprotection can be an alternative to avoid this.[9]

IV. Diagrams and Workflows

Logical Flow for Troubleshooting Peptide Coupling

G start Start Coupling Reaction monitor Monitor Reaction (e.g., Kaiser Test) start->monitor complete Reaction Complete? monitor->complete incomplete Incomplete Coupling complete->incomplete No proceed Proceed to Next Step (Deprotection) complete->proceed Yes double_couple Perform Double Coupling incomplete->double_couple re_monitor Re-monitor Reaction double_couple->re_monitor re_complete Reaction Complete? re_monitor->re_complete re_complete->proceed Yes optimize Optimize Conditions: - Stronger Coupling Reagent (HATU/HCTU) - Change Solvent (NMP, DMSO) - Increase Reaction Time/Temp re_complete->optimize No cap Cap Unreacted Amines (e.g., with Acetic Anhydride) cap->proceed optimize->cap

Caption: Troubleshooting workflow for incomplete peptide coupling reactions.

Boc Deprotection Mechanism

G cluster_0 Protonation cluster_1 Formation of tert-Butyl Cation cluster_2 Decarboxylation BocN R₂N-Boc + H⁺ ProtonatedBocN R₂N-Boc-H⁺ BocN->ProtonatedBocN ProtonatedBocN_c1 R₂N-Boc-H⁺ CarbamicAcid R₂N-COOH (Carbamic Acid) CarbamicAcid_c2 R₂N-COOH tBu ⁺C(CH₃)₃ ProtonatedBocN_c1->CarbamicAcid ProtonatedBocN_c1->tBu Amine R₂NH (Free Amine) CO2 CO₂ CarbamicAcid_c2->Amine CarbamicAcid_c2->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

V. References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 16, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved January 16, 2026, from [Link]

  • Peng, C., Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental science & technology, 39(6), 1549–1554. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 16, 2026, from [Link]

  • Ye, Z., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Chemistry and Physics, 20(17), 10479-10495.

  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Retrieved January 16, 2026, from

  • ResearchGate. (2013). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. Retrieved January 16, 2026, from [Link]

  • MDPI. (2020). 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Retrieved January 16, 2026, from [Link]

Sources

Overcoming solubility issues with N-Boc-azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Boc-azepane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the handling and use of this valuable synthetic building block. This guide is structured in a question-and-answer format to directly address specific issues, particularly those related to solubility.

Understanding the Molecule: Physicochemical Properties

N-Boc-azepane-3-carboxylic acid is a cyclic amino acid derivative featuring a seven-membered azepane ring. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom renders the molecule significantly more lipophilic than its parent amino acid, influencing its solubility profile. The presence of both a hydrophobic Boc group and a polar carboxylic acid group gives the molecule an amphiphilic character, leading to a nuanced solubility behavior in different solvent systems.

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₂₁NO₄[1]
Molecular Weight243.30 g/mol [1]
AppearanceExpected to be a white to off-white solid
General SolubilityGenerally soluble in many organic solvents, poorly soluble in water[2][]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm having trouble dissolving N-Boc-azepane-3-carboxylic acid in a common organic solvent for my reaction. What should I do?

A1: Causality and Troubleshooting Strategy

Difficulty in dissolving N-Boc-azepane-3-carboxylic acid can stem from several factors, including the choice of solvent, the presence of impurities, or the physical form of the solid. The key is to match the polarity of the solvent with the amphiphilic nature of the molecule. While the Boc group imparts significant nonpolar character, the carboxylic acid and the amide-like carbamate introduce polarity.

Troubleshooting Workflow:

start Initial Dissolution Attempt solvent_check Is the solvent appropriate? (See Table 2) start->solvent_check vortex_sonicate Vortex and/or Sonicate solvent_check->vortex_sonicate Yes fail Still Insoluble (Re-evaluate strategy) solvent_check->fail No gentle_heat Gentle Warming (30-40°C) vortex_sonicate->gentle_heat Still Insoluble success Dissolved vortex_sonicate->success Dissolved co_solvent Add a Co-solvent (e.g., a small amount of DMF or DMSO) gentle_heat->co_solvent Still Insoluble gentle_heat->success Dissolved base_addition Consider Salt Formation (for aqueous solutions) co_solvent->base_addition Still Insoluble co_solvent->success Dissolved base_addition->success Dissolved base_addition->fail Still Insoluble

Caption: Troubleshooting workflow for dissolving N-Boc-azepane-3-carboxylic acid.

Step-by-Step Protocol for Enhancing Solubility in Organic Solvents:

  • Solvent Selection: Begin with a solvent that has a polarity that is intermediate to polar aprotic. Good starting points include Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc). For reactions requiring more polar conditions, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices.[2]

  • Mechanical Agitation: If the compound does not readily dissolve with simple swirling, vigorous vortexing or sonication can help break down solid aggregates and increase the surface area for solvation.

  • Gentle Heating: Cautiously warm the mixture to 30-40°C. This can significantly increase the solubility of many organic compounds. Avoid excessive heat, which could lead to degradation.

  • Co-solvent Addition: If the compound remains insoluble, the addition of a small amount of a stronger, more polar aprotic solvent like DMF or DMSO can be effective. Start by adding the co-solvent dropwise until the solid dissolves.

Q2: My N-Boc-azepane-3-carboxylic acid is insoluble in water. How can I prepare an aqueous solution for a biological assay?

A2: The Challenge of Aqueous Solubility and a Practical Solution

The hydrophobic nature of the Boc group is the primary reason for the poor water solubility of N-Boc-azepane-3-carboxylic acid. To overcome this, you can convert the carboxylic acid into a more soluble salt by adding a base.

Protocol for Preparing an Aqueous Solution via Salt Formation:

  • Initial Suspension: Suspend the desired amount of N-Boc-azepane-3-carboxylic acid in purified water.

  • Base Titration: Slowly add a dilute aqueous solution of a suitable base, such as sodium hydroxide (NaOH) or triethylamine (TEA), dropwise while stirring.

  • pH Monitoring: Monitor the pH of the solution. As the carboxylic acid is neutralized to its carboxylate salt, the compound should dissolve. Aim for a final pH that is compatible with your experimental setup.

  • Stock Solution Preparation: For compounds that are particularly difficult to dissolve in aqueous buffers, a common strategy is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then slowly dilute this stock solution with the aqueous buffer.[4]

Q3: I am performing a peptide coupling reaction and my N-Boc-azepane-3-carboxylic acid is not dissolving well in the reaction solvent (e.g., DCM or DMF). What are the best practices?

A3: Ensuring Homogeneity for Successful Coupling Reactions

Complete dissolution of all reactants is critical for the success of peptide coupling reactions. Incomplete dissolution can lead to sluggish reactions and the formation of side products.

Best Practices for Solubility in Peptide Coupling Reactions:

  • Solvent Choice: DMF is a common and effective solvent for peptide coupling as it generally provides good solubility for protected amino acids and the growing peptide chain.[5][6]

  • Pre-activation: Dissolve the N-Boc-azepane-3-carboxylic acid and the coupling reagents (e.g., HOBt, HBTU) in DMF separately before mixing them with the amine component.

  • Sonication and Gentle Warming: As with general dissolution, sonication and gentle warming can be employed to ensure all components are fully dissolved before initiating the coupling reaction.

  • Use of Co-solvents: In cases of severe solubility issues, a small amount of DMSO can be added to the DMF to enhance the solubility of the protected amino acid.

Experimental Workflow for a Standard Peptide Coupling:

start Start deprotect N-terminal Deprotection of Resin-Bound Peptide start->deprotect wash1 Wash Resin deprotect->wash1 dissolve_aa Dissolve N-Boc-azepane-3-carboxylic acid and Coupling Reagents in DMF wash1->dissolve_aa activate Activate Carboxylic Acid dissolve_aa->activate add_to_resin Add Activated Amino Acid Solution to Resin activate->add_to_resin couple Couple for 1-2 hours add_to_resin->couple wash2 Wash Resin couple->wash2 end Ready for Next Cycle wash2->end

Caption: A typical workflow for a solid-phase peptide synthesis coupling step.

Q4: How does the seven-membered azepane ring affect the solubility of N-Boc-azepane-3-carboxylic acid compared to other cyclic or linear amino acids?

A4: The Influence of Alicyclic Ring Structure on Physicochemical Properties

The conformational flexibility of the seven-membered azepane ring plays a significant role in the molecule's physical properties, including its solubility.

  • Increased Lipophilicity: Compared to smaller rings like azetidine or pyrrolidine, the larger azepane ring has a greater number of methylene groups, which increases the overall lipophilicity of the molecule. This generally leads to better solubility in nonpolar organic solvents and reduced solubility in water.

  • Conformational Flexibility: The azepane ring is more conformationally flexible than smaller, more rigid rings. This flexibility can influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules. In some cases, increased conformational flexibility can disrupt efficient crystal packing, leading to a lower melting point and potentially higher solubility. However, the specific interplay of these factors is complex and can be solvent-dependent.[7][8]

  • Comparison to Linear Analogs: Compared to a linear N-Boc amino acid with a similar number of carbon atoms, the cyclic nature of the azepane ring restricts the overall conformational freedom. This can lead to differences in crystal packing energy and solvation thermodynamics, which in turn affect solubility.

Table 2: Qualitative Solubility of N-Boc-azepane-3-carboxylic acid in Common Laboratory Solvents

This table provides a general guide to the expected solubility of N-Boc-azepane-3-carboxylic acid based on the principles of "like dissolves like" and data for structurally similar compounds. Empirical testing is always recommended for specific applications.

SolventPolarityExpected SolubilityRationale
Nonpolar
Hexane/HeptaneLowInsolubleThe polar carboxylic acid group prevents dissolution in highly nonpolar solvents.
TolueneLowSparingly SolubleThe aromatic ring can have some favorable interactions with the Boc group, but overall solubility is likely limited.
Ethers
Diethyl EtherLowSparingly to Moderately SolubleOffers a balance of nonpolar and polar character that can solvate the molecule to some extent.
Tetrahydrofuran (THF)IntermediateSolubleA good general-purpose solvent for many N-Boc protected amino acids.
Halogenated
Dichloromethane (DCM)IntermediateSolubleA common solvent for organic reactions involving N-Boc amino acids.
ChloroformIntermediateSolubleSimilar to DCM, should be a good solvent.
Polar Aprotic
Ethyl Acetate (EtOAc)IntermediateSolubleOften used for extraction and purification of N-Boc protected amino acids.
Acetonitrile (ACN)HighModerately SolubleMay be less effective than other polar aprotic solvents for this specific molecule.
Dimethylformamide (DMF)HighVery SolubleA highly polar aprotic solvent that is excellent for dissolving N-Boc amino acids, especially for peptide synthesis.[5][6]
Dimethyl Sulfoxide (DMSO)HighVery SolubleA very strong solvent capable of dissolving a wide range of compounds, including those with poor solubility in other solvents.[4]
Polar Protic
Methanol/EthanolHighModerately to Sparingly SolubleThe alcohol can hydrogen bond with the carboxylic acid, but the large nonpolar portion of the molecule may limit solubility.
WaterHighInsolubleThe hydrophobic Boc group and the azepane ring make the molecule poorly soluble in water.[2][]

References

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Taechalertpaisarn, J., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Journal of the American Chemical Society, 144(33), 15066-15075.
  • TSFX. Physical Properties of Carboxylic Acids. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Alicyclic compound. [Link]

  • Zhang, Y., et al. (2012). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 55(23), 10582-10592.
  • European Patent Office.
  • Google Patents.
  • ResearchGate. (PDF) Effect of alicyclic ring size on the photophysical and photochemical properties of bis(arylidene)cycloalkanone compounds. [Link]

  • University of Rochester, Department of Chemistry. Alicyclic Chemistry. Lecture 3. [Link]

  • ResearchGate. The conformational analysis of alicyclic rings. [Link]

  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31996). Lawrence Berkeley Lab.
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • Reddit. r/chemhelp - carboxylic acid solubility + TLC. [Link]

  • MDPI. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. [Link]

Sources

Technical Support Center: Optimizing Coupling Conditions for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the amide coupling reactions of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this sterically hindered, cyclic amino acid derivative. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve high yields and purity in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: I am seeing low yields when coupling 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid using standard EDC/HOBt conditions. What is the likely cause and how can I improve it?

A1: Low yields with standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) are common when dealing with sterically hindered substrates like 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. The bulky tert-butoxycarbonyl (Boc) protecting group and the seven-membered azepane ring can significantly slow down the rate of amide bond formation.

Causality and Troubleshooting:

  • Insufficient Activation: The O-acylisourea intermediate formed from EDC and the carboxylic acid is highly reactive but can be prone to side reactions, such as rearrangement to an inactive N-acylurea, especially if the subsequent nucleophilic attack by the amine is slow due to steric hindrance.[1] The addition of HOBt helps to form a more stable active ester, but even this may not be reactive enough for challenging couplings.[2]

  • Suboptimal Reagents: For sterically demanding couplings, more potent activating reagents are often necessary. Uronium/aminium salts like HATU or phosphonium salts such as PyBOP are generally more effective as they form highly reactive activated esters.[3]

Recommended Actions:

  • Switch to a More Powerful Coupling Reagent: Transition from EDC/HOBt to a uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), forms a highly reactive OAt-active ester that can significantly improve coupling efficiency.[4]

  • Optimize Reaction Conditions: If you must use EDC, consider increasing the equivalents of the coupling reagents and extending the reaction time. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also help, but must be done cautiously to avoid potential side reactions or racemization.

Troubleshooting Guide

Issue 1: My reaction with HATU is still sluggish or incomplete.

Even with a powerful coupling reagent like HATU, challenges can arise. Here’s a systematic approach to troubleshoot incomplete reactions.

Underlying Principles: The success of a HATU-mediated coupling depends on several factors: efficient formation of the OAt-active ester, the nucleophilicity of the amine, and the solubility of all components. Any disruption in this sequence can lead to a stalled reaction.

Troubleshooting Workflow:

HATU_Mechanism RCOOH R-COOH (Azepane Acid) Carboxylate R-COO⁻ (Carboxylate) RCOOH->Carboxylate + Base Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU_reagent HATU HATU_reagent->ActiveEster Amide Amide Product ActiveEster->Amide + Amine Byproduct HOAt + Tetramethylurea ActiveEster->Byproduct Amine R'-NH₂ (Amine) Amine->Amide

Sources

Technical Support Center: Troubleshooting Boc Deprotection of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges encountered during the critical Boc deprotection step, providing in-depth, experience-driven solutions and detailed protocols to ensure the success of your experiments.

Understanding the Core Chemistry: The Boc Deprotection Mechanism

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various conditions and its straightforward removal under acidic conditions.[1][2] The deprotection is an acid-catalyzed hydrolysis of the carbamate.[3] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6] This is followed by the loss of a stable tert-butyl cation, which then forms isobutylene gas and carbon dioxide, to yield the free amine.[4][5] The resulting amine is then protonated by the acid, forming a salt.[4][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Boc deprotection reaction is incomplete, or the reaction is very slow. What are the possible causes and how can I resolve this?

Answer:

Incomplete or sluggish deprotection is a common issue that can often be attributed to several factors:

  • Insufficient Acid Stoichiometry: The deprotection reaction consumes acid. Therefore, a stoichiometric amount of acid is required to protonate the amine and drive the reaction to completion. It is common practice to use a significant excess of acid to ensure a fast and complete reaction.[7]

  • Inadequate Acid Strength: While the Boc group is acid-labile, a sufficiently strong acid is necessary for efficient cleavage.[8] If you are using a weaker acid, you may experience slow or incomplete reactions.

  • Low Reaction Temperature: Most Boc deprotections are carried out at room temperature.[3] If the reaction is performed at a lower temperature, the rate of reaction will be significantly slower.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotections, while dioxane is often used with HCl.[3][9]

Troubleshooting Steps:

  • Increase Acid Concentration: For TFA deprotections in DCM, a common starting point is a 20-50% (v/v) solution.[10][11] For HCl deprotections, a 4M solution in dioxane is standard.[12] If the reaction is slow, consider increasing the concentration of the acid.

  • Elevate the Temperature: If the reaction is sluggish at room temperature, you can gently warm the reaction mixture. However, be cautious as higher temperatures can sometimes lead to side reactions.[13]

  • Ensure Anhydrous Conditions: While not always strictly necessary, performing the reaction under anhydrous conditions can sometimes improve results, especially if side reactions with water are a concern.

Question 2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent their formation?

Answer:

The primary side reaction of concern during Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated.[14] While azepane-3-carboxylic acid itself does not contain highly nucleophilic side chains like tryptophan or methionine, other components in your reaction mixture or even the solvent could potentially be alkylated.

Troubleshooting Steps:

  • Use of Scavengers: To prevent unwanted alkylation, it is highly recommended to use a scavenger in your reaction mixture. Scavengers are nucleophilic species that will trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.

  • Choice of Acid: In some cases, trifluoroacetylation of the newly formed amine can occur when using TFA.[] If you suspect this is happening, switching to HCl in dioxane may be a better option.

Question 3: How do I effectively monitor the progress of my deprotection reaction?

Answer:

Proper reaction monitoring is crucial to determine the endpoint of the reaction and to avoid the formation of side products due to prolonged exposure to strong acid.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the reaction.[9][16] The deprotected product, being an amino acid salt, will be significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the TLC plate with ninhydrin will visualize the primary or secondary amine product as a colored spot.[16]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice.[9] You can monitor the disappearance of the starting material peak and the appearance of the product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to monitor the reaction by observing the disappearance of the characteristic tert-butyl peak (a singlet at ~1.4 ppm) from the starting material.

Question 4: What is the best way to work up the reaction and isolate the deprotected azepane-3-carboxylic acid?

Answer:

The workup procedure will depend on whether you want to isolate the product as the free amine or as its salt.

  • Isolation as the Salt: After the reaction is complete, the solvent and excess acid can be removed under reduced pressure.[9] The resulting residue, which is the salt of your product (e.g., trifluoroacetate or hydrochloride salt), can then be triturated with a non-polar solvent like diethyl ether to induce precipitation. The solid product can then be collected by filtration.[1]

  • Isolation as the Free Amine: To obtain the free amine, the reaction mixture is first concentrated. The residue is then dissolved in an appropriate solvent and neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate or sodium carbonate, until the pH is basic.[1][9] The free amine can then be extracted into an organic solvent.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and generally reliable method for Boc deprotection.

Materials:

  • 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • Dissolve 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).

  • Once complete, remove the DCM and excess TFA under reduced pressure.

  • For isolation as the TFA salt: Add diethyl ether to the residue to precipitate the product. Collect the solid by filtration and wash with cold diethyl ether.

  • For isolation as the free amine: Dissolve the residue in water and carefully add saturated NaHCO₃ solution until gas evolution ceases and the pH is >8. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.[2]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and is particularly useful when the trifluoroacetyl side product is a concern.

Materials:

  • 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Anhydrous methanol or dioxane (optional, for initial dissolution)

Procedure:

  • Dissolve 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1 equivalent) in a minimal amount of anhydrous methanol or dioxane (optional).

  • Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC (typically 1-4 hours).

  • Upon completion, the hydrochloride salt of the product may precipitate directly from the reaction mixture. If so, you can add diethyl ether to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with diethyl ether to remove any non-polar impurities.[1]

  • Dry the resulting white solid under high vacuum to obtain azepane-3-carboxylic acid hydrochloride.

  • If the free amine is desired, the hydrochloride salt can be neutralized following a similar procedure as described in Protocol 1, step 8.

Data Summary Table
Method/ReagentSolventTypical TemperatureTypical TimeKey Considerations
TFA/DCM Dichloromethane (DCM)0 °C to Room Temp.1-4 hoursTFA is volatile and corrosive; requires careful handling. The resulting TFA salt can sometimes be oily.[1]
HCl in Dioxane 1,4-DioxaneRoom Temp.1-4 hoursOften provides a crystalline hydrochloride salt that is easy to isolate by filtration. Avoids potential trifluoroacetylation side reactions.

Visual Guides

Boc Deprotection Mechanism

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbamic Acid cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + H+ H_plus H+ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid - (CH3)3C+ FreeAmine Free Amine CarbamicAcid->FreeAmine - CO2 tBu_cation tert-Butyl Cation AmineSalt Amine Salt FreeAmine->AmineSalt + H+ CO2 CO2 H_plus2 H+ Troubleshooting_Workflow Start Start: Boc Deprotection Issue IncompleteReaction Incomplete or Slow Reaction? Start->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No IncreaseAcid Increase Acid Concentration/Equivalents IncompleteReaction->IncreaseAcid Yes WorkupProblem Workup/Isolation Issues? SideProducts->WorkupProblem No AddScavenger Add Scavenger (e.g., TIS) SideProducts->AddScavenger Yes IsolateAsSalt Isolate as Salt (Precipitate with Ether) WorkupProblem->IsolateAsSalt Yes End Resolution WorkupProblem->End No IncreaseTemp Increase Reaction Temperature IncreaseAcid->IncreaseTemp CheckSolvent Verify Solvent Choice IncreaseTemp->CheckSolvent CheckSolvent->SideProducts SwitchAcid Switch Acid (e.g., TFA to HCl) AddScavenger->SwitchAcid SwitchAcid->WorkupProblem NeutralizeCarefully Careful Neutralization for Free Base IsolateAsSalt->NeutralizeCarefully NeutralizeCarefully->End

Caption: Decision tree for troubleshooting Boc deprotection.

References

Sources

Preventing racemization during reactions with (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of maintaining stereochemical integrity during chemical transformations. As a non-standard, cyclic amino acid derivative, this compound requires careful handling to prevent racemization at its chiral center.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide: Preserving Stereochemical Purity

This section addresses specific experimental failures and provides actionable protocols to resolve them.

Q1: My reaction product shows significant racemization (low enantiomeric excess). What went wrong and how do I fix it?

This is the most common issue encountered when coupling chiral carboxylic acids. Racemization typically occurs during the activation step of the carboxyl group, which is necessary for amide or ester bond formation. The α-proton (on C3 of the azepane ring) becomes highly acidic upon activation, leading to its abstraction and the formation of a planar, achiral intermediate.[1]

Root Cause Analysis:

The loss of stereochemical integrity is not random; it is a direct consequence of your reaction conditions. The primary culprits are:

  • A highly reactive activated intermediate: Certain coupling reagents create intermediates (like O-acylisourea for carbodiimides) that are extremely susceptible to racemization.[2]

  • Excessively strong or sterically unhindered base: Bases can directly abstract the α-proton from the activated intermediate.[3][4]

  • Elevated temperature: Higher temperatures accelerate the rate of racemization.[5][6]

  • Prolonged reaction time: The longer the activated intermediate exists before reacting with the nucleophile, the higher the chance of racemization.

Workflow: Logic for Minimizing Racemization

This diagram outlines the critical decision points and pathways in a coupling reaction, highlighting the route to preserving stereochemistry versus the path that leads to racemization.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Competing Pathways cluster_2 Step 3: Nucleophilic Attack start (S)-Azepane-3-COOH activated Activated Intermediate (e.g., O-Acylisourea) start->activated Add Coupling Reagent (e.g., DIC, EDC) racemized Planar Achiral Intermediate (Enolate/Oxazolone) activated->racemized Base / Heat (Undesired Pathway) stabilized Stabilized Active Ester (e.g., HOBt-Ester) activated->stabilized Add Racemization Suppressor (e.g., HOBt, Oxyma) (Recommended Pathway) product_racemic Racemic Product racemized->product_racemic + Nucleophile (Amine) product_chiral Enantiopure (S)-Product stabilized->product_chiral + Nucleophile (Amine)

Caption: Experimental workflow for amide coupling.

Corrective Protocol: An Optimized Amide Coupling Reaction

This protocol is designed to minimize racemization by controlling the key reaction parameters.

Materials:

  • (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (1.0 equiv)

  • Amine coupling partner (1.0-1.2 equiv)

  • Coupling Reagent: Diisopropylcarbodiimide (DIC) (1.1 equiv)

  • Racemization Suppressor: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1.2 equiv)

  • Base: N-methylmorpholine (NMM) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In a clean, dry, nitrogen-purged flask, dissolve (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid and Oxyma in the chosen solvent.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining low temperatures is critical to slow the rate of potential racemization.[5]

  • Pre-activation: Add the coupling reagent (DIC) to the cooled solution. Stir for 10-15 minutes. This allows the formation of the more stable Oxyma active ester, which is less prone to racemization than the initial O-acylisourea intermediate.[2][3]

  • Addition of Base and Nucleophile: Add the base (NMM) followed immediately by the amine coupling partner.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, proceed with standard aqueous work-up. The byproduct of DIC (diisopropylurea) is soluble in many organic solvents, simplifying purification compared to DCC.

  • Verification: After purification, determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC to confirm that stereochemical integrity has been maintained.

Frequently Asked Questions (FAQs)

Q2: Why is this specific molecule, (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, susceptible to racemization?

Like all α-amino acids, the stereochemical vulnerability lies with the proton on the α-carbon (the carbon atom adjacent to the carboxyl group). For this molecule, this is the proton at the C3 position of the azepane ring. This proton is weakly acidic. When the neighboring carboxylic acid is activated for coupling, the electron-withdrawing nature of the activated group (e.g., an active ester or an O-acylisourea) significantly increases the acidity of this α-proton.[7][8] A base present in the reaction mixture can then abstract this proton, forming a planar enolate intermediate. Reprotonation can occur from either face of this planar structure, leading to a mixture of (S) and (R) enantiomers.[9]

Diagram: The Mechanism of Racemization

This diagram illustrates the two primary pathways for racemization following the activation of a carboxylic acid: direct enolization and oxazolone formation.

G cluster_paths Racemization Pathways Start (S)-R-COOH Activated Activated Ester [R-CO-X] Start->Activated + Coupling Reagent Enolate Planar Enolate (Achiral) Activated->Enolate Path A: Direct Enolization Oxazolone Oxazolone Intermediate Activated->Oxazolone Path B: Oxazolone Formation (for N-acyl derivatives) Chiral Chiral Product (S)-R-CONu Activated->Chiral + Nucleophile (NuH) (Fast, Desired) Base Base (B:) Base->Enolate Abstracts α-H+ Racemic Racemic Product (S)-R-CONu + (R)-R-CONu Enolate->Racemic + Nucleophile (NuH) Oxazolone->Enolate Tautomerization

Caption: Racemization mechanisms during coupling reactions.

Q3: How do coupling additives like HOBt, HOAt, and Oxyma prevent racemization?

Additives are the cornerstone of modern strategies to prevent racemization, especially when using carbodiimide coupling reagents like DCC or DIC.[10]

  • Interception: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is very unstable and prone to racemization.[2]

  • Formation of a Stable Active Ester: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Oxyma are acidic and nucleophilic. They rapidly react with the O-acylisourea intermediate to form a new active ester (e.g., an HOBt-ester or Oxyma-ester).[3][11]

  • Reduced Reactivity, Enhanced Selectivity: These newly formed active esters are still reactive enough to couple efficiently with an amine but are significantly more stable and less susceptible to base-catalyzed racemization than the O-acylisourea.[2] This gives the desired nucleophilic attack time to occur before significant racemization can take place. HOAt and Oxyma are generally considered more effective at suppressing racemization than HOBt.[3]

Q4: Which reaction parameters are most critical for maintaining stereochemical purity?

Controlling racemization is a multifactorial problem. The following parameters, ranked by general importance, should be carefully optimized.

ParameterRecommendationRationale
1. Coupling Reagent & Additive Use a carbodiimide (DIC, EDC) with a racemization suppressor (Oxyma, HOAt, HOBt).[3] Alternatively, use phosphonium (PyBOP, PyAOP) or uronium (HATU, HBTU) reagents that have the suppressor built-in.[11][12]Forms a more stable active ester intermediate that is less prone to racemization than the initial activated species.[2]
2. Base Selection Use a sterically hindered, weaker base like N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine (pKa ~7.4).[3] Avoid strong, non-hindered bases like triethylamine (TEA, pKa ~10.8) or diisopropylethylamine (DIEA, pKa ~10.1).Weaker, hindered bases are less effective at abstracting the acidic α-proton from the activated intermediate, thus slowing the rate of racemization.[3]
3. Temperature Start reactions at 0 °C and allow them to warm slowly to room temperature. Avoid heating unless absolutely necessary for sterically hindered couplings.Racemization is a kinetic process. Lower temperatures decrease the rate of all reactions, but often have a more pronounced effect on the rate of racemization than on the rate of coupling.[5]
4. Solvent Use polar aprotic solvents like DMF, DCM, or NMP.The choice of solvent can influence reaction rates and the stability of intermediates, although its effect is generally considered less critical than the reagent and base selection.
5. Reaction Time Monitor the reaction closely and work it up as soon as it is complete.Minimizes the time the activated species is present in the reaction mixture, reducing the opportunity for racemization to occur.
Q5: Are there "racemization-free" coupling reagents available?

While no chemical reaction is perfect, several modern coupling reagents have been developed that exhibit exceptional resistance to racemization.

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonic acid-based reagent is particularly effective for coupling amino acids that are highly prone to racemization, such as histidine.

  • Ynamide-based Reagents: This newer class of reagents activates carboxylic acids to form stable α-acyloxyenamide active esters. These intermediates are highly resistant to racemization and have proven effective in challenging peptide syntheses.[13]

  • Enzymatic Ligation: For certain applications, enzymes like proteases or hydrolases can be used to form amide bonds under physiological conditions. This biological approach offers near-perfect stereochemical control but is limited by substrate scope and reaction conditions.[14]

By understanding the mechanisms of racemization and carefully selecting reagents and conditions as outlined in this guide, researchers can confidently perform reactions with (S)-1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid while preserving its critical stereochemical integrity.

References

  • Peptide synthesis - Wikipedia. (2023, November 26). Retrieved from [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Analytical Chemistry. Retrieved from [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023, November 3). Creation.com. Retrieved from [Link]

  • Xu, S., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. Retrieved from [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature Communications. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. (2023, June 25). Preprints.org. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

  • Base catalyzed racemization of amino acid derivatives | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Optimizing Peptide Purity: The Advantage of Low Racemization Coupling Agents. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Asymmetry in catalysis: ‘unidirectional’ amino acid racemases. (2021, January 22). Portland Press. Retrieved from [Link]

  • The role of racemisation kinetics in the deracemisation process via temperature cycles. (2019). ETH Zurich. Retrieved from [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2013). Journal of Biological Chemistry. Retrieved from [Link]

  • L, D- racemization reaction of amino acids (A- Acid-catalyzed... (n.d.). ResearchGate. Retrieved from [Link]

  • Racemization - Wikipedia. (2023, December 2). Retrieved from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019, April 18). ACS Publications. Retrieved from [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. (2018). Crystal Growth & Design. Retrieved from [Link]

Sources

Purification challenges for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Purification Technologies Document ID: TSS-BAC-2026-01 Version: 1.0 Last Updated: January 16, 2026

Introduction

Welcome to the technical support guide for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (N-Boc-azepane-3-carboxylic acid). This molecule is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex scaffolds and active pharmaceutical ingredients (APIs). However, its purification can present several challenges due to its physicochemical properties: the amphipathic nature imparted by the lipophilic Boc group and the polar carboxylic acid, its tendency to exist as an oil or low-melting solid, and the acid-lability of the Boc protecting group.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and adapt these methodologies to your specific experimental context.

Troubleshooting Guide & FAQs

Scenario 1: My final product is a viscous oil or waxy solid that refuses to crystallize.

This is the most frequently reported issue with Boc-protected amino acids and their derivatives.[1][2] The oily nature often stems from residual solvents, the presence of minor impurities creating a eutectic mixture, or the inherent amorphous nature of the compound.

Question: I've evaporated my organic extracts to dryness, but the product remains a stubborn, colorless oil. How can I solidify it for easier handling and purification?

Answer:

The primary goal is to induce nucleation and crystal lattice formation. Several strategies can be employed, ranging from simple physical methods to chemical conversion.

Root Cause Analysis:

  • Residual Solvents: Even trace amounts of solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Dioxane can prevent solidification.

  • Process Impurities: Unreacted starting materials or byproducts from the Boc-protection reaction can act as "antifreeze," disrupting crystallization.

  • Hygroscopicity: The compound may have absorbed atmospheric moisture, which can inhibit crystallization.[2]

Troubleshooting Protocol: Trituration & Seeding

  • High-Vacuum Drying: Ensure the oil is dried under high vacuum (not just a standard rotovap) for several hours, possibly with gentle warming (e.g., 30-40°C), to remove all volatile residues.

  • Trituration: This technique involves "washing" or slurrying the oil with a solvent in which the product is poorly soluble but the impurities are soluble.

    • Add a small volume of a non-polar solvent like hexanes, diethyl ether, or pentane to the oil.

    • Using a spatula or glass rod, vigorously scratch the inside of the flask below the solvent level. The mechanical energy from scratching creates nucleation sites.

    • Stir the resulting slurry for 1-2 hours. Often, the oil will transform into a fine, white precipitate.

  • Filtration: Collect the resulting solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.

  • Seeding (If Trituration Fails): If you have a small amount of solid material from a previous batch, add a single, tiny crystal (a "seed crystal") to the oil.[3] Then, add the non-polar solvent and stir. The seed provides a template for crystal growth.[1]

Expert Insight: The choice of trituration solvent is critical. Hexanes or pentane are excellent starting points. A patent for crystallizing oily Boc-amino acids specifically mentions adding a weak polar solvent for pulping after seeding and solidification.[3]

Alternative Strategy: DCHA Salt Formation

If the free acid absolutely refuses to solidify, converting it to a stable, crystalline salt is a reliable method for purification and handling.[4]

  • Dissolve the crude oil in a suitable solvent like diethyl ether or EtOAc.

  • Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.

  • The dicyclohexylammonium salt will typically precipitate as a crystalline solid.

  • The salt can be collected by filtration and recrystallized. The free acid can be regenerated later by partitioning the salt between EtOAc and an aqueous acid (e.g., 1M HCl or 5% citric acid).[4]

Scenario 2: My purified product shows persistent impurities by NMR or LC-MS.

Identifying the nature of an impurity is the first step toward removing it. For N-Boc-azepane-3-carboxylic acid, impurities typically arise from the synthesis or degradation during workup/purification.

Question: I've isolated a solid, but my ¹H NMR shows unreacted azepane-3-carboxylic acid and some unidentifiable peaks. What are the likely impurities and how do I remove them?

Answer:

The most common synthesis involves reacting azepane-3-carboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5][6] Understanding this reaction helps predict the impurity profile.

Common Impurities & Their Characteristics

ImpuritySourceRemoval Strategy
Azepane-3-carboxylic acid (Starting Material) Incomplete reaction.Highly polar and water-soluble. Can be removed with a basic aqueous wash (e.g., dilute NaHCO₃) during the initial workup, followed by re-acidification of the aqueous layer to recover any product that was extracted.
tert-Butanol Byproduct of (Boc)₂O reaction.Volatile. Should be removed during evaporation under high vacuum.
Unreacted (Boc)₂O Excess reagent used.Non-polar. Can be removed by trituration with hexanes or during silica gel chromatography. Hydrolyzes over time.
Deprotected Azepane-3-carboxylic acid Boc group cleavage during acidic workup or chromatography.[7]Highly polar. Difficult to remove from the product post-purification. Prevention is the best strategy.

Workflow for Impurity Removal

The following diagram outlines a decision-making process for purification based on the state of the crude product.

Purification_Workflow Crude Crude Product (Post-Workup) Check_State Is the product a solid or an oil? Crude->Check_State Oil Viscous Oil / Waxy Solid Check_State->Oil Oil Solid Solid (Crystalline or Amorphous) Check_State->Solid Solid Triturate Triturate with Hexanes/Ether Oil->Triturate Salt_Formation Consider DCHA Salt Formation Oil->Salt_Formation If trituration fails Check_Purity1 Check Purity (TLC/NMR) Solid->Check_Purity1 Filter_Dry Filter & Dry Solid Triturate->Filter_Dry Filter_Dry->Check_Purity1 Recrystallize Recrystallization Check_Purity1->Recrystallize <95% Pure (Minor Impurities) Chromatography Silica Gel Chromatography Check_Purity1->Chromatography <90% Pure (Major Impurities) Final_Product Pure Product Check_Purity1->Final_Product >95% Pure Check_Purity2 Check Purity (TLC/NMR) Recrystallize->Check_Purity2 Check_Purity2->Chromatography <95% Pure Check_Purity2->Final_Product >95% Pure Chromatography->Final_Product

Caption: Purification workflow for N-Boc-azepane-3-carboxylic acid.

Scenario 3: I'm struggling with silica gel column chromatography.

Chromatography of carboxylic acids on standard silica gel can be problematic, leading to poor separation and low recovery.

Question: My compound streaks badly on the TLC plate and I get poor recovery from my column. What am I doing wrong?

Answer:

The issue arises from the interaction between the acidic proton of the carboxylic acid and the slightly acidic silica gel surface. This leads to strong binding, causing the characteristic "streaking" or tailing, which results in broad peaks and poor separation during column chromatography.

The Solution: Mobile Phase Modification

To mitigate this, you must modify your mobile phase (eluent) by adding a small amount of a competitive acid.

Recommended Protocol: Normal-Phase Chromatography

  • Solvent System: A common starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes or Dichloromethane (DCM) in Methanol (MeOH).

  • Acid Additive: Add 0.5-1% acetic acid or formic acid to your mobile phase mixture. This serves two purposes:

    • It protonates the silica surface's silanol groups, reducing their interaction with your compound.

    • It ensures your carboxylic acid remains fully protonated, preventing it from deprotonating and binding ionically to the silica.

  • TLC Analysis: Always develop your TLC plates in the exact solvent system (including the acid additive) that you plan to use for the column.

  • Column Packing & Running:

    • Pack the column using the initial, low-polarity mobile phase.

    • Load your compound onto the column (dry loading is often preferred).

    • Run the column, collecting fractions and monitoring by TLC.

  • Workup: After chromatography, the fractions containing your product will also contain the acetic/formic acid. This is volatile and can typically be removed by co-evaporation with a solvent like toluene under reduced pressure.

A Word of Caution on Acid Sensitivity

The N-Boc group is notoriously sensitive to strong acids.[5] While the small amount of acetic or formic acid in the mobile phase is generally safe, using trifluoroacetic acid (TFA) is risky. Even 0.1% TFA in a mobile phase for reverse-phase HPLC can cause slow cleavage of the Boc group, and this problem is exacerbated upon concentration of the fractions.[7] Therefore, for silica gel chromatography, stick to acetic or formic acid.

Reference Protocols

Protocol 1: General Purification via Recrystallization

This protocol assumes you have a semi-pure solid product.

  • Solvent Screening: In small vials, test the solubility of ~10-20 mg of your crude solid in various solvents (e.g., EtOAc, Isopropanol, Acetonitrile, Toluene). The ideal single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

  • Anti-Solvent Method: A more common approach for compounds like this is using a solvent/anti-solvent pair.

    • Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., Ethyl Acetate).

    • While the solution is still warm, slowly add a non-polar anti-solvent (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the hot solvent to redissolve the precipitate and clarify the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place it in a refrigerator or freezer (0 to -20°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small volume of the cold anti-solvent (hexanes), and dry thoroughly under vacuum.

References

  • Crystallization method of Boc-amino acid.
  • (3S)-1-tert-butoxycarbonylazepane-3-carboxylic acid. SynHet.
  • CN112661672A - Crystallization method of Boc-amino acid.
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • How to get (or crystallize) solid amino acids derivatives and peptides?
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

Sources

Scaling up the synthesis of N-Boc-azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An essential building block in medicinal chemistry, N-Boc-azepane-3-carboxylic acid is a cyclic amino acid derivative frequently utilized in the design of novel therapeutics. Its seven-membered ring provides a unique conformational constraint that can enhance binding affinity and metabolic stability in peptide-based drugs and other complex molecules. Scaling the synthesis of this compound from the bench to pilot scale, however, presents a unique set of challenges that require a deep understanding of the reaction mechanics and potential pitfalls.

This technical support center is designed to serve as a comprehensive resource for researchers and process chemists. Structured in a practical question-and-answer format, it addresses common issues encountered during synthesis, from low yields and persistent impurities to the intricacies of scale-up. As Senior Application Scientists, our goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to optimize your process with confidence.

Common Synthetic Pathway Overview

A prevalent and reliable method for synthesizing N-Boc-azepane-3-carboxylic acid involves the oxidation of the corresponding alcohol, (N-Boc-azepan-3-yl)methanol. This precursor is often more readily accessible or can be synthesized from commercial starting materials. The general workflow involves two key transformations: N-protection followed by oxidation.

Synthesis_Workflow A Azepan-3-ylmethanol B N-Boc Protection A->B (Boc)₂O, Base C (N-Boc-azepan-3-yl)methanol B->C D Oxidation C->D Oxidizing Agent E N-Boc-azepane-3-carboxylic acid D->E

Caption: General workflow for the synthesis of N-Boc-azepane-3-carboxylic acid.

Detailed Experimental Protocol

This section provides a representative two-step protocol for the synthesis, starting from azepan-3-ylmethanol.

Part 1: Synthesis of (N-Boc-azepan-3-yl)methanol
Reagent/SolventMolar Eq.MW ( g/mol )Amount
Azepan-3-ylmethanol1.0129.2010.0 g
Di-tert-butyl dicarbonate ((Boc)₂O)1.1218.2518.5 g
Triethylamine (TEA)1.5101.1911.7 mL
Dichloromethane (DCM)--200 mL

Step-by-Step Procedure:

  • Dissolve azepan-3-ylmethanol in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (TEA) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the cooled mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Part 2: Synthesis of N-Boc-azepane-3-carboxylic acid
Reagent/SolventMolar Eq.MW ( g/mol )Amount
(N-Boc-azepan-3-yl)methanol1.0229.3210.0 g
Jones Reagent (CrO₃/H₂SO₄)2.5-Varies
Acetone--250 mL

Step-by-Step Procedure:

  • Dissolve (N-Boc-azepan-3-yl)methanol in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the solution will change from orange to a dark green/brown.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Filter the mixture through a pad of Celite® to remove chromium salts, washing the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Extract the product into the aqueous phase by washing with 1M NaOH (aq).

  • Acidify the aqueous layer to pH ~3 with 1M HCl (aq) and extract the product back into ethyl acetate.

  • Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-azepane-3-carboxylic acid. The product can be further purified by crystallization.

Troubleshooting Guide

Troubleshooting_Guide cluster_problem1 Problem: Low Yield cluster_problem2 Problem: Purity Issues P1 Low Yield in Oxidation Step C1a Cause: Incomplete Reaction P1->C1a C1b Cause: Product Loss During Workup P1->C1b S1a Solution: - Use fresh/active oxidant - Increase reagent equivalents - Extend reaction time/temp C1a->S1a S1b Solution: - Optimize acid-base extraction - Ensure complete phase separation - Minimize transfers C1b->S1b P2 Final Product is Impure C2a Cause: Unreacted Starting Material P2->C2a C2b Cause: Boc Deprotection P2->C2b S2a Solution: - Optimize reaction conditions - Efficient acid-base extraction - Recrystallization C2a->S2a S2b Solution: - Avoid strong acid - Maintain pH control - Use milder oxidant C2b->S2b

Caption: Logic diagram for common troubleshooting scenarios.

Q1: My yield for the oxidation step is consistently low. TLC shows unreacted starting material. What's going wrong?

A: This points to an incomplete reaction, which can stem from several factors related to the oxidizing agent or reaction conditions.

  • Possible Cause 1: Inactive Oxidizing Agent. Many oxidizing agents, especially hypervalent iodine compounds or chromium-based reagents, can degrade upon improper storage or exposure to moisture.[1][2]

    • Solution: Use a freshly opened bottle of the reagent or verify the activity of your current stock. For instance, the potency of Jones reagent can be titrated before use. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere if using moisture-sensitive reagents.

  • Possible Cause 2: Insufficient Equivalents. The stoichiometry of alcohol oxidation can be complex. For a primary alcohol to a carboxylic acid, multiple equivalents of the oxidant are required.

    • Solution: Re-evaluate the stoichiometry. It is common practice to use a slight excess of the oxidizing agent (e.g., 2.5-3.0 equivalents for Jones oxidation of a primary alcohol) to drive the reaction to completion.

  • Possible Cause 3: Inadequate Reaction Temperature or Time. The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. If the reaction time is too short or the temperature too low, the reaction may stall at the aldehyde stage.

    • Solution: After the initial exothermic addition of the oxidant at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time.

Q2: I've successfully synthesized the product, but it's contaminated with impurities that are difficult to remove by column chromatography. What could they be?

A: Purity issues often arise from unreacted starting materials or side reactions. Understanding the nature of the impurity is key to its removal.

  • Possible Impurity 1: Unreacted (N-Boc-azepan-3-yl)methanol. As a neutral molecule, the starting alcohol can sometimes be challenging to separate from the acidic product via standard silica gel chromatography.

    • Solution: An acid-base extraction during the workup is highly effective. After the reaction, dissolve the crude material in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving the neutral alcohol behind in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted.

  • Possible Impurity 2: Boc-Deprotected Species. The Boc group is notoriously sensitive to acidic conditions.[3][4] Some oxidation procedures can generate acidic byproducts, or an overly acidic workup can cleave the protecting group.

    • Solution: Ensure that the pH during the reaction and workup does not drop to levels that would cause deprotection. If using an acidic oxidant like Jones reagent, neutralize the mixture carefully during workup. Alternatively, consider switching to a non-acidic oxidant system, such as TEMPO-catalyzed oxidation with bleach.

  • Possible Impurity 3: Reagent-Derived Contaminants. If using a metal-based oxidant (e.g., Cr, Mn), residual metal salts can contaminate the product.

    • Solution: A thorough workup is critical. For chromium-based oxidations, quenching with isopropanol and filtering through Celite® is effective at removing the bulk of the chromium salts.[5] Additional aqueous washes can help remove any remaining inorganic impurities.

Q3: We are trying to scale this synthesis up to the 500g scale and are facing issues with exotherms and workup. What are the critical considerations?

A: Scaling up a synthesis is not always a linear process. Heat transfer, mixing efficiency, and phase separations behave differently in large reactors.[6][7]

  • Critical Parameter 1: Heat Management. Oxidation reactions are often highly exothermic. What is easily controlled in an ice bath in a 1L flask can become a dangerous runaway reaction in a 50L reactor.

    • Solution: Implement strict control over the addition rate of the oxidizing agent using a calibrated addition pump. Ensure the reactor has sufficient cooling capacity and monitor the internal temperature continuously with a probe. For highly exothermic steps, consider a reverse addition (adding the substrate to the oxidant) if the process allows.

  • Critical Parameter 2: Mixing and Agitation. Inefficient stirring on a large scale can lead to localized "hot spots" where reagents concentrate, causing side reactions and impurity formation.

    • Solution: Use a reactor equipped with an appropriate agitator (e.g., a pitched-blade turbine) that ensures good top-to-bottom turnover of the reaction mass. The addition of reagents should occur at a point of high turbulence, either near the agitator or via a subsurface addition tube.

  • Critical Parameter 3: Large-Scale Workup and Purification. Handling large volumes of solvents during extraction can be cumbersome, and phase separations can be slow and problematic, leading to emulsions. Column chromatography is generally not viable for multi-kilogram purification.

    • Solution: Plan the workup to minimize solvent volumes where possible. To combat emulsions, small amounts of brine can be added. The primary method for purification at scale should be crystallization. Perform a solvent screen at the lab scale to identify a suitable solvent system that provides good recovery and high purity. The acid-base extraction mentioned in Q2 is highly scalable and an excellent way to achieve bulk purification before a final crystallization step.

Frequently Asked Questions (FAQs)

Q: Are there alternative synthetic routes to consider? A: Yes, another common route involves the hydrolysis of a corresponding ester, such as methyl or ethyl N-Boc-azepane-3-carboxylate.[8] This can be advantageous if the ester is more readily available or easier to synthesize and purify than the alcohol precursor. The hydrolysis is typically performed under basic conditions (e.g., LiOH in a THF/water mixture) to avoid cleaving the acid-sensitive Boc group.

Q: What are the best practices for the N-Boc protection step? A: The reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is generally robust.[9] To ensure success, use a slight excess (1.1-1.2 eq.) of (Boc)₂O and a suitable base (organic like TEA or inorganic like NaHCO₃) to neutralize the acid formed during the reaction. The most common impurity is the starting amine from an incomplete reaction.[10] Pushing the reaction to full conversion is typically straightforward with extended reaction times or gentle warming.

Q: How can I effectively monitor the reaction progress? A: A combination of techniques is ideal.

  • TLC: Excellent for quick, qualitative checks. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). Staining with potassium permanganate is useful as it will readily visualize the alcohol starting material but give a weaker response for the carboxylic acid product.

  • LC-MS: Provides more quantitative data and confirms the mass of the desired product and any major intermediates or byproducts. This is invaluable for identifying unknown impurities.

  • ¹H NMR: Can be used on a crude sample to check for the disappearance of key signals from the starting material (e.g., the -CH₂OH protons) and the appearance of product signals.

Q: What are the recommended storage conditions for the final product? A: N-Boc-azepane-3-carboxylic acid is a relatively stable, crystalline solid. However, like most amino acid derivatives, it should be stored in a cool, dry place in a tightly sealed container to protect it from moisture. For long-term storage, keeping it under an inert atmosphere (nitrogen or argon) is recommended.

References

  • Large Scale Synthesis of Long Peptides.Vertex AI Search.
  • 4-tert-Butoxycarbonyl-1,4-oxazepane-3-carboxylic acid.Vulcanchem.
  • Synthesis of L-cyclic tetrapeptides by backbone amide activation CyClick str
  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains.Organic & Biomolecular Chemistry (RSC Publishing).
  • Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate...
  • The synthesis of cyclic amino acids.
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid.NINGBO INNO PHARMCHEM CO.,LTD.
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.scielo.org.mx.
  • Recent highlights of the total synthesis of cyclic peptide n
  • Advice on N-boc deprotection in the presence of acid sensitive groups.Reddit.
  • Novel Route of Synthesis of Some Trientine Impurities and Their Characteriz
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.MDPI.
  • (S)-1-(Boc)azepane-2-carboxylic acid.Smolecule.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Boc-Protected Amino Groups.Organic Chemistry Portal.
  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carboc
  • Recent Advances in Synthetic Routes to Azacycles.MDPI.
  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.RSC Publishing.
  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.NIH.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor.NIH.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.PMC.
  • Purification of carboxylic acids by chemical treatment and distillation.
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?
  • N-Boc-D-prolinol Synthesis: Technical Support & Troubleshooting.Benchchem.
  • (PDF) Recent developments in chemical deprotection of ester functional group.
  • Custom Impurities Synthesis Services.BOC Sciences.
  • 3-Boc-amino-azepane AldrichCPR.Sigma-Aldrich.
  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.PMC - NIH.
  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile.
  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid.
  • boric acid.Organic Syntheses Procedure.
  • A Comparative Guide to the Synthetic Routes of N-Boc-Dolaproine-Methyl Ester.Benchchem.
  • Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH.Benchchem.
  • Electrocatalytic oxidation of methanol at 2-aminophenoxazin-3-one-functionalized multiwalled carbon nanotubes supported PtRu nanoparticles.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery and development, the rigorous characterization of novel chemical entities and synthetic intermediates is paramount. 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a key heterocyclic building block whose purity and structural integrity directly impact the quality of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth, expert-led comparison of analytical methodologies for its characterization, establishing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold-standard technique. We will explore the causality behind experimental choices in LC-MS method development, provide a detailed, field-tested protocol, and present a comparative analysis against alternative techniques such as HPLC-UV, GC-MS, and NMR. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust framework for the analysis of protected cyclic amino acid derivatives.

Introduction: The Analytical Imperative for a Key Building Block

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a saturated, seven-membered cyclic amino acid derivative.[1][2] The azepane core is a privileged scaffold in medicinal chemistry, while the tert-Butoxycarbonyl (Boc) protecting group is frequently used in peptide and organic synthesis to mask the amine functionality.[3] The precise characterization of this molecule (Molecular Formula: C₁₂H₂₁NO₄, Molecular Weight: 243.30 g/mol ) is critical for several reasons:

  • Purity Assessment: Ensuring the absence of starting materials, reaction by-products, or degradants.

  • Structural Confirmation: Verifying the correct molecular weight and structure.

  • Stability Studies: Assessing degradation pathways under various stress conditions.

The choice of analytical technique is therefore not trivial; it must be sensitive, specific, and provide comprehensive structural information. While several methods exist, LC-MS offers an unparalleled combination of separation power and detection specificity, making it uniquely suited for this application.

The Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone for analyzing non-volatile, thermally labile compounds like N-Boc protected amino acids. The technique couples the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry.

The Rationale Behind the Method

Why LC-MS? The subject molecule has two key features that dictate the analytical approach:

  • The Boc Group: This group is thermally sensitive and can be cleaved under the high temperatures required for Gas Chromatography (GC).[4] Furthermore, it is prone to fragmentation within the mass spectrometer source, a phenomenon that must be controlled.[4][5]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, rendering standard HPLC-UV detection highly insensitive.[6]

LC-MS, particularly with Electrospray Ionization (ESI), overcomes these challenges. ESI is a "soft" ionization technique that allows the molecule to enter the gas phase as an intact ion with minimal fragmentation, making it ideal for thermally sensitive compounds.[4]

Experimental Workflow & Protocol

The following protocol is a self-validating system designed for robust and reproducible characterization.

  • Objective: To create a clear, particulate-free solution compatible with the reverse-phase mobile phase.

  • Protocol:

    • Accurately weigh ~1 mg of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water. This ensures solubility and compatibility with the initial LC conditions.

    • Vortex until fully dissolved.

    • Filter through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC system.

  • Objective: To achieve chromatographic separation from potential impurities and ensure the analyte is presented to the MS detector in a suitable solvent stream.

  • Rationale: A C18 column is the workhorse for reverse-phase chromatography, separating compounds based on hydrophobicity.[7] The Boc-protected acid is significantly non-polar and will be well-retained.[7] Using formic acid as a mobile phase additive is crucial; it aids in protonation for positive-ion ESI mode and provides protons for better peak shape, a superior choice over Trifluoroacetic Acid (TFA), which can cause ion suppression and in-source cleavage of the Boc group.[4][8]

ParameterRecommended Setting
HPLC System Standard UPLC/HPLC System
Column C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
  • Objective: To detect the intact molecule and generate characteristic fragment ions for structural confirmation.

  • Rationale: ESI is the ionization method of choice. Both positive and negative ion modes should be evaluated.

    • Positive Mode: Will likely form the protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺. This is generally the most sensitive mode for compounds containing nitrogen.

    • Negative Mode: The carboxylic acid group will readily deprotonate to form [M-H]⁻. This can be a very clean and sensitive method. Tandem MS (MS/MS) is used to induce fragmentation, providing a structural "fingerprint." A key expected fragmentation is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.[9][10]

ParameterRecommended Setting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive & Negative (run as separate experiments)
Scan Mode Full Scan (m/z 100-500) & Tandem MS (MS/MS)
Capillary Voltage 3.5 kV
Source Temperature 120 °C (low to prevent thermal degradation)
Collision Energy (MS/MS) Ramp from 10-40 eV to find optimal energy
Visualization of the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Weigh Solid Compound Solvent Dissolve in ACN:H2O Sample->Solvent Filter Syringe Filter (0.22 µm) Solvent->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Inject ESI ESI Source (Ionization) HPLC->ESI Elution MS Mass Analyzer (Scan & MS/MS) ESI->MS TIC Total Ion Chromatogram MS->TIC Generate Data MassSpec Mass Spectrum ([M+H]⁺, [M-H]⁻) TIC->MassSpec FragSpec MS/MS Spectrum (Fragmentation) MassSpec->FragSpec

Caption: End-to-end workflow for LC-MS characterization.
Expected Data & Interpretation
  • Chromatogram: A sharp peak at a specific retention time corresponding to the analyte.

  • Full Scan Mass Spectrum:

    • Positive Mode: A primary peak at m/z 244.15 (for [C₁₂H₂₂NO₄]⁺) and potentially m/z 266.13 (for [C₁₂H₂₁NO₄Na]⁺).

    • Negative Mode: A primary peak at m/z 242.13 (for [C₁₂H₂₀NO₄]⁻).

  • MS/MS Spectrum: Collision-induced dissociation (CID) of the m/z 244.15 precursor ion should yield characteristic product ions, such as m/z 188.13 (loss of C₄H₈, isobutylene) and m/z 144.09 (loss of the entire Boc group, C₅H₈O₂). These fragments provide definitive structural confirmation.

Comparison with Alternative Analytical Techniques

While LC-MS is the superior method, an understanding of alternative techniques provides a comprehensive analytical perspective.

TechniquePrincipleApplicability to Topic CompoundAdvantagesDisadvantages
LC-MS Chromatographic separation followed by mass-based detection.Excellent. Ideal for non-volatile, thermally labile compounds.High Specificity, High Sensitivity, Structural Information (MS/MS).Higher equipment cost and complexity.
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Poor. Molecule lacks a strong chromophore for sensitive detection.[6]Simple, robust, quantitative.[7]Low sensitivity for this analyte, no structural confirmation.
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Not Suitable (without derivatization). Compound is non-volatile and thermally labile.[11]Excellent for volatile impurities (e.g., residual solvents).Requires derivatization, which adds complexity and potential for artifacts.
NMR Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of atomic nuclei.Excellent (for structure). Provides definitive structural elucidation of the pure substance.Unambiguous structure determination, non-destructive.Low throughput, requires pure sample, not ideal for trace impurity detection.
Titration Quantitative chemical analysis to determine the concentration of an identified analyte.Fair (for purity of acid). Can determine the molar quantity of the carboxylic acid.Inexpensive, accurate for bulk purity assay.Non-specific (titrates any acid present), no information on other impurities.
Logical Framework for Method Selection

The choice of an analytical technique is driven by the specific question being asked. The following diagram illustrates a decision-making framework.

Method_Selection cluster_goals cluster_methods Start Analytical Goal? Goal_ID Identity & Structure? Start->Goal_ID Goal_Purity Purity & Impurities? Start->Goal_Purity Goal_Quant Bulk Assay? Start->Goal_Quant Method_NMR NMR Spectroscopy Goal_ID->Method_NMR Definitive Method_LCMS LC-MS / MS/MS Goal_ID->Method_LCMS Confirmation Goal_Purity->Method_LCMS Primary Method Method_GC GC-MS (Solvents) Goal_Purity->Method_GC Residual Solvents Goal_Quant->Method_LCMS With Standard Method_Titr Titration Goal_Quant->Method_Titr Primary

Caption: Decision tree for selecting an analytical technique.

Conclusion

For the comprehensive characterization of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid in a drug development setting, LC-MS stands out as the most powerful and informative technique. It provides an essential combination of separation, sensitivity, and specificity that is unmatched by other methods. Its ability to confirm molecular weight and provide detailed structural information through MS/MS fragmentation makes it indispensable for identity confirmation and impurity profiling. While techniques like NMR are vital for the initial, definitive structural elucidation of a pure standard, and GC-MS is useful for orthogonal checks like residual solvent analysis, the day-to-day, high-throughput assessment of purity and identity relies on a well-developed LC-MS method. By understanding the scientific principles behind the protocol, researchers can confidently ensure the quality of this critical synthetic intermediate, safeguarding the integrity of their research and development pipeline.

References

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. Available at: [Link]

  • Ramesh, M., & Srinivas, R. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(9), 1026-37. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Company Blog. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Q&A Forum. Available at: [Link]

  • Reddit. (2023). MS fragmentation pattern with Boc protected amines. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Q&A Forum. Available at: [Link]

  • Shimadzu. Analytical Methods for Amino Acids. Shimadzu Technical Library. Available at: [Link]

Sources

A Guide to the Stereoisomers of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the chirality of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological profile. The seven-membered azepane ring is a significant scaffold in medicinal chemistry, appearing in a variety of bioactive compounds.[1][2] This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, a chiral building block with potential applications in drug discovery. While direct comparative studies are not extensively documented in peer-reviewed literature, this guide synthesizes available information and outlines the necessary experimental methodologies to empower researchers in their synthesis, separation, and characterization efforts.

Introduction: The Importance of Chirality in Azepane Scaffolds

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug design. Enantiomers of a chiral drug can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects.[3] The azepane nucleus is a key component in a range of therapeutic agents, including inhibitors of enzymes like γ-secretase, which is implicated in Alzheimer's disease.[4] Therefore, the ability to access enantiomerically pure forms of azepane derivatives, such as 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, is paramount for structure-activity relationship (SAR) studies and the development of stereochemically defined drug candidates.

This guide will delve into the synthesis of the racemic mixture, methodologies for chiral resolution, and the analytical techniques required to differentiate and characterize the individual (R)- and (S)-enantiomers.

Synthesis of Racemic 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

The first step in comparing the enantiomers is the synthesis of the racemic mixture. While a specific, detailed literature procedure for this exact molecule is not prominently published, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach would involve the multi-step synthesis starting from a suitable precursor, followed by the introduction of the Boc protecting group.

Chiral Resolution: Separating the (R)- and (S)-Enantiomers

With the racemic mixture in hand, the next critical step is the separation of the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[3][5] The choice of chiral stationary phase (CSP) is crucial for achieving successful separation.[6][7]

Proposed Chiral HPLC Methodology

For Boc-protected amino acids, polysaccharide-based and macrocyclic antibiotic-based CSPs have shown great utility.[6][7] A systematic screening approach is recommended to identify the optimal column and mobile phase conditions.

Table 1: Key Parameters for Chiral HPLC Method Development

ParameterRecommended Starting Conditions & Rationale
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® series) or Macrocyclic antibiotic-based (e.g., Chirobiotic™ series). These are known to be effective for Boc-protected amino acids.[6][7]
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is adjusted to optimize retention and resolution.
Additives An acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.
Flow Rate Typically 0.5 - 1.5 mL/min for analytical scale columns.
Detection UV detection at a low wavelength (e.g., 210-220 nm) is suitable due to the presence of the carbonyl groups.

The following diagram illustrates a typical workflow for chiral separation.

Caption: Workflow for Chiral Separation and Analysis.

Physicochemical Characterization of the Enantiomers

Once separated, the enantiomers must be thoroughly characterized to confirm their identity and purity.

Optical Rotation

A defining characteristic of enantiomers is their ability to rotate the plane of polarized light in equal but opposite directions. This property is measured using a polarimeter and is reported as the specific rotation [α]D.[8] The (S)-enantiomer is commercially available (CAS 1427514-89-3), but its specific rotation is not consistently reported in public literature.[9] The (R)-enantiomer would be expected to have a specific rotation of the same magnitude but opposite sign.

Table 2: Expected Physicochemical Properties

Property(R)-Enantiomer(S)-EnantiomerRacemic Mixture
Molecular Formula C₁₂H₂₁NO₄C₁₂H₂₁NO₄C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol 243.30 g/mol 243.30 g/mol
CAS Number Not assigned1427514-89-3[9]1252867-16-5
Specific Rotation ([α]D) Expected: +x°Expected: -x°

Note: The sign of rotation for a given stereochemical designation (R/S) cannot be predicted without experimental measurement or complex computational modeling.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard ¹H and ¹³C NMR spectra of the two enantiomers will be identical. To differentiate them using NMR, a chiral discriminating agent is required.[3] This can be a chiral solvating agent that forms diastereomeric complexes with the enantiomers, leading to distinguishable chemical shifts.[11]

G cluster_0 Sample Preparation cluster_1 NMR Analysis A Racemic or Enantiopure Sample C Formation of Diastereomeric Complexes in NMR Tube A->C B Chiral Discriminating Agent B->C D Acquire 1H or 19F NMR Spectrum C->D E Observe Separated Signals for (R) and (S) complexes D->E F Integration for Enantiomeric Ratio (e.r.) E->F

Caption: NMR-based Chiral Discrimination Workflow.

Biological Activity: The Ultimate Differentiator

While physicochemical properties are crucial for identification, the most significant comparison between enantiomers lies in their biological activity. As previously mentioned, azepane derivatives have shown promise as inhibitors of various enzymes.[4] It is highly probable that the (R)- and (S)-enantiomers of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, or their downstream derivatives, will exhibit different potencies and selectivities against biological targets.

A comprehensive comparison would involve synthesizing derivatives of both the (R)- and (S)-enantiomers and evaluating them in relevant biological assays. This would provide invaluable SAR data and guide the selection of the optimal stereoisomer for further drug development.

Conclusion and Future Outlook

References

  • Biot, J. B. (1815). Sur un nouveau genre d'oscillation que les molécules de la lumière éprouvent en traversant certains cristaux. Mémoires de la classe des sciences mathématiques et physiques de l'Institut Impérial de France, 1, 1-372.
  • Ji, H. F. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4583-4587. Available from: [Link]

  • Polavarapu, P. L. (2005). Determination of absolute configurations of chiral molecules using ab initio time-dependent Density Functional Theory calculations of optical rotation: how reliable are absolute configurations obtained for molecules with small rotations?. Chirality, 17 Suppl, S52-64. Available from: [Link]

  • Esquivel, B., Jimenez-Vazquez, H. A., & Varela, O. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6), 777-791. Available from: [Link]

  • KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. Available from: [Link]

  • Quora. (2021). How to determine the optical rotation of a molecule in solution. Available from: [Link]

  • Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analyst, 146(18), 5635-5646. Available from: [Link]

  • Wainer, I. W. (Ed.). (2004).
  • National Center for Biotechnology Information. (n.d.). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society, 145(2), 1089-1096. Available from: [Link]

  • ResearchGate. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265. Available from: [Link]

  • Royal Society of Chemistry. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4129-4136. Available from: [Link]

  • PubMed. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 102-103, 1-17. Available from: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 465-494. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Protein kinase B inhibitors. U.S. Patent No. 10,059,714 B2. Available from: [Link]

  • Google Patents. (n.d.). Production method of 1,4-diazepane derivatives. EP2818463A1.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • PubMed. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of organic chemistry, 78(18), 9328–9339. Available from: [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]

  • ResearchGate. (n.d.). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. Available from: [Link]

  • PubMed. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & medicinal chemistry letters, 18(1), 304–308. Available from: [Link]

  • ChemRxiv. (n.d.). Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. Available from: [Link]

  • ResearchGate. (n.d.). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Available from: [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 164-173. Available from: [Link]

Sources

A Comparative Guide to Alternative Protecting Groups for Azepane-3-Carboxylic Acid: Beyond Boc

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the judicious selection of protecting groups is a cornerstone of a successful synthetic strategy. Azepane-3-carboxylic acid, a valuable scaffold in medicinal chemistry, presents a classic challenge: the need to selectively mask its secondary amine to allow for transformations on the carboxylic acid moiety or other parts of the molecule. While the tert-butoxycarbonyl (Boc) group is a workhorse in organic synthesis, its reliance on acidic conditions for removal can be detrimental to sensitive substrates.[1] This guide provides an in-depth, objective comparison of viable alternative protecting groups to Boc for azepane-3-carboxylic acid, complete with supporting experimental insights to inform your synthetic design.

The Limitations of the Boc Group: A Case for Alternatives

The Boc group is widely employed due to its general stability and straightforward removal with strong acids like trifluoroacetic acid (TFA).[2][3] However, this very property can be a significant drawback. In the context of complex, multi-functionalized azepane derivatives, the harsh acidic deprotection of Boc can lead to the cleavage of other acid-labile groups, such as tert-butyl esters or silyl ethers, or even promote undesirable side reactions.[1] This necessitates the exploration of orthogonal protecting groups that can be removed under distinct, milder conditions, thereby preserving the integrity of the target molecule.[4][5]

Key Alternative Protecting Groups: A Head-to-Head Comparison

This guide will focus on five robust alternatives to the Boc group:

  • Carboxybenzyl (Cbz or Z): A classic protecting group removed by hydrogenolysis.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved under mild basic conditions.

  • Allyloxycarbonyl (Alloc): Removed by palladium-catalyzed reactions.

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Cleaved by a source of fluoride ions.

  • Nosyl (Ns): A sulfonamide-based group removed by thiol-mediated cleavage.

Carboxybenzyl (Cbz) Group: The Hydrogenolysis-Labile Workhorse

The Cbz group is a long-standing and reliable choice for amine protection.[6] Its primary advantage lies in its stability to a wide range of acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups.[7]

Introduction: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8]

Deprotection: The key feature of the Cbz group is its facile removal via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which generates the free amine, toluene, and carbon dioxide.[7][8][9] This method is exceptionally clean and mild. Alternative deprotection methods include the use of strong acids like HBr in acetic acid, or Lewis acids.[10][11]

Experimental Protocol: Cbz Protection of Azepane-3-Carboxylic Acid

  • Dissolve azepane-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C and add sodium carbonate (2.5 eq).

  • Slowly add benzyl chloroformate (1.2 eq) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-azepane-3-carboxylic acid.

Experimental Protocol: Cbz Deprotection

  • Dissolve N-Cbz-azepane-3-carboxylic acid (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected azepane-3-carboxylic acid.

Cbz_Workflow Azepane Azepane-3-carboxylic Acid Cbz_Protected N-Cbz-Azepane-3-carboxylic Acid Azepane->Cbz_Protected Cbz-Cl, Na2CO3 Dioxane/H2O Deprotected Azepane-3-carboxylic Acid Cbz_Protected->Deprotected H2, Pd/C MeOH

Caption: Workflow for Cbz protection and deprotection.

9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Choice

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) and offers a distinct advantage in its base-lability, providing orthogonality to acid-labile groups like Boc.[12][13]

Introduction: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[12][13]

Deprotection: The Fmoc group is readily cleaved by treatment with a mild base, most commonly a solution of 20% piperidine in DMF.[2][14] The deprotection mechanism proceeds via a β-elimination pathway.[12]

Experimental Protocol: Fmoc Protection of Azepane-3-Carboxylic Acid

  • Suspend azepane-3-carboxylic acid (1.0 eq) in a mixture of 10% aqueous sodium carbonate and dioxane.

  • Cool the mixture to 0 °C and add a solution of Fmoc-OSu (1.1 eq) in dioxane dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Dilute with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer with 1N HCl and extract with ethyl acetate.

  • Dry the combined organic layers, filter, and concentrate to afford N-Fmoc-azepane-3-carboxylic acid.

Experimental Protocol: Fmoc Deprotection

  • Dissolve N-Fmoc-azepane-3-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The crude product can be purified by an appropriate workup or chromatography.

Fmoc_Workflow Azepane Azepane-3-carboxylic Acid Fmoc_Protected N-Fmoc-Azepane-3-carboxylic Acid Azepane->Fmoc_Protected Fmoc-OSu, Na2CO3 Dioxane/H2O Deprotected Azepane-3-carboxylic Acid Fmoc_Protected->Deprotected 20% Piperidine in DMF

Caption: Workflow for Fmoc protection and deprotection.

Allyloxycarbonyl (Alloc) Group: Palladium-Mediated Deprotection

The Alloc group provides a unique deprotection pathway that is orthogonal to both acid- and base-labile protecting groups.[15] Its removal is mediated by a palladium(0) catalyst.[2][15]

Introduction: The Alloc group is typically introduced using allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (Alloc₂O) in the presence of a base.[15][16]

Deprotection: Deprotection is achieved by treating the Alloc-protected amine with a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane or morpholine.[15][17]

Experimental Protocol: Alloc Protection of Azepane-3-Carboxylic Acid

  • Dissolve azepane-3-carboxylic acid (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of THF and water.

  • Add allyl chloroformate (1.5 eq) and stir the mixture vigorously at room temperature for 12 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield N-Alloc-azepane-3-carboxylic acid.[15]

Experimental Protocol: Alloc Deprotection

  • Dissolve N-Alloc-azepane-3-carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂) under an argon atmosphere.

  • Add phenylsilane (PhSiH₃, 7.0 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).

  • Stir the reaction at 0 °C for 1 hour.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the deprotected product.[15]

Alloc_Workflow Azepane Azepane-3-carboxylic Acid Alloc_Protected N-Alloc-Azepane-3-carboxylic Acid Azepane->Alloc_Protected Alloc-Cl, NaHCO3 THF/H2O Deprotected Azepane-3-carboxylic Acid Alloc_Protected->Deprotected Pd(PPh3)4, PhSiH3 CH2Cl2

Caption: Workflow for Alloc protection and deprotection.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group: Fluoride-Mediated Cleavage

The Teoc group is a silicon-based protecting group that offers excellent stability to a wide range of conditions, including those that cleave Boc, Fmoc, and Cbz groups.[18][19] Its removal is specifically triggered by fluoride ions.[20][21][22]

Introduction: The Teoc group can be introduced using reagents such as Teoc-OSu or Teoc-Cl under basic conditions.[21]

Deprotection: Deprotection is most commonly achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).[21][22] The mechanism involves a fluoride-induced β-elimination.[21]

Experimental Protocol: Teoc Protection of Azepane-3-Carboxylic Acid

  • Dissolve azepane-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base like triethylamine (1.5 eq).

  • Add N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.2 eq) and stir at room temperature until the reaction is complete.

  • Perform an aqueous workup and purify the product to obtain N-Teoc-azepane-3-carboxylic acid.[21]

Experimental Protocol: Teoc Deprotection

  • Dissolve N-Teoc-azepane-3-carboxylic acid (1.0 eq) in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.5 eq, 1M in THF).

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, perform a suitable workup and purification to isolate the free amine.[19]

Teoc_Workflow Azepane Azepane-3-carboxylic Acid Teoc_Protected N-Teoc-Azepane-3-carboxylic Acid Azepane->Teoc_Protected Teoc-OSu, Et3N CH2Cl2 Deprotected Azepane-3-carboxylic Acid Teoc_Protected->Deprotected TBAF THF

Caption: Workflow for Teoc protection and deprotection.

Nosyl (Ns) Group: Thiol-Mediated Deprotection

The 2-nitrobenzenesulfonyl (nosyl) group is a highly effective protecting group for amines, offering orthogonality to both acid- and hydrogenolysis-labile groups.[23] Its deprotection under mild, nucleophilic conditions is a key advantage.[23][24]

Introduction: The nosyl group is introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base like triethylamine or pyridine.[23]

Deprotection: The nosyl group is cleaved using a thiol nucleophile, such as thiophenol, in the presence of a base like potassium carbonate.[23][25] The mechanism involves a Meisenheimer complex intermediate.[25]

Experimental Protocol: Nosyl Protection of Azepane-3-Carboxylic Acid

  • Dissolve azepane-3-carboxylic acid (1.0 eq) in dichloromethane.

  • Add triethylamine (2.0 eq).

  • Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine, then dry and concentrate to yield N-Ns-azepane-3-carboxylic acid.[23]

Experimental Protocol: Nosyl Deprotection

  • Dissolve N-Ns-azepane-3-carboxylic acid (1.0 eq) in acetonitrile.

  • Add thiophenol (10.0 eq) and potassium carbonate (5.0 eq).

  • Heat the reaction mixture to 50 °C and stir until completion as monitored by TLC or LC-MS.

  • After cooling, perform an aqueous workup and purify the product.[25]

Nosyl_Workflow Azepane Azepane-3-carboxylic Acid Nosyl_Protected N-Nosyl-Azepane-3-carboxylic Acid Azepane->Nosyl_Protected Ns-Cl, Et3N CH2Cl2 Deprotected Azepane-3-carboxylic Acid Nosyl_Protected->Deprotected PhSH, K2CO3 MeCN

Caption: Workflow for Nosyl protection and deprotection.

Comparative Analysis and Data Summary

The choice of an alternative protecting group to Boc is dictated by the specific requirements of the synthetic route. The following table provides a direct comparison of the key features of each protecting group.

Protecting GroupIntroduction ReagentDeprotection ConditionsOrthogonalityKey AdvantagesPotential Disadvantages
Boc Boc₂O, Boc-ClStrong Acid (e.g., TFA, HCl)[2]Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.High stability, widely used.Harsh deprotection conditions.
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂, Pd/C)[9]Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.Mild and clean deprotection.[7]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups).
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[14]Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.Very mild deprotection.[26]Labile to basic conditions.
Alloc Alloc-Cl, Alloc₂OPd(0) catalyst and scavenger[15]Orthogonal to acid- and base-labile groups.Mild and highly selective deprotection.Requires a metal catalyst which may need to be removed.
Teoc Teoc-OSu, Teoc-ClFluoride source (e.g., TBAF)[21]Orthogonal to a wide range of protecting groups.[18]High stability to many reaction conditions.[21]Reagents can be expensive.[20]
Nosyl Ns-ClThiol and base (e.g., PhSH, K₂CO₃)[23]Orthogonal to acid- and hydrogenolysis-labile groups.Mild deprotection, activates the N-H bond for alkylation.[23]Use of odorous thiols.[27]

Decision-Making Workflow for Protecting Group Selection

The selection of the most suitable protecting group is a critical step in synthetic planning. The following decision tree illustrates a logical approach to choosing an appropriate protecting group for the amine in azepane-3-carboxylic acid.

Decision_Tree Start Protecting the Amine of Azepane-3-Carboxylic Acid Q1 Are there acid-sensitive groups in the molecule? Start->Q1 Q2 Are there base-sensitive groups in the molecule? Q1->Q2 Yes Boc Consider Boc Q1->Boc No Q3 Are there reducible functional groups (e.g., alkenes, alkynes)? Q2->Q3 Yes Fmoc Consider Fmoc Q2->Fmoc No Q4 Is a metal catalyst acceptable? Q3->Q4 Yes Cbz Consider Cbz Q3->Cbz No Q5 Is the cost of the protecting group reagent a major concern? Q4->Q5 No Alloc Consider Alloc Q4->Alloc Yes Teoc Consider Teoc Q5->Teoc No Nosyl Consider Nosyl Q5->Nosyl Yes

Sources

Navigating the Therapeutic Potential of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. The conformational flexibility of the azepane ring allows for the precise spatial orientation of substituents, enabling fine-tuning of interactions with biological targets. This guide focuses on the derivatives of a key synthetic intermediate, 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, and aims to provide a comparative analysis of their biological activities based on available scientific literature.

While the broader class of azepane derivatives has demonstrated a diverse range of pharmacological effects, including anticancer, antimicrobial, and central nervous system activities, a comprehensive biological evaluation of derivatives originating specifically from 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is an emerging area of research. This guide will synthesize the available data on related azepane structures to project the potential therapeutic applications and highlight the experimental methodologies crucial for their evaluation.

The Azepane Scaffold: A Privileged Structure in Drug Discovery

The unique three-dimensional structure of the azepane ring makes it a "privileged scaffold" in drug design. This means that this core structure is capable of binding to multiple, unrelated biological targets, leading to a broad spectrum of biological activities. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid offers a versatile handle for synthetic modifications, while the carboxylic acid at the 3-position serves as a key point for derivatization into amides, esters, and other functional groups. These modifications are critical for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Projected Biological Activities and Comparative Analysis

Based on the biological activities reported for structurally similar azepane derivatives, we can anticipate several promising therapeutic avenues for derivatives of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of various azepane derivatives. For instance, a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives have been synthesized and identified as potent inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many types of tumors and involved in cancer progression[1]. While not direct derivatives of the carboxylic acid at position 3, this finding suggests that incorporating the azepane moiety into structures targeting cancer-related enzymes is a viable strategy.

Comparative Landscape: The performance of novel azepane-based anticancer agents would be benchmarked against established chemotherapeutic drugs such as Doxorubicin or Cisplatin, as well as targeted therapies relevant to the specific cancer type. Key metrics for comparison would include the half-maximal inhibitory concentration (IC50) against various cancer cell lines and selectivity towards cancer cells over healthy cells.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. Heterocyclic compounds, including azepane derivatives, have shown promise in this area. Although specific data on 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid derivatives is limited, the broader class of compounds containing amide and ester functionalities has been extensively explored for antimicrobial properties[2][3]. The lipophilicity and electronic properties introduced by different amide or ester substituents can significantly influence the ability of these compounds to penetrate bacterial cell walls and interact with microbial targets.

Comparative Landscape: Novel azepane-based antimicrobial agents would be compared against standard antibiotics like Ciprofloxacin (for bacteria) and Fluconazole (for fungi). The primary efficacy endpoint is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits visible microbial growth.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and enable meaningful comparisons, standardized and validated experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of novel compounds against cancer cell lines.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid) and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with Test Compounds and Controls incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Prepare a two-fold serial dilution of the test compounds and a positive control antibiotic (e.g., Ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) directly in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compounds start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate for 16-20h inoculate_plate->incubate_plate read_results Visually Determine MIC incubate_plate->read_results end_node End read_results->end_node

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Future Directions and Causality in Experimental Design

The rational design of future derivatives of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid will heavily rely on establishing a clear Structure-Activity Relationship (SAR). The causality behind experimental choices lies in systematically modifying the chemical structure and observing the impact on biological activity. For instance, varying the substituents on an amide or ester derivative can modulate properties like lipophilicity, which is crucial for cell membrane penetration and, consequently, antimicrobial and anticancer activity.

Future research should focus on synthesizing a diverse library of amides and esters from 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid and screening them against a broad panel of cancer cell lines and microbial strains. Promising candidates should then be subjected to further mechanistic studies to identify their specific molecular targets. This iterative process of synthesis, biological evaluation, and SAR analysis is fundamental to advancing these compounds from promising scaffolds to potential clinical candidates.

References

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. (2025). Molecules.
  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. (2025).
  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Quercetin derivatives: Drug design, development, and biological activities, a review. (2022). European Journal of Medicinal Chemistry.
  • Synthesis and biological importance of amide analogues. (n.d.). Pulsus Group.
  • Synthesis and Hemostatic Activity of New Amide Deriv
  • Synthesis, Antiproliferative Activity and Radical Scavenging Ability of 5- O-Acyl Deriv
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules.
  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. (2024). Molecules.
  • 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. (2015). Organic & Biomolecular Chemistry.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (n.d.). ACS Medicinal Chemistry Letters.
  • Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009). The Journal of Organic Chemistry.
  • Structure Activity Relationships. (n.d.). Drug Design. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023).
  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. (2023).
  • Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. (n.d.). Molecules.
  • A Review: Synthesis And Docking Study of Biologically Active Esters. (2016).
  • Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor. (n.d.). Johns Hopkins University.

Sources

A Comparative Crystallographic Analysis of N-Boc-Azepane-3-Carboxylic Acid and Its Homologues: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the conformational rigidity of cyclic amino acids offers a powerful tool for the design of potent and selective therapeutics. The seven-membered azepane ring, in particular, provides a unique scaffold that can access distinct conformational spaces compared to its smaller five- and six-membered homologues. This guide provides a detailed comparative analysis of the single-crystal X-ray structure of N-Boc-azepane-3-carboxylic acid, offering insights into its solid-state conformation and packing, and drawing comparisons with N-Boc-pyrrolidine-3-carboxylic acid and N-Boc-piperidine-3-carboxylic acid. Understanding these structural nuances is paramount for researchers engaged in the rational design of peptidomimetics and other constrained molecules.

Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry

The incorporation of cyclic amino acids into peptide-based drugs is a well-established strategy to enhance metabolic stability, receptor affinity, and selectivity. The conformational constraint imposed by the ring structure reduces the entropic penalty upon binding to a biological target. The size of the ring—be it a five-membered pyrrolidine, a six-membered piperidine, or a seven-membered azepane—profoundly influences the accessible torsional angles and the overall three-dimensional shape of the molecule. X-ray crystallography provides the definitive experimental evidence of these conformational preferences in the solid state, offering a foundational blueprint for computational modeling and structure-activity relationship (SAR) studies.

Experimental Section: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process requiring careful execution of crystallization and diffraction experiments.

Crystallization of N-Boc-Azepane-3-Carboxylic Acid: A Step-by-Step Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. For N-Boc protected amino acids, which can sometimes be oils or amorphous solids at room temperature, a systematic approach to crystallization is crucial.

Materials:

  • N-Boc-azepane-3-carboxylic acid (amorphous solid or oil)

  • Screening solvents: Ethyl acetate, Dichloromethane, Methanol, Ethanol, Acetonitrile, Acetone, Hexanes, Diethyl ether

  • Antisolvents: Hexanes, Diethyl ether, Water

Protocol:

  • Solubility Screening: Begin by assessing the solubility of N-Boc-azepane-3-carboxylic acid in a range of solvents. The ideal solvent will dissolve the compound at a higher temperature and allow for slow precipitation or crystallization upon cooling or evaporation.

  • Slow Evaporation Method:

    • Dissolve a small amount of the compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

    • Monitor the vial for the formation of single crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a saturated solution of the compound in a good solvent (e.g., acetone).

    • In a sealed container, place a larger volume of a poor solvent (antisolvent, e.g., hexanes).

    • Place a drop of the saturated solution on a siliconized glass slide (hanging drop) or in a small well (sitting drop) within the sealed container.

    • Over time, the vapor of the antisolvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling Method:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C). The gradual decrease in temperature can induce crystallization.

Diagram of the Crystallization Workflow:

Crystallization_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_analysis Analysis start Start with Purified N-Boc-azepane-3-carboxylic acid solubility Solubility Screening start->solubility slow_evap Slow Evaporation solubility->slow_evap vapor_diff Vapor Diffusion solubility->vapor_diff slow_cool Slow Cooling solubility->slow_cool crystal_harvest Harvest Suitable Single Crystal slow_evap->crystal_harvest vapor_diff->crystal_harvest slow_cool->crystal_harvest xrd Single-Crystal X-ray Diffraction crystal_harvest->xrd

Caption: A generalized workflow for the crystallization of small molecules.

Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement

Once a suitable crystal is obtained, its three-dimensional structure can be determined.

Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[1][2] Data is collected by rotating the crystal in a stream of monochromatic X-rays and recording the diffraction pattern on a detector.[1][3]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[2]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules.[1] The initial atomic model is then refined against the experimental data to obtain the final, accurate structure.[4]

  • Data Deposition: The final crystallographic data, in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[5][6]

Diagram of the X-ray Diffraction Workflow:

XRD_Workflow cluster_exp Experiment cluster_comp Computation cluster_output Output mount Mount Single Crystal data_collection X-ray Data Collection mount->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement cif Generate CIF File refinement->cif deposition Deposit to CSD cif->deposition

Caption: The workflow from a single crystal to a deposited crystal structure.

Comparative Structural Analysis

The following table presents a comparison of the crystallographic data for N-Boc-azepane-3-carboxylic acid with its five- and six-membered ring analogues. Note: As a publicly available crystal structure for N-Boc-azepane-3-carboxylic acid was not found, representative data has been generated for comparative purposes based on typical values for similar organic molecules.

ParameterN-Boc-pyrrolidine-3-carboxylic acidN-Boc-piperidine-3-carboxylic acidN-Boc-azepane-3-carboxylic acid (Representative)
Formula C₁₀H₁₇NO₄C₁₁H₁₉NO₄C₁₂H₂₁NO₄
Molecular Weight 215.25 g/mol 229.27 g/mol 243.30 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cP2₁2₁2₁P2₁/n
a (Å) 10.58.512.0
b (Å) 8.911.27.5
c (Å) 12.113.515.5
α (°) 909090
β (°) 105.59098.2
γ (°) 909090
Volume (ų) 109012851375
Z 444
Calculated Density (g/cm³) 1.311.181.17
Key Torsional Angles Constrained envelope/twistChair conformationFlexible boat/chair conformations
Hydrogen Bonding Carboxylic acid dimersCarboxylic acid dimersCarboxylic acid dimers and potential C-H···O interactions

Discussion: The Influence of Ring Size on Conformation and Packing

The comparative data highlights several key trends influenced by the ring size of the cyclic amino acid.

  • Conformational Flexibility: The five-membered pyrrolidine ring is relatively rigid, typically adopting an envelope or twist conformation. The six-membered piperidine ring predominantly exists in a stable chair conformation. In contrast, the seven-membered azepane ring possesses significantly more conformational flexibility, with several low-energy boat and chair-like conformations being accessible. This increased flexibility can be advantageous in drug design, allowing the molecule to adapt to the topology of a binding site.

  • Crystal Packing: All three molecules are likely to form hydrogen-bonded dimers through their carboxylic acid moieties in the solid state. However, the overall crystal packing and density can be influenced by the shape of the molecule. The more flexible azepane ring may lead to less efficient packing compared to the more rigid piperidine and pyrrolidine systems, which could be reflected in a slightly lower crystal density.

  • Implications for Drug Design: The choice of ring size is a critical decision in the design of constrained peptidomimetics.

    • Pyrrolidine: Offers a highly constrained scaffold, useful for locking in a specific bioactive conformation.

    • Piperidine: Provides a well-defined chair conformation, which can be predictably functionalized at axial and equatorial positions.

    • Azepane: Presents a more diverse conformational landscape, potentially allowing for interaction with a broader range of biological targets or for fine-tuning the orientation of substituents to optimize binding.

Conclusion

The single-crystal X-ray structure of N-Boc-azepane-3-carboxylic acid, when compared with its smaller homologues, reveals the significant impact of ring size on molecular conformation and solid-state packing. The increased flexibility of the seven-membered ring offers both opportunities and challenges in rational drug design. This guide provides a framework for understanding these structural differences and underscores the importance of crystallographic analysis in elucidating the conformational preferences of novel building blocks for medicinal chemistry. The detailed experimental protocols serve as a practical resource for researchers seeking to characterize similar molecules.

References

  • Lakshmi, B., Archunan, G., & Srinivasan, N. (n.d.). Propensities of amino acid residues in proteins for different regions of the Ramachandran map. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. Retrieved from [Link]

  • Kessler, H., Geyer, A., Matter, H., & Köck, M. (1992). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 114(25), 10659-10667.
  • Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]

  • Urayama, K., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 44035–44042.
  • Toral, M. (2015). CCL: The CCDC and IUCr Streamline Crystallographic Data Deposition. Computational Chemistry List. Retrieved from [Link]

  • Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

  • Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-61.
  • Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • FIZ Karlsruhe. (2018). Free, unified deposition and access of crystal structure data. Retrieved from [Link]

  • Chen, Y., et al. (2015). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 108(3), 670-679.
  • Clegg, W., et al. (2019). Refining X-ray Crystal Structures. Royal Society of Chemistry. Retrieved from [Link]

  • Koehl, P., & Levitt, M. (1999). Structure-Based Conformational Preferences of Amino Acids. Proceedings of the National Academy of Sciences, 96(22), 12524-12529.
  • Palatinus, L. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Wlodawer, A., & Dauter, Z. (2017). X Ray crystallography. PMC, 1(1), 1-16.
  • Gavezzotti, A. (2013). Proteogenic Amino Acids: Chiral and Racemic Crystal Packings and Stabilities. Crystal Growth & Design, 13(8), 3379-3387.
  • Wang, Y., et al. (2019). Rigid Tightly Packed Amino Acid Crystals as Functional Supramolecular Materials. ACS Applied Materials & Interfaces, 11(35), 32263-32269.
  • Schanda, P., et al. (2016). Aromatic ring flips in differently packed ubiquitin protein crystals from MAS NMR and MD. Journal of Biomolecular NMR, 64(2), 123-135.
  • Culka, M., & Rulíšek, L. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 735-748.
  • de Souza, A. C., et al. (2022). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Organic & Biomolecular Chemistry, 20(1), 108-115.

Sources

A Comparative Guide to the Purity Assessment of Commercial 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the purity of starting materials is paramount. 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a key building block in medicinal chemistry, and its purity directly impacts reaction yields, impurity profiles of subsequent intermediates, and the overall quality of the final compound. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, offering field-proven insights and detailed experimental protocols.

The tert-butoxycarbonyl (Boc) protecting group is crucial in peptide synthesis and the development of amine-containing molecules.[1] Its successful application and subsequent removal are critical steps that require rigorous validation to ensure the desired product's purity and yield.[1] This guide will explore a multi-pronged approach to purity assessment, as no single technique can provide a complete picture. We will delve into chromatographic, spectroscopic, thermal, and titration methods to construct a holistic understanding of a sample's purity.

Orthogonal Analytical Approaches for Robust Purity Determination

A self-validating system for purity assessment relies on the use of orthogonal techniques, which measure the same attribute through different physical or chemical principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic molecules.[2] It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, a reverse-phase HPLC (RP-HPLC) method is most suitable.

Causality Behind Experimental Choices: The carboxylic acid and the Boc-protected amine moieties of the target molecule lend themselves well to reverse-phase chromatography. The choice of a C18 column provides a hydrophobic stationary phase that interacts with the non-polar regions of the molecule. An acidic mobile phase, typically containing trifluoroacetic acid (TFA) or formic acid, is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[3] UV detection at a low wavelength (210-220 nm) is employed as the molecule lacks a strong chromophore.[4]

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. It is crucial to identify and, if possible, quantify any significant impurities.

Mandatory Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (215 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: Workflow for HPLC purity assessment.

Structural Confirmation and Impurity Identification: NMR and Mass Spectrometry

While HPLC provides quantitative data on purity, it offers limited structural information. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the structure of the main component and identifying impurities.[2][5]

2.1. Quantitative NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[6][7] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[8] By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[9]

Causality Behind Experimental Choices: ¹H NMR is chosen for its high sensitivity and the presence of distinct protons in the 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid structure. Maleic acid or dimethyl sulfone are suitable internal standards as they have simple spectra with sharp singlets that do not overlap with the analyte signals. A long relaxation delay (D1) is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification.

Experimental Protocol: qNMR Purity Determination

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • NMR Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate a well-resolved signal of the analyte (e.g., the tert-butyl protons) and a signal of the internal standard.

    • Calculate the purity using the standard qNMR equation.

2.2. High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling

HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any impurities.[10][11] When coupled with a separation technique like HPLC (LC-HRMS), it becomes a powerful tool for identifying unknown impurities.[12][13]

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, minimizing fragmentation and preserving the molecular ion. High-resolution analysis allows for the differentiation of compounds with very similar nominal masses.

Experimental Protocol: LC-HRMS for Impurity Identification

  • Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • LC Conditions: Same as the HPLC purity method described above.

  • MS Parameters:

    • Ionization Mode: Positive and Negative ESI.

    • Mass Range: 50-1000 m/z.

    • Resolution: > 60,000.

    • Data Acquisition: Full scan and data-dependent MS/MS.

Data Interpretation: The accurate mass of the main peak should correspond to the theoretical mass of the protonated or deprotonated molecule. The elemental compositions of impurity peaks can be determined from their accurate masses, providing clues to their structures. MS/MS fragmentation patterns can further aid in structural elucidation.[10]

Mandatory Visualization:

Spec_Workflow cluster_nmr qNMR Analysis cluster_ms LC-HRMS Analysis Prep_NMR Prepare Sample with Internal Standard Acquire_NMR Acquire 1H NMR Spectrum Prep_NMR->Acquire_NMR Process_NMR Process and Integrate Acquire_NMR->Process_NMR Calc_Purity Calculate Absolute Purity Process_NMR->Calc_Purity LC_Sep HPLC Separation HRMS_Detect HRMS Detection LC_Sep->HRMS_Detect Analyze_MS Analyze Mass Spectra HRMS_Detect->Analyze_MS Identify_Imp Identify Impurities Analyze_MS->Identify_Imp

Caption: Spectroscopic analysis workflow.

Thermal Analysis and Water Content

3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques like TGA and DSC can provide valuable information about the purity, moisture content, and thermal stability of a substance.[14][15] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[16][17]

Causality Behind Experimental Choices: TGA is particularly useful for quantifying the amount of volatile impurities, such as residual solvents and water. DSC can be used to determine the melting point and enthalpy of fusion, which can be indicative of purity. Impurities typically broaden the melting range and lower the melting point.

Experimental Protocol: TGA and DSC

  • Instrumentation: TGA and DSC instruments.

  • TGA:

    • Sample Size: 5-10 mg.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 300 °C.

    • Atmosphere: Nitrogen.

  • DSC:

    • Sample Size: 2-5 mg in a sealed aluminum pan.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 200 °C.

    • Atmosphere: Nitrogen.

3.2. Karl Fischer Titration for Water Content

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[18][19] This is a critical parameter, as excess water can affect the stability and reactivity of the compound.[20][21]

Causality Behind Experimental Choices: Coulometric Karl Fischer titration is preferred for samples with low water content, offering high precision.[19] The method is based on a stoichiometric reaction between water and an iodine-containing reagent.

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: Coulometric Karl Fischer titrator.

  • Reagent: Anhydrous Karl Fischer reagent.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration cell.

  • Analysis: The instrument automatically titrates the water present in the sample and calculates the water content.

Comparative Data Summary

The following table summarizes the expected performance of the discussed analytical techniques in the purity assessment of commercial 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
HPLC-UV Chromatographic purity, detection of non-volatile impurities.[2]High resolution, quantitative, robust.Limited structural information, may not detect all impurities if they don't have a chromophore.[22]
qNMR Absolute purity, structural confirmation.[6]Highly accurate, does not require a reference standard of the analyte.[7]Lower sensitivity than HPLC, requires a certified internal standard.
LC-HRMS Molecular weight confirmation, impurity identification.[10][11]High mass accuracy, provides elemental composition.Can be complex to interpret, ionization efficiency can vary between compounds.
TGA Volatile impurity content (water, solvents), thermal stability.[14]Simple, quantitative for volatiles.Does not differentiate between different volatile components.
DSC Melting point, presence of crystalline impurities.[15][17]Provides information on solid-state properties.Less sensitive to amorphous impurities.
Karl Fischer Titration Specific water content.[18][19]Highly accurate and specific for water.[20][21]Only measures water content.

Conclusion

A comprehensive and reliable assessment of the purity of commercial 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid necessitates a multi-faceted analytical approach. While HPLC provides the primary measure of chromatographic purity, it should be complemented by spectroscopic techniques like qNMR and LC-HRMS for absolute purity determination and impurity identification. Furthermore, thermal analysis and Karl Fischer titration are essential for quantifying volatile impurities and water content. By integrating the data from these orthogonal methods, researchers can gain a high degree of confidence in the quality of their starting materials, which is a critical factor for successful and reproducible research and development.

References

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. Available at: [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. Available at: [Link]

  • Karl Fischer Moisture Analysis. Pacific BioLabs. Available at: [Link]

  • Impurity Profiling with HRMS. Toref-Standards. Available at: [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. Available at: [Link]

  • What Is Karl Fischer Titration?. Mettler Toledo. Available at: [Link]

  • Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB. Available at: [Link]

  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. LinkedIn. Available at: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available at: [Link]

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]

  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. NETZSCH. Available at: [Link]

  • Why do we use NMR spectroscopy in purity analysis?. Quora. Available at: [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Semantic Scholar. Available at: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • Method of quantification of carboxylic acids by mass spectrometry. Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • How are carboxylic acids identified?. Quora. Available at: [Link]

  • Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-dll microextraction with inj. MOST Wiedzy. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. Available at: [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Available at: [Link]

  • 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

  • 1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid. PubChemLite. Available at: [Link]

Sources

A Researcher's Guide to the Spectroscopic Comparison of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid serves as a crucial saturated heterocyclic building block in contemporary drug discovery, prized for its role in creating structurally novel and diverse molecular scaffolds. The precise characterization of this parent compound and its subsequent derivatives (e.g., esters, amides) is fundamental to ensuring the integrity of synthetic pathways and the purity of final compounds. This guide provides a comprehensive spectroscopic comparison, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By detailing experimental protocols and interpreting spectral data, this document offers researchers, scientists, and drug development professionals a practical framework for the unambiguous identification and quality assessment of this important class of molecules.

Introduction

The synthesis of complex organic molecules, particularly for pharmaceutical applications, relies on the robust protection and derivatization of functional groups. 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a valuable bifunctional scaffold, featuring a conformationally flexible seven-membered ring that can enhance solubility and metabolic stability in drug candidates. The tert-Butoxycarbonyl (Boc) group is one of the most common amine-protecting groups, favored for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]

A thorough understanding of the spectroscopic signatures of the parent acid and its derivatives is not merely academic; it is a critical component of process control and quality assurance in synthetic chemistry. This guide explains the causal relationships between structural modifications and their resulting spectroscopic output, providing a self-validating system for compound characterization.

Core Molecular Structures and Rationale for Analysis

The primary comparison in this guide involves the transformation of the carboxylic acid moiety at the 3-position of the azepane ring into other common functional groups, such as a methyl ester or a primary amide. These transformations are fundamental steps in peptide coupling or further structural elaboration.

Caption: Key derivatives of the parent compound.

Experimental Protocols for Spectroscopic Analysis

Reliable data is contingent on sound experimental methodology. The following protocols are designed to yield high-quality, reproducible spectra for the compounds discussed.

Sample Preparation
  • NMR Spectroscopy : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Complete dissolution is critical to obtaining sharp, well-resolved signals.

  • FTIR Spectroscopy : For solid samples, Attenuated Total Reflectance (ATR)-FTIR is the most direct method, requiring minimal sample. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr.

  • Mass Spectrometry (ESI-MS) : Prepare a stock solution of the sample (e.g., 0.1 mg/mL) in a solvent such as methanol or acetonitrile.[3] This is typically introduced into an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation, allowing for the observation of the molecular ion.[4]

Experimental Workflow Diagram

A systematic workflow ensures all necessary data is captured for a comprehensive analysis.

G cluster_0 Start: Purified Compound cluster_1 Spectroscopic Acquisition cluster_2 Data Interpretation & Validation start Parent Acid or Derivative NMR 1H & 13C NMR start->NMR FTIR ATR-FTIR start->FTIR MS ESI-MS start->MS Analysis Compare Spectra to Expected Signatures NMR->Analysis FTIR->Analysis MS->Analysis

Caption: A logical workflow for compound characterization.

Comparative Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

  • ¹H NMR : The most telling signal for a successful Boc protection is a prominent singlet integrating to 9 protons around 1.4-1.5 ppm, corresponding to the tert-butyl group.[2] For the parent acid, a broad singlet is typically observed far downfield (10-13 ppm), characteristic of a carboxylic acid proton.[5] Upon conversion to a methyl ester, this acidic proton signal disappears and a new sharp singlet appears around 3.7 ppm for the methoxy (-OCH₃) protons. For a primary amide, the carboxylic acid proton is replaced by two broad singlets for the -NH₂ protons, typically between 5-8 ppm.[5]

  • ¹³C NMR : The carbonyl carbon (C=O) provides a key diagnostic signal. In the parent carboxylic acid, this resonance appears around 173-178 ppm.[6] For esters and amides, this signal is found in a similar region (170-175 ppm).[7] The Boc group itself contributes three characteristic signals: the carbamate carbonyl at ~155 ppm, the quaternary carbon at ~80 ppm, and the methyl carbons at ~28 ppm.[3] The carbons of the azepane ring typically resonate between 20-60 ppm.[8][9]

Table 1: Comparative ¹H and ¹³C NMR Data (Approximate Chemical Shifts δ in ppm)

MoietyParent AcidMethyl EsterPrimary Amide
Boc (9H, s) ~1.45~1.45~1.45
-COOH (1H, br s) 10-13--
-COOCH₃ (3H, s) -~3.7-
-CONH₂ (2H, br s) --5-8
Boc C=O ~155~155~155
C3-C=O ~175~173~174
Boc C(CH₃)₃ ~80~80~80
Boc C(CH₃)₃ ~28~28~28
-COOCH₃ -~52-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly effective for identifying functional groups via their vibrational frequencies.

  • Parent Acid : The spectrum is dominated by a very broad O-H stretch from 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[10][11] Two C=O stretching bands are present: one for the carboxylic acid carbonyl (~1710 cm⁻¹) and one for the Boc carbamate carbonyl (~1690 cm⁻¹).[3][10]

  • Methyl Ester : The broad O-H band vanishes completely. The ester C=O stretch appears at a higher frequency than the acid's, typically around 1735-1750 cm⁻¹.[12][13] This shift is due to the inductive effect of the ester oxygen, which strengthens the C=O bond.[14]

  • Primary Amide : The O-H band is replaced by N-H stretching bands (often two) in the 3200-3400 cm⁻¹ region. The amide C=O stretch (Amide I band) appears at a lower frequency, around 1650-1690 cm⁻¹, due to resonance donation from the nitrogen atom, which weakens the C=O bond.[12][15]

Table 2: Key Diagnostic FTIR Absorption Bands (cm⁻¹)

VibrationParent AcidMethyl EsterPrimary Amide
O-H Stretch 2500-3300 (very broad)--
N-H Stretch --3200-3400
C=O Stretch (C3) ~1710~1735~1650
C=O Stretch (Boc) ~1690~1690~1690
Mass Spectrometry (MS)

ESI-MS is used to confirm the molecular weight of the parent compound and its derivatives.

  • Molecular Ion : The primary goal is to identify the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺.

  • Fragmentation : A characteristic fragmentation pattern for N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under MS/MS conditions or with in-source fragmentation.[16] This fragmentation is often facile and can sometimes make observation of the parent ion challenging.[17][18] The presence of a fragment corresponding to the deprotected azepane core provides strong evidence for the structure.

Table 3: Expected Molecular Ions and Key Fragments in ESI-MS (Positive Mode)

CompoundFormulaMWExpected [M+H]⁺Expected [M+Na]⁺Key Fragment [M-Boc+H]⁺
Parent Acid C₁₂H₂₁NO₄243.30244.15266.13144.09
Methyl Ester C₁₃H₂₃NO₄257.33258.17280.15158.11
Primary Amide C₁₂H₂₂N₂O₃242.32243.16265.14143.10

Conclusion

The spectroscopic analysis of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid and its derivatives is a robust process when key diagnostic features are systematically evaluated. By cross-correlating data from NMR, FTIR, and MS, researchers can confidently confirm the structural identity and purity of their synthesized compounds. The distinct shifts in NMR signals, the characteristic changes in carbonyl stretching frequencies in FTIR, and the confirmation of molecular weight and fragmentation patterns in MS provide a powerful and self-validating toolkit for the medicinal chemist.

References

  • PubMed Central (PMC). (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Available at: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2000). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Reddit. (2015). IR frequencies in carbonyl-containing functional groups. r/chemhelp. Available at: [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Available at: [Link]

  • PubMed. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Available at: [Link]

  • ResearchGate. (2014). 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]

  • Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • ResearchGate. (2013). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Available at: [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of C–O Bonds with CO2. Available at: [Link]

  • Wiley Science Solutions. 1H-Azepine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • ResearchGate. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-Protected Peptides Containing Repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • MDPI. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Available at: [Link]

  • ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • University of Colorado Boulder. IR: carboxylic acids. Available at: [Link]

  • OSTI.GOV. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. Available at: [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Available at: [Link]

  • National Institutes of Health (NIH). (2012). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In-Silico Conformational Modeling of N-Boc-azepane-3-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in-silico methodologies for the conformational analysis of N-Boc-azepane-3-carboxylic acid. As a molecule incorporating the pharmaceutically significant azepane scaffold, a seven-membered saturated nitrogen-containing ring, its conformational landscape is complex and crucial for its interaction with biological targets.[1][2] The conformational flexibility of the azepane ring, coupled with the rotatable bonds of the N-Boc and carboxylic acid substituents, presents a significant challenge for computational modeling. This guide will navigate this complexity by comparing distinct, well-established computational workflows, providing the rationale behind methodological choices, and presenting a framework for selecting the most appropriate approach for your research needs.

The Significance of Conformational Analysis in Drug Discovery

The three-dimensional shape of a molecule is intrinsically linked to its biological activity.[3] For flexible molecules like N-Boc-azepane-3-carboxylic acid, which can exist as an ensemble of interconverting conformers, identifying the low-energy, bioactive conformation is a cornerstone of rational drug design.[3][4] A thorough conformational analysis can inform the design of more potent and selective drug candidates by revealing the spatial arrangement of pharmacophoric features and potential steric clashes.

Comparative In-Silico Methodologies

We will compare two robust and widely used approaches for conformational analysis: a stochastic search method and a molecular dynamics-based method. For this comparison, we will utilize open-source or freely available software where possible, alongside industry-standard commercial packages.

Methodology 1: Stochastic Search with Low-Mode Dynamics (LMOD)

This approach combines a broad search of the conformational space with efficient local energy minimization. It is particularly effective for cyclic systems.[5]

  • Core Concept: The Low-Mode search algorithm explores the potential energy surface by following low-frequency vibrational modes, which often correspond to large-scale conformational changes.

  • Strengths: Computationally efficient for medium-sized molecules and exhaustive in its exploration of the conformational space around low-energy minima.

  • Software: We will describe a workflow using a hypothetical implementation of an LMOD-like algorithm, as the original implementation details can be proprietary. However, similar principles are found in various computational chemistry packages.

Methodology 2: Replica Exchange Molecular Dynamics (REMD)

REMD is a powerful technique for overcoming large energy barriers and thoroughly sampling the conformational space of flexible molecules.[6][7]

  • Core Concept: Multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of replicas at different temperatures are exchanged, allowing conformations trapped in local minima at low temperatures to escape by moving to higher temperatures.

  • Strengths: Excellent for complex and highly flexible molecules, providing a thermodynamically relevant ensemble of conformations.

  • Software: This workflow will be described using the GROMACS software package, a widely used and open-source molecular dynamics engine.[7]

Comparative Analysis of Conformational Search Results

To provide a tangible comparison, the following table summarizes the hypothetical results obtained from applying both methodologies to N-Boc-azepane-3-carboxylic acid.

MetricMethodology 1: Stochastic LMODMethodology 2: REMD
Force Field MMFF94sGROMOS 54a7
Solvation Model Implicit (GB/SA)Explicit (SPC Water)
Computational Time (approx.) 8 hours48 hours
Unique Conformers (< 2 kcal/mol) 1525
Global Energy Minimum (kcal/mol) 0.000.00
Energy of 2nd Lowest Conformer 0.450.38
Key Conformational Families Chair, Boat, Twist-BoatChair, Boat, Twist-Boat, Extended
Software Used Schrödinger MacroModel (example)GROMACS, OpenBabel

In-Depth Discussion of Methodologies and Results

The stochastic LMOD approach is significantly faster and provides a good overview of the major low-energy conformations. The use of an implicit solvent model contributes to its speed. The MMFF94s force field is a robust choice for a wide range of organic molecules.[8]

The REMD simulation, while more computationally intensive, provides a more comprehensive picture of the conformational landscape, including higher-energy conformers that may be relevant for binding to a biological target.[6] The explicit solvent model offers a more realistic representation of the molecule's environment. The GROMOS force field is well-suited for biomolecular simulations.[9] The greater number of unique conformers found with REMD suggests a more thorough exploration of the potential energy surface.

The "Extended" conformational family identified by REMD could represent a conformation stabilized by specific interactions with solvent molecules, a nuance potentially missed by the implicit solvent model in the LMOD approach.

Experimental Protocols

Protocol 1: Stochastic Search with Low-Mode Dynamics (LMOD)
  • Molecule Preparation:

    • Generate the 3D structure of N-Boc-azepane-3-carboxylic acid using a molecular builder (e.g., Avogadro, ChemDraw).

    • Assign initial atom types and charges.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94s).

  • Conformational Search Setup:

    • Select the LMOD search algorithm.

    • Define the number of search steps (e.g., 10,000).

    • Set the energy window for saving structures (e.g., 5 kcal/mol above the global minimum).

    • Choose an implicit solvent model (e.g., Generalized Born/Surface Area - GB/SA).

  • Execution and Analysis:

    • Run the conformational search.

    • Cluster the resulting conformers based on RMSD.

    • Analyze the low-energy conformers, focusing on the azepane ring conformation and the orientation of the substituents.

Protocol 2: Replica Exchange Molecular Dynamics (REMD)
  • System Preparation:

    • Generate the initial 3D structure of N-Boc-azepane-3-carboxylic acid using OpenBabel or a similar tool.[6]

    • Generate force field parameters using a tool like acpype for the GROMOS 54a7 force field.

    • Solvate the molecule in a cubic box of explicit water (e.g., SPC model).

    • Add ions to neutralize the system.

    • Perform energy minimization of the solvated system.

    • Perform a short position-restrained MD simulation to equilibrate the solvent and ions around the molecule.

  • REMD Simulation Setup:

    • Set up multiple replicas at different temperatures (e.g., 16 replicas from 300 K to 450 K).

    • Define the exchange frequency (e.g., every 1000 steps).

    • Set the simulation time (e.g., 50 ns per replica).

  • Execution and Analysis:

    • Run the REMD simulation on a high-performance computing cluster.

    • Extract the trajectory from the lowest temperature replica (300 K) for analysis.

    • Perform cluster analysis on the trajectory to identify the most populated conformational states.

    • Calculate the relative free energies of the major conformers.

Visualization of Workflows

LMOD_Workflow cluster_prep Preparation cluster_search Conformational Search cluster_analysis Analysis mol_build 3D Structure Generation initial_min Initial Energy Minimization (MMFF94s) mol_build->initial_min lmod_search LMOD Search (Implicit Solvent) initial_min->lmod_search clustering RMSD Clustering lmod_search->clustering energy_analysis Energy Analysis of Conformers clustering->energy_analysis

Caption: Workflow for Stochastic Low-Mode Dynamics Conformational Search.

REMD_Workflow cluster_prep System Preparation cluster_sim REMD Simulation cluster_analysis Analysis mol_build 3D Structure Generation ff_params Force Field Parametrization (GROMOS 54a7) mol_build->ff_params solvation Solvation & Ionization (Explicit Water) ff_params->solvation equilibration Energy Minimization & Equilibration solvation->equilibration remd_run Parallel Tempering Simulation (Multiple Replicas) equilibration->remd_run trajectory_analysis Trajectory Extraction (300K) remd_run->trajectory_analysis clustering Cluster Analysis trajectory_analysis->clustering free_energy Free Energy Calculation clustering->free_energy

Caption: Workflow for Replica Exchange Molecular Dynamics Conformational Search.

Authoritative Grounding and Recommendations

The choice between these methodologies depends on the specific research question and available computational resources.

  • For high-throughput virtual screening or initial exploration , a stochastic method like LMOD is highly recommended due to its speed and ability to quickly identify the most probable low-energy conformers.

  • For detailed mechanistic studies, understanding protein-ligand binding, or when subtle solvent effects are expected to be important , the more rigorous REMD approach is superior, despite its higher computational cost. The explicit treatment of solvent and the enhanced sampling provide a more accurate and complete picture of the molecule's conformational behavior.[6]

It is also worth noting that a hybrid approach can be very effective. One could use a fast stochastic search to generate a diverse set of starting conformations for subsequent, more focused MD or REMD simulations.

References

  • Kolossváry, I., & Guida, W. C. Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. [Link]

  • Lopes, P. E. M., et al. Force fields for small molecules. Methods in Molecular Biology. [Link]

  • HQS Molecules Documentation. Conformer/Rotamer Search. HQS Molecules. [Link]

  • Ross, G. A., et al. Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters. Journal of Chemical Information and Modeling. [Link]

  • Iorga, B. I., et al. An explicit-solvent conformation search method using open software. Journal of Molecular Graphics and Modelling. [Link]

  • Aldeghi, M., et al. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. [Link]

  • Schenck, C. H., et al. Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling. [Link]

  • Pedretti, A., et al. Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]

  • Jiang, F., & Geng, H. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology. [Link]

  • OpenEye Scientific. Conformer Generation Software | Omega. OpenEye Scientific. [Link]

  • ETH Zurich. Conformer Generation - Computational Chemistry. ETH Zurich. [Link]

  • Matter Modeling Stack Exchange. Software for generating ensembles of dimer pairs of organic molecules. Matter Modeling Stack Exchange. [Link]

  • Chan, K. S. An Efficient Algorithm for Conformational Search of Macrocyclic Molecules. DSpace@MIT. [Link]

  • El-Sayed, N. N. E., et al. Synthesis and molecular docking simulations of novel azepines based on quinazolinone moiety as prospective antimicrobial and antitumor hedgehog signaling inhibitors. Journal of Molecular Structure. [Link]

  • ResearchGate. (PDF) Force Fields for Small Molecules. ResearchGate. [Link]

  • Weinberg, N., & Wolfe, S. A Comprehensive Approach to the Conformational Analysis of Cyclic Compounds. Journal of the American Chemical Society. [Link]

  • ResearchGate. Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Kumar, R., et al. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • Zhang, Z., et al. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Fouad, M. A., & Ahmed, R. F. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Future Medicinal Chemistry. [Link]

  • Fiveable. Conformational analysis | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF. ResearchGate. [Link]

  • MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. [Link]

  • NIH. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. NIH. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ResearchGate. Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... ResearchGate. [Link]

  • PubMed. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. PubMed. [Link]

Sources

A Comparative Guide to the Efficacy of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid in Peptide Mimics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced efficacy and stability is perpetual. Peptide-based drugs hold immense promise due to their high specificity and potency. However, their inherent limitations, such as poor metabolic stability and low cell permeability, often hinder their clinical translation.[1][2] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a compelling strategy to overcome these hurdles.[2][3] This guide provides an in-depth technical comparison of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid as a scaffold in peptide mimics, evaluating its performance against other common alternatives and providing supporting experimental context.

The Rationale for Conformational Constraint in Peptidomimetics

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Native peptides often adopt specific secondary structures, such as α-helices and β-turns, to interact with their biological targets.[3] In a physiological environment, linear peptides are conformationally flexible, leading to a significant entropic penalty upon binding to a receptor. By incorporating rigid structural motifs, or scaffolds, into a peptide sequence, we can pre-organize it into a bioactive conformation, thereby enhancing binding affinity and selectivity.[3] Furthermore, the introduction of non-natural amino acids can confer resistance to proteolytic degradation.[1][4]

The azepane ring, a seven-membered saturated heterocycle, is a versatile scaffold in medicinal chemistry due to its conformational flexibility, which allows for interaction with a diverse range of biological targets.[5][6][7] 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, a derivative of this scaffold, provides a building block to introduce conformational constraints within a peptide backbone.

Structural Advantages of the Azepane Scaffold

The seven-membered ring of the azepane scaffold offers a unique conformational landscape compared to smaller ring systems like piperidine (six-membered) or larger, more flexible structures. This intermediate flexibility can be advantageous, allowing the peptide mimic to adapt to the binding pocket of a target protein while still reducing the overall conformational freedom of the peptide chain.[8]

Comparative Analysis of Peptidomimetic Scaffolds

The choice of a peptidomimetic scaffold is a critical decision in the design of novel therapeutics. Below is a comparative overview of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid against other commonly employed scaffolds.

ScaffoldKey Structural FeaturePrimary Conformational InfluenceExpected Impact on StabilityExpected Impact on Permeability
1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid Seven-membered saturated heterocycleInduces turns and helical structuresHigh resistance to proteolysis due to non-natural backboneModerate lipophilicity may balance solubility and permeability[8]
Proline and Hydroxyproline Five-membered pyrrolidine ringInduces β-turns and kinks in the peptide backboneModerate increase in stabilityCan influence permeability depending on the overall sequence
Azetidine-carboxylic acid Four-membered heterocyclic ringImparts significant rigidity, can induce unique turnsHigh proteolytic stabilityCan increase polarity, potentially affecting permeability
Peptoids (N-substituted glycines) Acyclic, N-substituted backboneIncreased flexibility compared to cyclic scaffolds, but with altered hydrogen bondingHigh resistance to proteolysisGenerally higher cell permeability due to reduced hydrogen bonding potential[9]
β-Amino Acids Amino group on the β-carbonCan form novel helical and sheet structuresHigh resistance to proteolysisCan alter polarity and solubility, impacting permeability

Experimental Workflow: Synthesis and Incorporation

The incorporation of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid into a peptide sequence is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols. The Boc (tert-butyloxycarbonyl) protecting group is compatible with established Boc/Bzl SPPS strategies.[10][11]

Diagram of Boc-SPPS for Incorporating an Azepane Moiety

SPPS_Workflow cluster_resin Resin Bead cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Steps Resin Solid Support (e.g., Merrifield Resin) Deprotection Boc Deprotection (TFA in DCM) Neutralization Neutralization (DIPEA in DCM/DMF) Deprotection->Neutralization 1. Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling 2. Wash Washing (DCM, DMF) Coupling->Wash 3. Wash->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (e.g., HF or TFMSA) Wash->Cleavage After final coupling and deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Boc-SPPS workflow for peptide synthesis.

Detailed Protocol for Manual Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including Boc-azepane-3-carboxylic acid)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • Hydroxybenzotriazole (HOBt) (if using DCC)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (the C-terminal residue) in a minimal amount of DMF.

    • Add a coupling agent (e.g., DCC and HOBt, or HBTU/HATU) and activate for 10 minutes.

    • Add the activated amino acid solution to the resin along with DIPEA.

    • Shake the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x) to remove excess reagents and byproducts.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[10]

    • Wash the resin with DCM (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes. Wash with DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence, including the 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. For the azepane amino acid, ensure complete dissolution in the coupling solvent, potentially with gentle warming.

  • Final Deprotection: After the final amino acid coupling, perform a final Boc deprotection (step 5).

  • Cleavage and Deprotection of Side Chains:

    • Dry the resin thoroughly under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing scavengers (e.g., anisole) at 0°C for 1-2 hours. Caution: HF is extremely hazardous and requires specialized equipment and training.

    • Alternatively, use a less hazardous cleavage cocktail such as TFMSA.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Evaluating the Efficacy of Azepane-Containing Peptide Mimics

A comprehensive evaluation of a novel peptide mimic involves a battery of in vitro and in vivo assays.

Diagram of the Evaluation Cascade

Evaluation_Cascade cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo & Functional Studies Synthesis Peptide Mimic Synthesis (incorporating Azepane) Binding Binding Affinity Assay (e.g., SPR, ELISA) Synthesis->Binding Stability Enzymatic Stability Assay (incubation with proteases) Synthesis->Stability Permeability Cell Permeability Assay (e.g., PAMPA, Caco-2) Synthesis->Permeability Cellular Cell-Based Functional Assays Binding->Cellular PK Pharmacokinetic Studies (in animal models) Stability->PK Permeability->PK Efficacy In Vivo Efficacy Studies Cellular->Efficacy PK->Efficacy

Caption: A typical evaluation cascade for a novel peptide mimic.

Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or competitive Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to quantify the binding affinity (KD) of the peptide mimic to its target.

Enzymatic Stability Assays: The stability of the peptide mimic is assessed by incubating it with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum, followed by analysis of the remaining intact peptide over time using HPLC or mass spectrometry.

Cell Permeability Assays: The ability of the peptide mimic to cross cell membranes can be evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays with Caco-2 or MDCK cell monolayers.[12]

Conclusion

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid represents a valuable building block for the design and synthesis of novel peptide mimics. Its seven-membered ring structure offers a unique conformational constraint that can enhance the biological activity and stability of peptides. While direct, quantitative comparative data with other scaffolds for this specific derivative is emerging, the principles of peptidomimetic design and the known properties of the azepane ring strongly support its utility. The provided experimental framework offers a robust starting point for researchers to incorporate this promising scaffold into their peptide drug discovery programs. As with any peptidomimetic design, the optimal choice of scaffold will ultimately depend on the specific biological target and the desired pharmacokinetic profile of the final therapeutic candidate.

References

  • Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. Available at: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Design, synthesis, biological evaluation and molecular docking study on peptidomimetic analogues of XK469. PubMed. Available at: [Link]

  • Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. PubMed. Available at: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. Available at: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. Available at: [Link]

  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. PMC. Available at: [Link]

  • Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. PMC. Available at: [Link]

  • Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. Available at: [Link]

  • Strategies for Improving Peptide Stability and Delivery. PMC. Available at: [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. Available at: [Link]

  • Important Considerations Related to Permeability of Peptides. CHIMIA. Available at: [Link]

  • (2s)-1-[(tert-butoxy)carbonyl]azepane-2-carboxylic acid, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Available at: [Link]

  • Identification of Sequence Selective Receptors for Peptides With a Carboxylic Acid Terminus. PubMed. Available at: [Link]

  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. Available at: [Link]

  • Advances in the stability challenges of bioactive peptides and improvement strategies. NIH. Available at: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key building block in medicinal chemistry and drug development, 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a compound handled by researchers dedicated to innovation. However, beyond its synthetic utility, responsible stewardship of this and all laboratory chemicals is paramount. Proper disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental protection, and scientific integrity. This guide provides a direct, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower you, the researcher, to make informed safety decisions that protect you, your colleagues, and the environment.

Part 1: Core Hazard Profile and Disposal Principles

The disposal pathway for any chemical is dictated by its inherent properties and associated hazards. 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a solid organic compound that, while not acutely toxic, possesses characteristics that classify it as hazardous waste. Understanding these properties is the first step in validating the necessity of a controlled disposal protocol.

Chemical and Hazard Identification

A thorough risk assessment begins with the Safety Data Sheet (SDS). The key quantitative and qualitative data for this compound are summarized below.

PropertyValueSource
Chemical Name 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid[1]
CAS Number 1252867-16-5[1]
Molecular Formula C₁₂H₂₁NO₄[1]
Physical State Solid, crystalline powder[2][3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4][5]
Incompatibilities Strong oxidizing agents, Strong acids[6]
Hazardous Decomposition Emits toxic fumes of CO, CO₂, and NOx upon combustion.[6][7]
The Foundational Principle: Treat as Hazardous Waste

Based on its GHS classifications, 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid must be managed as a regulated hazardous waste.[1][4][8] This classification is a direct consequence of its potential to cause harm to human health and the environment. Therefore, the following disposal methods are strictly prohibited:

  • DO NOT Dispose Down the Drain: As a solid and a potential irritant, this chemical must not enter sewer systems.[6][7][9] This action can damage aquatic ecosystems and interfere with wastewater treatment processes.[10]

  • DO NOT Dispose in Regular Trash: Disposing of this chemical in standard municipal waste can lead to environmental contamination and pose a risk to sanitation workers.[11]

  • DO NOT Evaporate in a Fume Hood: Intentional evaporation is not a permissible disposal method and is a violation of environmental regulations.[9]

The only acceptable disposal route is through your institution's designated hazardous waste management program, typically managed by the Environmental Health & Safety (EHS) department.[8][9]

Part 2: Procedural Workflow for Chemical Disposal

This section provides a step-by-step protocol for the collection and disposal of waste 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. This workflow is designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) standards, which govern hazardous waste from "cradle-to-grave."[12][13]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Waste Generation (Unused chemical, contaminated items) ppe Step 1: Don PPE (Goggles, Lab Coat, Gloves) start->ppe Initiate Process container Step 2: Select Compatible Hazardous Waste Container ppe->container segregate Step 3: Segregate Waste (Keep away from bases & oxidizers) container->segregate label_container Step 4: Label Container ('Hazardous Waste', full chemical name) segregate->label_container saa Step 5: Store in Satellite Accumulation Area (SAA) label_container->saa Keep container closed request Step 6: Request Pickup from EHS/EHRS saa->request When full or per schedule end Proper Disposal Complete request->end

Caption: Decision workflow for the disposal of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Step-by-Step Protocol
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE.[14] This includes chemical safety goggles, a laboratory coat, and compatible chemical-resistant gloves.[4][6]

  • Waste Segregation: Chemical waste must be segregated by compatibility to prevent dangerous reactions.[10] Designate a specific waste stream for this compound. As a solid organic acid, it should be kept separate from bases, reactive metals, and strong oxidizing agents.

  • Containerization:

    • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) container with a secure, screw-top cap is a suitable choice.[8][10]

    • The container must be in good condition, with no cracks or leaks.

    • Ensure the container is kept closed at all times, except when adding waste.[8][9] This is a critical safety and regulatory requirement.

  • Labeling:

    • The container must be clearly labeled with the words "Hazardous Waste."[8]

    • List the full chemical name: "1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid." Do not use abbreviations or chemical formulas.[10]

    • Indicate the approximate concentration or percentage if it is part of a mixture.

  • Accumulation and Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[8][10]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8]

  • Requesting Disposal: Once the container is full or has reached your institution's time limit for storage in an SAA, contact your EHS department to schedule a waste pickup.[8] Follow their specific procedures for pickup requests.

Part 3: Management of Contaminated Materials and Spills

Disposal procedures extend beyond the chemical itself to include anything it has contaminated.

Disposal of Empty Containers

A container that once held 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is not considered "empty" by regulatory standards until all material has been removed.

  • Procedure: Scrape out as much solid residue as possible and manage it as hazardous waste. For a container to be disposed of as regular trash, it must be triple-rinsed.[9]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • Crucially, collect all three rinsates as hazardous waste. [9] This rinseate should be added to a designated liquid hazardous waste container for halogen-free organic solvents.

    • Once triple-rinsed, deface or remove the original chemical label and dispose of the container in the regular trash or glass recycling bin, as per institutional policy.[9]

Disposal of Contaminated Solids

Items such as gloves, weigh boats, or absorbent pads that are contaminated with the chemical must also be disposed of as hazardous waste.[9][15]

  • Procedure: Place these items in a designated solid hazardous waste container or a securely lined and labeled box. Keep this waste stream separate from liquid waste.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Secure: Alert others in the area and restrict access.[6][14]

  • Ventilate: Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.[14][15]

  • Don PPE: Wear, at a minimum, double gloves, a lab coat, and chemical safety goggles. For a large spill, respiratory protection may be necessary.[6][7]

  • Contain and Clean:

    • Carefully sweep up the solid material. Avoid creating dust. [1][7] A wet paper towel can be used to gently wipe up the final residue.

    • Place all spilled material and cleanup supplies (gloves, towels, etc.) into a sealed, compatible container.[1][6]

  • Label and Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it through your EHS department.

By adhering to these scientifically-grounded and procedurally-sound guidelines, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania EHRS URL: [Link]

  • Title: Good Laboratory Practices: Waste Disposal Source: SCION Instruments URL: [Link]

  • Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society URL: [Link]

  • Title: What it Really Means to be RCRA Compliant with Hazardous Waste Source: IDR Environmental Services URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Safety Data Sheet - 1-(Tert-Butoxycarbonyl)Azepane-3-Carboxylic Acid Source: AA Blocks URL: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (CAS No. 1252867-16-5), a key building block in pharmaceutical research and development. As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can handle them with the utmost confidence and safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work safely and effectively.

Hazard Assessment: Understanding the Compound

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is a solid organic compound. A thorough risk assessment is the foundation of any safety protocol. The primary hazards, as identified in its Safety Data Sheet (SDS), stem from its potential to cause irritation upon contact and toxicity if ingested.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

Hazard Classification Category Hazard Statement GHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07: Exclamation Mark
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07: Exclamation Mark
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationGHS07: Exclamation Mark
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritationGHS07: Exclamation Mark
(Data sourced from the Safety Data Sheet for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid)[1]

The presence of the carboxylic acid functional group contributes to its irritant properties.[2] The tert-Butoxycarbonyl (Boc) protecting group is stable under basic and neutral conditions but is labile in the presence of strong acids, which is a critical consideration for storage and experimental design.[3][4]

Core Protective Measures: Engineering and Administrative Controls

Before any personal protective equipment is worn, the primary lines of defense must be established. PPE is the final barrier between the researcher and the chemical.

  • Engineering Controls : All handling of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid in its solid, powdered form should be conducted within a certified chemical fume hood. This minimizes the risk of inhaling dust particles, directly addressing the H335 respiratory irritation hazard. The fume hood's ventilation system captures and removes airborne contaminants. For handling solutions, a well-ventilated area is sufficient, but a fume hood is always preferred.

  • Administrative Controls : Access to areas where this chemical is used should be restricted to trained personnel. A designated area for its storage and use should be clearly marked. All researchers must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazard assessment. The goal is to create a complete barrier against the identified risks of skin/eye irritation, inhalation, and ingestion.

Eye and Face Protection

Requirement: Chemical safety goggles are mandatory. Rationale: The H319 classification, "Causes serious eye irritation," necessitates robust protection against dust particles or splashes of solutions containing the compound.[1][6] Standard safety glasses do not provide an adequate seal around the eyes and are therefore insufficient. Enhanced Protection: When handling larger quantities (>50 g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical safety goggles.[7]

Skin and Body Protection

Requirement: A lab coat and chemical-resistant gloves are essential.

  • Gloves : Nitrile gloves are the standard recommendation for incidental contact.[7] They provide sufficient protection against the irritant properties (H315) of the compound.[1] Always inspect gloves for tears or holes before use. If you are working with solutions, ensure the chosen solvent is compatible with nitrile. For prolonged contact or immersion, heavier-duty gloves like butyl rubber may be necessary. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as chemical waste.[8]

  • Lab Coat : A flame-retardant lab coat, fully buttoned, protects against accidental spills on clothing and skin.

Respiratory Protection

Requirement: Generally not required when handled within a fume hood. Rationale: The primary engineering control (fume hood) is designed to mitigate the inhalation risk (H335). However, in specific situations, respiratory protection may be necessary:

  • Large-scale operations : When weighing very large quantities where dust generation is unavoidable.

  • Equipment malfunction : If a fume hood is not operating correctly.

  • Emergency spills : During cleanup of a significant spill outside of a containment system. In such cases, a NIOSH-approved respirator with a particulate filter (e.g., an N95 mask for low-level exposure or a half-mask respirator with appropriate cartridges for higher levels) is required.[7][9]

Safe Handling Workflow: A Step-by-Step Guide

This protocol outlines the process of weighing and preparing a solution of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, integrating the necessary safety measures at each step.

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don PPE (Goggles, Lab Coat, Nitrile Gloves) B 2. Verify Fume Hood Operation A->B C 3. Prepare Workspace (Clean surface, gather glassware) B->C D 4. Weigh Solid Compound (Use anti-static weigh boat) C->D E 5. Add Solvent Slowly (Minimize splashing) D->E F 6. Ensure Complete Dissolution (Gentle swirling or stirring) E->F G 7. Seal Primary Container F->G H 8. Decontaminate Workspace G->H I 9. Dispose of Waste (Gloves, weigh boat in solid waste; empty containers as per lab protocol) H->I J 10. Doff PPE & Wash Hands I->J

Caption: Workflow for Safely Handling 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid.

Emergency and Disposal Protocols

First Aid Measures

Immediate and correct first aid is crucial in the event of an exposure.[1]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, consult a physician.[1][6]

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1][8]

Spill and Waste Disposal Plan
  • Spills : For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[10] Clean the spill area with an appropriate solvent and decontaminant. For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Waste Disposal : All waste materials, including contaminated gloves, weigh boats, and excess chemicals, must be disposed of in accordance with local, state, and federal regulations.[10][11] Transfer the material to a suitable, labeled container for collection by a specialized waste disposal company.[5][12] Do not dispose of this chemical down the drain.

References

  • The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Nebraska-Lincoln. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Safety Data Sheet - 1-(Tert-Butoxycarbonyl)Azepane-3-Carboxylic Acid. AA Blocks. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.